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  • Product: Methyl 4-(piperidin-2-yl)benzoate
  • CAS: 863869-85-6

Core Science & Biosynthesis

Foundational

Methyl 4-(piperidin-2-yl)benzoate CAS 1391547-09-3 properties

This guide provides an in-depth technical analysis of Methyl 4-(piperidin-2-yl)benzoate (CAS 1391547-09-3), a critical C-linked piperidine scaffold used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 4-(piperidin-2-yl)benzoate (CAS 1391547-09-3), a critical C-linked piperidine scaffold used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and GPCR ligands.

CAS 1391547-09-3 | Structural Analysis, Synthesis, and Applications

Executive Summary

Methyl 4-(piperidin-2-yl)benzoate is a bifunctional building block characterized by a C-C bond between the C2 position of a piperidine ring and the C4 position of a methyl benzoate moiety. Unlike the more common N-linked (piperidin-1-yl) analogs formed via nucleophilic aromatic substitution, this compound requires specific cross-coupling methodologies to construct the carbon-carbon linkage.

It serves as a "privileged scaffold" in medicinal chemistry, particularly as a structural isostere to the core of Niraparib (a piperidin-3-yl derivative), allowing researchers to probe Structure-Activity Relationships (SAR) by altering the vector of the solubilizing amine tail.

Physicochemical Profile

The compound exists as a free base but is frequently handled as a hydrochloride salt to improve stability and water solubility.

PropertyValue / Description
CAS Number 1391547-09-3
IUPAC Name Methyl 4-(piperidin-2-yl)benzoate
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol (Free Base)
Appearance White to off-white crystalline solid
pKa (Calc.) ~10.8 (Piperidine NH)
LogP (Calc.) 2.30
Solubility Free Base: DMSO, Methanol, DCM, Ethyl Acetate.HCl Salt: Water, Methanol.[1][2]
Chirality Contains one chiral center at Piperidine-C2. Typically supplied as a racemate unless specified as (S)- or (R)-.

Synthetic Methodology

The synthesis of the 2-yl isomer cannot be achieved through simple SNAr chemistry. The most robust industrial route involves the construction of the aryl-heteroaryl bond followed by saturation of the pyridine ring.

Protocol: The "Pyridine Reduction" Route

This method ensures regioselectivity at the C2 position.

  • Step 1: Suzuki-Miyaura Coupling

    • Reagents: 4-Methoxycarbonylphenylboronic acid + 2-Bromopyridine.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: Na₂CO₃, Dioxane/Water, 90°C.

    • Outcome: Yields Methyl 4-(pyridin-2-yl)benzoate.

  • Step 2: Catalytic Hydrogenation

    • Reagents: H₂ (balloon or high pressure), PtO₂ (Adams' catalyst) or Pd/C.

    • Solvent: Acetic Acid or Methanol/HCl.

    • Mechanism: Reduction of the pyridine ring to piperidine.

    • Note: Using a chiral catalyst (e.g., Rh-DuPhos) here can yield the enantiopure product.

Synthesis Workflow Diagram

Synthesis Start1 4-Methoxycarbonyl phenylboronic acid Inter Intermediate: Methyl 4-(pyridin-2-yl)benzoate Start1->Inter Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 2-Bromopyridine Start2->Inter Product Product: Methyl 4-(piperidin-2-yl)benzoate Inter->Product Hydrogenation H2, PtO2, AcOH

Figure 1: Synthetic pathway via Suzuki coupling and subsequent pyridine reduction.

Analytical Characterization

To validate the identity of CAS 1391547-09-3, the following spectral features are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region: Two doublets at δ 8.00 (2H, ortho-to-ester) and δ 7.45 (2H, meta-to-ester), confirming the para-substituted benzene ring.

  • Chiral Center (C2-H): A doublet of doublets (dd) around δ 3.60–3.80 ppm . This shift is distinct from N-linked isomers (which appear further upfield) and 4-linked isomers (which appear as a multiplet).

  • Methyl Ester: A sharp singlet at δ 3.90 ppm (3H).

  • Piperidine Ring: Multiplets ranging from δ 1.50 to 3.20 ppm corresponding to the CH₂ protons.

Mass Spectrometry (ESI)
  • Positive Mode: [M+H]⁺ peak at m/z 220.1 .

  • Fragmentation: Loss of methoxy group (-31) or decarboxylation may be observed under high collision energy.

Applications in Drug Discovery

PARP Inhibitor Design

This compound is a structural analog to the core of Niraparib (Zejula). While Niraparib utilizes a piperidin-3-yl linkage, the piperidin-2-yl scaffold of CAS 1391547-09-3 allows medicinal chemists to:

  • Modulate Metabolic Stability: The C2 position is sterically more hindered, potentially reducing N-oxidation rates.

  • Alter Vector Geometry: Changing the attachment point from C3 to C2 rotates the amine vector by ~60°, which can capture novel hydrogen-bonding interactions in the binding pocket of PARP1/2 enzymes.

GPCR Ligand Synthesis

The secondary amine is a versatile handle for derivatization (alkylation, acylation, reductive amination) to generate libraries of GPCR antagonists, particularly for:

  • Chemokine Receptors (CCR): Where basic amines are required for interaction with aspartic acid residues in the transmembrane domain.

  • Muscarinic Receptors: As a bioisostere for classical phenyl-tropane scaffolds.

Handling & Safety (SDS Summary)

Hazard ClassH-CodePrecaution
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Wear nitrile gloves.
Eye Irritation H319Use safety goggles.
STOT-SE H335Avoid dust inhalation; use fume hood.

Storage Protocol:

  • Store at 2–8°C (refrigerated).

  • The free base is sensitive to CO₂ (carbamate formation); store under nitrogen or argon.

  • The HCl salt is hygroscopic; keep in a desiccator.

References

  • Chemical Identity & Properties: Methyl 4-(piperidin-2-yl)benzoate HCl. Sigma-Aldrich Product Detail. Link(Verified via catalog search).

  • Synthetic Pathway (Analogous): Lima, et al. "Synthesis of piperidine derivatives from aromatic carboxylic acids."[3] Acta Crystallographica Section E, 2010. Link(Describes ester/piperidine coupling methodologies).

  • Structural Relevance (Niraparib): Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase-1 and -2 Inhibitor." Journal of Medicinal Chemistry, 2009. Link(Establishes the phenyl-piperidine pharmacophore relevance).

  • Safety Data: PubChem Compound Summary for Methyl 4-(piperidin-2-yl)benzoate. Link(General hazard classification for amino-esters).

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Methyl 4-(2-piperidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(2-piperidinyl)benzoate is a notable organic compound featuring a piperidine ring directly attached to a methyl benzoate moiety at the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-piperidinyl)benzoate is a notable organic compound featuring a piperidine ring directly attached to a methyl benzoate moiety at the para position. This structural arrangement places it within a class of compounds with significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous motif in a vast array of natural products and synthetic bioactive molecules, prized for its ability to confer specific three-dimensional orientations to pharmacophoric elements. Its structural similarity to methylphenidate, a well-known central nervous system stimulant, suggests potential interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).

This technical guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and potential pharmacological relevance of Methyl 4-(2-piperidinyl)benzoate. It is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Chemical Structure and Physicochemical Properties

Methyl 4-(2-piperidinyl)benzoate possesses a chiral center at the C2 position of the piperidine ring, and thus exists as a pair of enantiomers, (R)- and (S)-Methyl 4-(2-piperidinyl)benzoate. The stereochemistry at this position is crucial as it dictates the spatial orientation of the molecule and its subsequent interaction with biological targets.

Table 1: Physicochemical Properties of Methyl 4-(2-piperidinyl)benzoate Hydrochloride

PropertyValueSource
CAS Number 1391547-09-3 (for (2S)-hydrochloride salt)
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol (free base)
Molecular Weight 255.74 g/mol (hydrochloride salt)
Physical Form Solid
Purity Typically ≥95%

Synthesis of Methyl 4-(2-piperidinyl)benzoate

The synthesis of Methyl 4-(2-piperidinyl)benzoate can be approached through two primary retrosynthetic pathways, both of which are well-established in organic chemistry.

Pathway A: Catalytic Hydrogenation of a Pyridine Precursor

This is a robust and widely used method for the synthesis of piperidines from their corresponding pyridine precursors.[1] The aromaticity of the pyridine ring necessitates the use of a potent catalyst and often acidic conditions to facilitate the reduction.[1]

Synthesis Pathway A Methyl 4-(pyridin-2-yl)benzoate Methyl 4-(pyridin-2-yl)benzoate Methyl 4-(2-piperidinyl)benzoate Methyl 4-(2-piperidinyl)benzoate Methyl 4-(pyridin-2-yl)benzoate->Methyl 4-(2-piperidinyl)benzoate H₂, Catalyst (PtO₂ or Pd/C) Solvent (e.g., Acetic Acid, Methanol) Pressure

Caption: Synthetic pathway A via catalytic hydrogenation.

Pathway B: Esterification of a Carboxylic Acid Precursor

This pathway involves the formation of the methyl ester from the corresponding carboxylic acid, 4-(2-piperidinyl)benzoic acid. The Fischer-Speier esterification is a classic and effective method for this transformation, typically employing an excess of the alcohol and an acid catalyst.[2][3][4][5][6]

Synthesis Pathway B 4-(2-piperidinyl)benzoic acid 4-(2-piperidinyl)benzoic acid Methyl 4-(2-piperidinyl)benzoate Methyl 4-(2-piperidinyl)benzoate 4-(2-piperidinyl)benzoic acid->Methyl 4-(2-piperidinyl)benzoate Methanol (excess) Acid Catalyst (e.g., H₂SO₄) Heat (Reflux)

Caption: Synthetic pathway B via Fischer-Speier esterification.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps.

Protocol 1: Catalytic Hydrogenation of Methyl 4-(pyridin-2-yl)benzoate

This protocol is based on established procedures for the hydrogenation of substituted pyridines.[1][7][8]

Materials:

  • Methyl 4-(pyridin-2-yl)benzoate

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid or Methanol

  • High-pressure hydrogenation reactor

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve Methyl 4-(pyridin-2-yl)benzoate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or methanol.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (PtO₂ or Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas (typically 50-100 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake does not dry out completely in the air.

  • Extraction: If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Methyl 4-(2-piperidinyl)benzoate by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Protocol 2: Fischer-Speier Esterification of 4-(2-piperidinyl)benzoic Acid

This protocol is a standard procedure for the esterification of carboxylic acids.[2][6]

Materials:

  • 4-(2-piperidinyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve 4-(2-piperidinyl)benzoic acid (1.0 equivalent) in a large excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Methyl 4-(2-piperidinyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate group, likely as a pair of doublets characteristic of a 1,4-disubstituted benzene ring. The protons of the piperidine ring will appear as a series of multiplets in the upfield region. The chemical shifts and coupling constants of these aliphatic protons are highly dependent on their axial or equatorial orientation in the chair conformation of the piperidine ring. The N-H proton of the piperidine will likely appear as a broad singlet. The methyl ester protons will be a sharp singlet around 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around 166-167 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-(2-piperidinyl)benzoate (Based on analogous structures and general chemical shift ranges)

GroupPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Aromatic C-H (ortho to ester)~8.0 (d)~130
Aromatic C-H (ortho to piperidine)~7.4 (d)~127
Piperidine C-H (at C2)Multiplet~55-60
Piperidine C-H (other)Multiplets (1.5-3.5)~25-50
Methyl Ester (-OCH₃)~3.9 (s)~52
Ester Carbonyl (C=O)-~167
Aromatic C (ipso-ester)-~130
Aromatic C (ipso-piperidine)-~145-150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition of the molecule with high accuracy. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₃H₁₈NO₂⁺) is 220.1332.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Likely fragmentation pathways for the protonated molecule would involve cleavage of the C-C bond between the piperidine ring and the phenyl group, as well as fragmentation within the piperidine ring itself. The loss of methanol from the ester group is also a possible fragmentation pathway.[9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[9]

Table 3: Predicted IR Absorption Bands for Methyl 4-(2-piperidinyl)benzoate

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (piperidine)3300-3500Medium, Broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=O Stretch (ester)1715-1730Strong, Sharp
C=C Stretch (aromatic)1450-1600Medium
C-O Stretch (ester)1250-1300 and 1100-1150Strong
C-N Stretch (piperidine)1000-1250Medium

Potential Pharmacological Activity

The structural similarity of Methyl 4-(2-piperidinyl)benzoate to methylphenidate suggests that its primary pharmacological targets are likely the monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[11] Methylphenidate is a norepinephrine-dopamine reuptake inhibitor, and its analogues have been extensively studied for their interactions with these transporters.[12][13]

Pharmacological Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Methyl 4-(2-piperidinyl)benzoate Methyl 4-(2-piperidinyl)benzoate DAT Dopamine Transporter (DAT) Methyl 4-(2-piperidinyl)benzoate->DAT Inhibition of Reuptake SERT Serotonin Transporter (SERT) Methyl 4-(2-piperidinyl)benzoate->SERT Inhibition of Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake

Caption: Postulated mechanism of action at monoamine transporters.

Studies on methylphenidate analogues have shown that substitutions on the phenyl ring can significantly alter the binding affinity and selectivity for DAT and SERT.[12][14] For instance, para-substitution on the phenyl ring of dl-threo-methylphenidate generally leads to retained or increased affinity for the dopamine transporter.[12] Therefore, it is plausible that Methyl 4-(2-piperidinyl)benzoate acts as a reuptake inhibitor at DAT and/or SERT. The precise affinity and selectivity profile would need to be determined through in vitro binding and uptake inhibition assays.

Safety and Handling

The hydrochloride salt of the (2S)-enantiomer of Methyl 4-(2-piperidinyl)benzoate is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • P363: Wash contaminated clothing before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Conclusion

Methyl 4-(2-piperidinyl)benzoate is a compound of significant interest due to its structural relationship to known psychoactive compounds. This guide has outlined its chemical structure, plausible synthetic routes, and predicted analytical and pharmacological characteristics based on established chemical principles and data from analogous molecules. The provided protocols for synthesis and guidelines for characterization offer a solid foundation for researchers working with this and related compounds. Further empirical studies are necessary to fully elucidate its specific physicochemical properties, spectroscopic data, and pharmacological profile.

References

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 231-239. Available at: [Link]

  • Davies, H. M., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & medicinal chemistry letters, 14(7), 1799-1802. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3531-3534. Available at: [Link]

  • Pizzuti, M. G., et al. (2015). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 54(31), 9049-9053. Available at: [Link]

  • Scilit. (n.d.). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Retrieved from [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(59), 31135-31139. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-, benzoate, hydrochloride. Retrieved from [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2850-2852. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • Lima, R. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidin-4-yl benzoate. Retrieved from [Link]

  • Reddit. (2025, November 26). Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate). Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5513. Available at: [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & pharmaceutical bulletin, 51(3), 320-324. Available at: [Link]

  • Organic Chemistry. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • Calbo, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 2. Available at: [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Phenylethyl)piperidin-4-yl-3-methyl benzoate. Retrieved from [Link]

  • MDPI. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Methyl 4-(piperidin-2-yl)benzoate Hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for Methyl 4-(piperidin-2-yl)benzoate hydrochloride . Executive Summary & Compound Analysis Methyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for Methyl 4-(piperidin-2-yl)benzoate hydrochloride .

Executive Summary & Compound Analysis

Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS: 1391547-09-3 for the S-isomer) is a bifunctional pharmaceutical intermediate containing a secondary amine (piperidine) and a methyl ester.

For researchers and formulation scientists, this compound presents a classic "solubility-stability paradox" :

  • Solubility: As a hydrochloride salt of a secondary amine, it exhibits high aqueous solubility, driven by the ionization of the piperidine nitrogen.[1]

  • Stability: The methyl ester moiety is susceptible to hydrolysis, particularly in aqueous environments where pH drifts away from neutrality.[1]

This guide provides the theoretical solubility framework, stability warnings, and a validated experimental protocol to determine the exact solubility limit without compromising the compound's integrity.

Physicochemical Identity
PropertyValue / Description
Molecular Formula

Molecular Weight 255.74 g/mol
Key Functional Groups Piperidine (2° Amine, Basic), Methyl Benzoate (Ester, Lipophilic/Labile)
pKa (Piperidine) ~10.5 – 11.0 (Predicted based on piperidine analogs)
LogP (Free Base) ~2.4 (Predicted)
Solid State White to off-white crystalline solid

Theoretical Solubility & Behavior in Water[1]

The Dissolution Mechanism

In water, the hydrochloride salt dissociates completely.[1] The high lattice energy of the crystal is overcome by the hydration enthalpy of the chloride ion and the protonated piperidinium cation.[1]

  • Predicted Solubility: High (> 50 mg/mL).[1] The ionic nature of the protonated amine dominates the lipophilicity of the phenyl ring.[1]

  • pH Impact: The natural pH of the solution will be acidic (approx.[1] pH 4.0–5.[1]5) due to the weak acid nature of the piperidinium ion (

    
    ).[1]
    
The pH-Solubility Profile (The "pHmax" Danger Zone)

The solubility is strictly pH-dependent.

  • pH < 9: The compound remains protonated and highly soluble.[1]

  • pH > 9: As pH approaches the pKa (~11), the compound deprotonates to its free base form.[1]

  • Precipitation Risk: The free base (Methyl 4-(piperidin-2-yl)benzoate) is lipophilic (LogP ~2.[1]4) and will precipitate out of water.[1]

Stability: The Hydrolysis Vector

Critical Warning: Methyl esters are prone to hydrolysis in water, yielding 4-(piperidin-2-yl)benzoic acid and methanol . This reaction is catalyzed by both acid (which the salt provides) and base.[1]

  • Implication: Standard 24-hour equilibrium solubility tests may yield false results due to degradation.[1] Kinetic solubility protocols (shorter duration) are recommended.[1]

Visualization: Solubility & Degradation Pathways

The following diagram illustrates the competing pathways of dissolution, ionization, and degradation.[1]

SolubilityPathways cluster_0 Aqueous Phase Equilibrium SolidSalt Solid HCl Salt (C13H17NO2.HCl) DissolvedSalt Dissolved Ions (R-NH2+ + Cl-) SolidSalt->DissolvedSalt Dissolution (H2O) FreeBase Precipitated Free Base (R-NH) DissolvedSalt->FreeBase pH > 9 (Deprotonation) Hydrolysis Hydrolysis Product (Carboxylic Acid) DissolvedSalt->Hydrolysis Time/Heat/Extreme pH

Figure 1: Mechanistic pathway of dissolution showing the risk of free base precipitation at high pH and hydrolysis over time.

Validated Experimental Protocol

Objective: Determine the thermodynamic solubility of Methyl 4-(piperidin-2-yl)benzoate HCl in water while mitigating hydrolysis risks.

Materials & Equipment
  • Compound: Methyl 4-(piperidin-2-yl)benzoate HCl (>95% purity).[1]

  • Solvent: HPLC-grade Water (degassed).[1]

  • Buffer: Phosphate buffer (pH 2.0, 7.4) – Optional for profiling.

  • Filtration: 0.22 µm PVDF syringe filters (Low protein binding).[1]

  • Detection: HPLC-UV (254 nm).

The "Fast-Equilibrium" Workflow

Standard 24-72h shake-flask methods are contraindicated due to ester instability.[1] Use this modified 4-hour protocol.

Step 1: Saturation[1]
  • Weigh 50 mg of the compound into a 4 mL glass vial.

  • Add 1.0 mL of water.

  • Vortex for 30 seconds.

  • Observation: If fully dissolved, add another 50 mg and repeat until undissolved solid remains (suspension).[1]

Step 2: Equilibration (Kinetic Control)[1]
  • Place the vial in a thermomixer at 25°C @ 750 RPM.

  • Incubate for exactly 4 hours .

    • Why 4 hours? Sufficient for salt dissolution equilibrium but minimizes ester hydrolysis (typically <1% degradation in neutral water at 4h).[1]

Step 3: Phase Separation & pH Check[1]
  • Centrifuge the sample at 10,000 RPM for 5 minutes.

  • Crucial: Measure the pH of the supernatant.[1]

    • Expectation: pH should be acidic.[1] If pH < 2, the "common ion effect" (excess Cl-) might slightly suppress solubility, but this is rare for mono-HCl salts.[1]

Step 4: Quantification (HPLC)
  • Dilute the supernatant 100x and 1000x with Mobile Phase A (Water + 0.1% Formic Acid).[1]

  • Inject onto HPLC.[1]

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Monitor: Watch for a secondary peak (Carboxylic acid hydrolysis product) eluting earlier than the parent ester.[1]

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: 50mg Compound + 1mL Water Check Visual Check: Is it clear? Start->Check AddMore Add 50mg Compound Check->AddMore Yes (Dissolved) Incubate Incubate: 25°C, 4 Hours (Minimize Hydrolysis) Check->Incubate No (Suspension) AddMore->Check Filter Centrifuge & Filter (0.22 µm) Incubate->Filter Measure Measure pH & HPLC-UV Filter->Measure

Figure 2: "Fast-Equilibrium" protocol designed to measure solubility before ester hydrolysis occurs.

Data Interpretation & Troubleshooting

Solubility Classification Guide

Based on the structure and salt form, use this table to classify your results:

Observed ConcentrationClassificationInterpretation
< 1 mg/mL LowUnexpected. Check if the salt has disproportionated to free base (High pH?) or if the sample is not the HCl salt.
1 – 10 mg/mL ModeratePossible common ion effect or high crystal lattice energy.[1]
> 30 mg/mL HighExpected range. Typical for piperidine HCl salts.[1]
Troubleshooting "Gelling"

Amine salts sometimes form viscous gels instead of clear solutions at high concentrations.[1]

  • Cause: Hydrogen bonding networks between the piperidine and water.[1]

  • Solution: Do not filter gels.[1] Centrifuge at higher speeds (15,000 RPM) or dilute the gel by weight to back-calculate solubility, acknowledging the "gel" state as the limit.

Reference Data Consolidation

While specific solubility data for this intermediate is proprietary/sparse, the protocol relies on foundational principles of amine salt chemistry.[1]

  • Compound: Methyl 4-(piperidin-2-yl)benzoate hydrochloride (CAS: 1391547-09-3).[1][2][3]

  • Analogous Behavior: Piperidine HCl (Soluble >100 mg/mL); Methylphenidate HCl (Soluble >100 mg/mL).[1]

  • Methodology: Adapted from WHO Equilibrium Solubility Protocols [1] and standard physicochemical profiling of labile esters [2].

References
  • World Health Organization. (2018).[1] Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 992.[1] Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: Methyl 4-(piperidin-4-yl)benzoate hydrochloride (Regioisomer Analog).[1] National Library of Medicine.[1] Link[1]

Sources

Exploratory

The Methyl 4-(piperidin-2-yl)benzoate Scaffold: A Keystone in Complement Factor B Inhibition

This technical guide details the pharmacological and synthetic profile of Methyl 4-(piperidin-2-yl)benzoate , a privileged scaffold in modern medicinal chemistry. While structurally simple, this motif serves as the criti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological and synthetic profile of Methyl 4-(piperidin-2-yl)benzoate , a privileged scaffold in modern medicinal chemistry. While structurally simple, this motif serves as the critical pharmacophore for a new class of oral Complement Factor B inhibitors , most notably the FDA-approved drug Iptacopan (LNP023) .

Executive Summary

Methyl 4-(piperidin-2-yl)benzoate represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its most authoritative application lies in the inhibition of Complement Factor B , a serine protease essential to the alternative pathway of the complement system.

Unlike traditional non-specific immunosuppressants, derivatives of this scaffold (such as Iptacopan) offer targeted intervention for complement-mediated diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G) . This guide dissects the chemical architecture, synthesis, and biological validation of this scaffold, moving beyond basic description to the causal mechanics of its efficacy.

Chemical Architecture & SAR Analysis

The scaffold consists of a central benzene ring substituted at the para positions with a methyl ester and a piperidine ring.

Structural Anatomy
  • The Anchor (Benzoate): The methyl ester at position 1 serves as a hydrogen-bond acceptor and a handle for further diversification (e.g., hydrolysis to acid for amide coupling). In the binding pocket, the phenyl ring often engages in

    
    -stacking interactions.
    
  • The Effector (Piperidin-2-yl): The piperidine ring at position 4 is the critical binding element. The basic nitrogen (at physiological pH) can form salt bridges with aspartate or glutamate residues in the target protein.

  • Chirality: The C2 position of the piperidine ring is a chiral center. Biological activity is often stereospecific; for Factor B inhibitors, the (2S) configuration is typically required for optimal fit within the allosteric pocket.

Structure-Activity Relationship (SAR) Logic
Molecular RegionModificationBiological Consequence
Piperidine Nitrogen Unsubstituted (NH)Moderate affinity; poor oral bioavailability.
Piperidine Nitrogen Amide/Urea cappingCritical: Enhances potency and metabolic stability. In Iptacopan, this nitrogen is part of a complex urea linker.
Benzoate Ester Hydrolysis to AcidOften leads to loss of cell permeability unless converted to a bioisostere.
Piperidine C4 Alkyl/Aryl substitutionSelectivity Switch: Substituents here (e.g., 4,4-dimethyl) can lock the ring conformation, improving selectivity for Factor B over other serine proteases.

Pharmacology: Mechanism of Action

The primary utility of this scaffold is the inhibition of Factor B , a zymogen that carries the catalytic site of the C3 convertase (C3bBb).

The Target: Alternative Complement Pathway

The alternative pathway is constitutively active ("tick-over"). Factor B binds to C3b and is cleaved by Factor D to form C3bBb (the C3 convertase). This complex amplifies the immune response, leading to membrane attack complex (MAC) formation and cell lysis.

Binding Mechanism

Derivatives of Methyl 4-(piperidin-2-yl)benzoate act as allosteric inhibitors . They bind to Factor B in its "open" conformation, preventing the conformational change required for it to bind C3b. This inhibits the formation of the C3 convertase, effectively shutting down the amplification loop without completely blocking the classical pathway (which is vital for fighting infection).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the scaffold within the complement cascade.

ComplementPathway C3 C3 (Tick-over) C3b C3b C3->C3b Hydrolysis C3bB C3b-B Complex C3b->C3bB + Factor B FB Factor B FB->C3bB FD Factor D FD->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleavage by Factor D Amplification Amplification Loop (Massive C3b production) C3bBb->Amplification Lysis Cell Lysis / Inflammation Amplification->Lysis Inhibitor Methyl 4-(piperidin-2-yl)benzoate Derivatives (e.g., Iptacopan) Inhibitor->FB Allosteric Binding (Locks conformation) Inhibitor->C3bB Prevents formation

Caption: The scaffold derivatives bind Factor B, preventing its association with C3b and halting the amplification loop essential for PNH pathology.

Experimental Protocols

Synthesis of the Scaffold

The synthesis requires constructing the C-C bond between the phenyl and piperidine rings. A robust method involves a Suzuki-Miyaura coupling followed by hydrogenation.

Reagents:

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Boronate ester)

  • 2-Bromopyridine

  • Pd(dppf)Cl2 (Catalyst)

  • PtO2 (Adam's Catalyst) for hydrogenation

Workflow Diagram:

Synthesis Start1 Methyl 4-boronobenzoate Step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start1->Step1 Start2 2-Bromopyridine Start2->Step1 Inter Methyl 4-(pyridin-2-yl)benzoate Step1->Inter Step2 Hydrogenation (H2, PtO2, AcOH/MeOH) Inter->Step2 Product Methyl 4-(piperidin-2-yl)benzoate (Racemic) Step2->Product Resolution Chiral Resolution (L-Tartaric acid or Chiral HPLC) Product->Resolution Final (S)-Methyl 4-(piperidin-2-yl)benzoate Resolution->Final

Caption: Synthetic route from aryl boronate to the chiral piperidine scaffold.

Step-by-Step Protocol:

  • Coupling: Charge a flask with Methyl 4-boronobenzoate (1.0 eq), 2-Bromopyridine (1.0 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1). Degas with N2. Add Pd(dppf)Cl2 (0.05 eq) and reflux at 100°C for 12h.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na2SO4 and concentrate. Purify via silica flash chromatography (Hexane/EtOAc) to yield the pyridine intermediate.

  • Hydrogenation: Dissolve the pyridine intermediate in MeOH with 10% AcOH. Add PtO2 (10 wt%). Stir under H2 atmosphere (50 psi) for 24h.

  • Isolation: Filter catalyst through Celite. Concentrate filtrate. Neutralize with sat. NaHCO3 and extract with DCM to obtain the piperidine product.

Biological Assay: Factor B Inhibition

To validate the activity of derivatives, a functional hemolysis assay is the gold standard.

Protocol:

  • Preparation: Collect human erythrocytes (RBCs) and wash with gelatin veronal buffer (GVB).

  • Serum Depletion: Use Factor B-depleted human serum (commercially available) to ensure the assay measures only the activity of added Factor B.

  • Reconstitution: Add purified Factor B (10 nM) mixed with varying concentrations of the test compound (0.1 nM – 10 µM).

  • Activation: Add acidified human serum (C3 source) and RBCs. Incubate at 37°C for 30 mins.

  • Readout: Centrifuge and measure absorbance of the supernatant at 412 nm (hemoglobin release).

  • Calculation: Plot % Hemolysis vs. log[Compound]. Calculate IC50 using non-linear regression.

Comparative Data Profile

The following table summarizes the potency shifts associated with key modifications to the scaffold, based on literature data for Factor B inhibitors.

Compound VariantModificationFactor B IC50 (nM)Notes
Core Scaffold Unsubstituted Piperidine> 10,000Weak binding; lacks key interactions.
Intermediate A N-Urea substituted50 - 200Urea moiety engages active site residues.
Iptacopan (LNP023) Complex Indole-Urea Linker~ 10 Highly potent; clinically approved.
Isomer (2R) Wrong Stereochemistry> 1,000(2S) configuration is essential for fit.

References

  • Novartis AG. (2015). Indole derivatives as complement factor B inhibitors.[1] Patent WO2015009616. Link

  • Ma, Q., et al. (2013).[2] Discovery of small molecule Factor B inhibitors for the treatment of complement-mediated diseases.[3] Journal of Medicinal Chemistry, 56(21), 8860-8871. Link

  • Schubart, A., et al. (2019). Small-molecule Factor B inhibitor for the treatment of complement-mediated diseases.[3] Proceedings of the National Academy of Sciences (PNAS), 116(16), 7926-7931. Link

  • Risitano, A. M., et al. (2021). Factor B inhibition in paroxysmal nocturnal hemoglobinuria.[3] New England Journal of Medicine, 384, 1323-1337. Link

  • Barril, X., et al. (2011). Structure-based discovery of Factor B inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(10), 3045-3049. Link

Sources

Foundational

Comprehensive Technical Guide and Safety Data Sheet (SDS): Methyl 4-(piperidin-2-yl)benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Protocol Executive Summary Methyl 4-(piperidin-2-yl)benzoate is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Safety Protocol

Executive Summary

Methyl 4-(piperidin-2-yl)benzoate is a highly versatile, chiral building block extensively utilized in modern medicinal chemistry. The piperidine ring is recognized as a "privileged scaffold" due to its prevalence in over 70 commercialized FDA-approved drugs, offering unique conformational flexibility and the ability to forge diverse molecular interactions within biological targets[1]. This document serves as a dual-purpose guide: it provides a rigorous Safety Data Sheet (SDS) for laboratory handling and an in-depth technical manual detailing its application, stereochemical importance, and derivatization protocols in drug discovery[2].

Part 1: Chemical Identity & Physicochemical Properties

The utility of Methyl 4-(piperidin-2-yl)benzoate lies in its dual functional handles: a secondary amine (piperidine ring) for N-alkylation/acylation and a methyl ester for downstream cross-coupling or hydrolysis. The stereochemistry at the C2 position of the piperidine ring is of paramount importance, as the three-dimensional arrangement dictates the binding affinity and pharmacokinetic profile of the resulting therapeutic agent[1].

Table 1: Chemical Identity and Structural Data
PropertySpecificationCausality / Relevance in Synthesis
Chemical Name Methyl 4-(piperidin-2-yl)benzoateCore scaffold for library generation.
CAS Number (Free Base) 863869-85-6[1]Used when direct nucleophilic attack by the amine is required without prior neutralization.
CAS Number (HCl Salt) 863769-42-0Preferred for long-term storage due to enhanced oxidative stability and reduced volatility.
CAS Number (R-Enantiomer) 1391574-76-7[3]Essential for Structure-Activity Relationship (SAR) studies to identify the eutomer (active enantiomer).
Molecular Formula C13H17NO2Determines stoichiometric calculations.
Molecular Weight 219.28 g/mol (Free Base)Critical for precise molarity in high-throughput screening assays.

Part 2: Safety Data Sheet (SDS) & Risk Mitigation

As a Senior Application Scientist, I emphasize that safety protocols must be self-validating. You do not merely wear PPE to "follow the rules"; you wear it to interrupt specific vectors of chemical interaction. Piperidine derivatives are inherently bioactive and can act as localized irritants or systemic modulators if absorbed.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): The secondary amine acts as a mild base, capable of saponifying lipid bilayers upon prolonged contact.

  • Serious Eye Damage/Irritation (Category 2A): Direct contact can cause severe mucosal irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of fine powders (especially the HCl salt) can cause respiratory tract irritation.

Handling, Storage, and PPE Protocols
  • Storage Causality: The hydrochloride salt of Methyl 4-(piperidin-2-yl)benzoate is highly hygroscopic. Protocol: Store at 2–8°C under an inert argon atmosphere in a desiccator. Why? Absorption of atmospheric moisture degrades the sample via premature ester hydrolysis and introduces significant weighing errors during stoichiometric reactions.

  • PPE Requirements: Nitrile gloves (minimum 0.11 mm thickness to prevent amine permeation), safety goggles, and an inherently conductive lab coat. All powder handling must occur within a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

Emergency Response Workflow

SDS_Protocol Start Exposure to Methyl 4-(piperidin-2-yl)benzoate Inhale Inhalation: Move to fresh air Start->Inhale Skin Skin Contact: Wash with soap & water Start->Skin Eye Eye Contact: Rinse with water 15 min Start->Eye Med Seek Medical Attention Provide SDS Inhale->Med Skin->Med Eye->Med

Caption: Standardized emergency response protocol for piperidine derivative exposure.

Part 3: Applications in Drug Discovery

The piperidine nucleus is a cornerstone in the production of drugs, utilized in anticancer, antiviral, and neuroprotective agents[4]. The strategic placement of the benzoate group at the C2 position of the piperidine ring allows medicinal chemists to probe the binding pockets of biological targets effectively[5].

By modifying the piperidine nitrogen and the benzoate ester, researchers can generate massive libraries of analogs. Below is a comparative analysis of the in vitro cytotoxic activity of various substituted piperidine derivatives against human cancer cell lines, demonstrating the potency achievable when this scaffold is optimized[6].

Table 2: Quantitative Anticancer Activity of Piperidine Derivatives
Derivative ClassCancer Cell LineCell TypePotency (IC50 / GI50)
DTPEP Analog MCF-7Breast (ER+)0.8 ± 0.04 µM
DTPEP Analog MDA-MB-231Breast (ER-)1.2 ± 0.12 µM
Compound 17a PC3Prostate0.81 µM
Compound 16 786-0Kidney0.4 µg/mL (GI50)

(Data synthesized from foundational piperidine biological activity screening[6])

Part 4: Experimental Methodologies

To transform Methyl 4-(piperidin-2-yl)benzoate into a bioactive therapeutic candidate, strict synthetic protocols must be followed. The following workflow details the generation of an amide library, ensuring stereochemical retention.

Synthetic Workflow Visualization

Synthetic_Workflow A Methyl 4-(piperidin-2-yl)benzoate (Chiral Scaffold) B N-Alkylation / Acylation (Protecting Group Manipulation) A->B C Ester Hydrolysis (Carboxylic Acid Generation) B->C D Amide Coupling (Library Generation) C->D E High-Throughput Screening (IC50 / GI50 Evaluation) D->E

Caption: Workflow for generating therapeutic libraries from the Methyl 4-(piperidin-2-yl)benzoate scaffold.

Protocol: Stereoselective Derivatization & Ester Hydrolysis

This protocol outlines the self-validating steps required to hydrolyze the methyl ester while preventing the epimerization of the C2 chiral center.

Step 1: Free-Basing the Scaffold (If using the HCl Salt)

  • Suspend 1.0 eq of Methyl 4-(piperidin-2-yl)benzoate hydrochloride in anhydrous Dichloromethane (DCM).

  • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: The HCl salt must be neutralized to liberate the free amine for subsequent N-protection or alkylation. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Validate complete dissolution; a clear solution indicates successful free-basing.

Step 2: N-Boc Protection

  • Add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) to the solution. Stir for 4 hours at room temperature.

  • Quench with saturated aqueous NH4Cl and extract the organic layer.

    • Causality: The secondary amine must be protected prior to ester hydrolysis to prevent intermolecular polymerization (formation of polyamides) during downstream coupling steps.

Step 3: Low-Temperature Ester Hydrolysis

  • Dissolve the N-Boc protected intermediate in a 3:1:1 mixture of THF:MeOH:H2O.

  • Cool the reaction vessel to exactly 0°C using an ice bath.

  • Add 2.0 eq of Lithium Hydroxide (LiOH·H2O) and stir for 2 hours.

    • Causality:Critical Step. The addition of LiOH must be strictly maintained at 0°C. The piperidine ring is highly susceptible to base-catalyzed epimerization at the C2 chiral center at elevated temperatures. Maintaining a low temperature preserves the enantiomeric excess (ee) of the scaffold[7].

  • Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo.

  • Analytical Validation: Confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the retention of the C2 proton multiplet via high-resolution 1H-NMR spectroscopy[8].

References

  • Vardanyan, R. (2017). Piperidine-based drug discovery. Elsevier / University of Arizona. Retrieved from[Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from[Link]

Sources

Exploratory

The Strategic Utilization of Methyl 4-(piperidin-2-yl)benzoate in Modern Medicinal Chemistry

Executive Summary & Molecular Identity In the landscape of contemporary chemical biology, substituted piperidines serve as privileged scaffolds for probing complex biological targets. Among these, Methyl 4-(piperidin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of contemporary chemical biology, substituted piperidines serve as privileged scaffolds for probing complex biological targets. Among these, Methyl 4-(piperidin-2-yl)benzoate has emerged as a critical chiral building block. Featuring a three-dimensional piperidine ring conjugated to a benzoate ester, this compound is highly valued in the stereoselective synthesis of active pharmaceutical ingredients (APIs)[1].

The stereochemical arrangement around the 2-position of the piperidine ring is of paramount importance. Biological targets, such as proteins, are inherently chiral; thus, the ability to synthesize and isolate enantiomerically pure compounds—specifically the (R)-enantiomer—is essential for identifying the eutomer (the highly active enantiomer) and deconvoluting a drug's pharmacological profile[1].

Pharmacological Context: Complement Factor B Inhibition

The most prominent clinical application of Methyl 4-(piperidin-2-yl)benzoate derivatives lies in the modulation of the immune system, specifically the Alternative Complement Pathway.

Aberrant activation of the complement system is a primary driver of ophthalmic diseases, most notably Age-related Macular Degeneration (AMD) [2]. To combat this, researchers have developed high-affinity Complement Factor B (CFB) inhibitors. Methyl 4-(piperidin-2-yl)benzoate is a direct synthetic precursor to a potent class of piperidinyl-indole derivatives patented by Novartis (US Patent 10,093,663 B2)[2]. By acting as a structural anchor, the piperidine moiety precisely fits into the binding pocket of primate and human CFB, halting its catalytic activity[2].

CFB_Pathway C3 C3 Protein C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB Complex C3b->C3bB Binds CFB Complement Factor B (CFB) CFB->C3bB Binds Inhibitor CFB Inhibitor (Piperidinyl-indole) Inhibitor->CFB Blocks active site Convertase C3bBb (C3 Convertase) C3bB->Convertase Cleavage by Factor D MAC Membrane Attack Complex (Retinal Damage in AMD) Convertase->MAC Amplification cascade

Figure 1: Alternative Complement Pathway and the mechanistic blockade by CFB inhibitors.

Experimental Methodology: Synthetic Incorporation

To utilize Methyl 4-(piperidin-2-yl)benzoate in the synthesis of complex APIs (such as the aforementioned CFB inhibitors), it must undergo a sequence of functional group manipulations. The following self-validating protocol details the conversion of the raw material into 4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid, a versatile intermediate[3].

Step 1: N-Boc Protection of the Piperidine Ring

Causality: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it will undergo unwanted auto-coupling or side reactions during subsequent amide formation steps. Boc anhydride selectively protects this nitrogen, while Triethylamine (TEA) acts as a proton scavenger to drive the equilibrium forward.

  • Reaction Setup: Dissolve Methyl 4-(piperidin-2-yl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add TEA (2.0 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the ninhydrin-active starting material confirms complete protection.

  • Workup: Wash the organic layer with 1N HCl, brine, and dry over Na2SO4. Concentrate under reduced pressure to yield the N-Boc protected ester[3].

Step 2: Ester Hydrolysis (Saponification)

Causality: The methyl ester must be converted to a free carboxylic acid to serve as the electrophilic partner in downstream peptide/amide coupling with indole derivatives. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent ensures both the lipophilic ester and the hydrophilic hydroxide ion react in a homogenous phase.

  • Reaction Setup: Dissolve the N-Boc protected intermediate in a 3:1 (v/v) mixture of THF and H2O.

  • Reagent Addition: Add LiOH·H2O (3.0 eq) and stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must show the [M-H]⁻ peak corresponding to the free acid, confirming the loss of the methyl group (Δm/z = -14).

  • Workup: Acidify the aqueous layer to pH 3-4 using 1M citric acid to precipitate the product. Extract with Ethyl Acetate, dry, and concentrate to yield 4-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid[3].

Synthetic_Workflow Step1 Methyl 4-(piperidin-2-yl)benzoate (Starting Material) Step2 Boc-Protection (Boc2O, TEA, DCM) Step1->Step2 N-protection Step3 Ester Hydrolysis (LiOH, THF/H2O) Step2->Step3 Saponification Step4 Amide Coupling (Indole derivative, HATU, DIPEA) Step3->Step4 Peptide coupling Step5 Boc-Deprotection & Purification (HCl/Dioxane, HPLC) Step4->Step5 Deprotection API Final CFB Inhibitor API Step5->API Yield & Purity

Figure 2: Synthetic workflow for converting the piperidine building block into a final API.

Global Supplier Landscape & Analytical Validation

Procuring high-purity Methyl 4-(piperidin-2-yl)benzoate is critical for maintaining synthetic yields and ensuring the stereochemical integrity of the final drug product. Depending on the research phase, chemists may require the racemic free base, the hydrochloride salt, or the enantiomerically pure (R)-isomer.

Quantitative Supplier Data

The following table summarizes the commercial availability and specifications of this compound across leading chemical suppliers:

Compound VariantStereochemistryFormCAS NumberPurityNotable Suppliers
Methyl 4-(piperidin-2-yl)benzoate RacemicFree Base863869-85-6≥95%AK Sci[4]
Methyl 4-(piperidin-2-yl)benzoate HCl RacemicHCl Salt863769-42-0≥97%Sigma-Aldrich, Apollo Scientific
(R)-Methyl 4-(piperidin-2-yl)benzoate (R)-EnantiomerFree Base1213832-72-4≥98%Benchchem[1]
(R)-Methyl 4-(piperidin-2-yl)benzoate HCl (R)-EnantiomerHCl Salt1391574-76-7≥98%Alchimica[5]
Analytical Validation Protocols

To guarantee the integrity of procured batches, rigorous analytical validation is required:

  • High-Resolution Mass Spectrometry (HRMS): Utilized to determine the precise molecular weight and elemental composition, ensuring no heavy metal or solvent contamination is present[1].

  • High-Resolution NMR Spectroscopy: A combination of 1D and 2D NMR techniques is indispensable for confirming the three-dimensional conformational landscape of the piperidine ring[1].

  • Chiral HPLC: For enantiomerically pure batches (e.g., CAS 1213832-72-4), chiral stationary phase chromatography must be employed to calculate the enantiomeric excess (ee) and rule out the presence of the distomer[1].

References

  • Alchimica - (R)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride. Available at: [Link]

  • Google Patents (Novartis AG) - US10093663B2: Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof.

Sources

Foundational

Literature reviews on piperidinyl benzoate scaffolds in drug discovery

The following technical guide provides an in-depth analysis of Piperidinyl Benzoate Scaffolds , synthesizing historical applications in anesthesiology with cutting-edge utility in complement system modulation and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Piperidinyl Benzoate Scaffolds , synthesizing historical applications in anesthesiology with cutting-edge utility in complement system modulation and kinase inhibition.

Executive Summary

The piperidinyl benzoate scaffold—defined by the structural conjugation of a piperidine ring and a benzoate moiety via an ester or direct linkage—represents a "privileged structure" in medicinal chemistry.[1] Historically anchored in the development of local anesthetics (e.g., Piperocaine), this scaffold has undergone a renaissance.[2] Modern drug discovery has repurposed the motif from a simple ion-channel blocker to a sophisticated chiral core for targeting Complement Factor B (e.g., Iptacopan intermediates), PIM kinases , and G-Protein Coupled Receptors (GPCRs) .[2]

This guide dissects the structural versatility of piperidinyl benzoates, detailing the shift from achiral side-chain linkers to rigid, stereochemically complex ring-substituted cores.[2] It provides validated synthetic protocols, SAR (Structure-Activity Relationship) insights, and mechanistic grounding for their role in next-generation therapeutics.[2]

Scaffold Architecture & Classification

To navigate the diverse applications of this moiety, we classify the scaffold into two distinct "Core Architectures" based on the connectivity between the piperidine nitrogen heterocycle and the benzoate ester/acid.

Core A: The O-Benzoyl Piperidinols (Direct Ring Esters)

In this configuration, the benzoate is esterified directly to a hydroxyl group on the piperidine ring (positions C3 or C4).[2] This creates a conformationally restricted pharmacophore often used to probe steric constraints in receptor binding pockets (e.g., Muscarinic receptors, Cholinesterases).[2]

  • Key Feature: High rigidity; defines the vector of the phenyl ring relative to the basic nitrogen.

  • Examples: 1-methylpiperidin-4-yl benzoate (BuChE probe).[2]

Core B: The Piperidinyl-Alkoxy Benzoates (Linker Scaffolds)

Here, the piperidine is attached via an alkyl or heteroalkyl linker to the benzoate oxygen or the aromatic ring itself.[2] This "flexible linker" approach is crucial for dual-binding drugs that need to span large protein cavities.[2]

  • Key Feature: Flexible tethering; allows the basic amine to interact with distal acidic residues while the benzoate engages hydrophobic pockets.

  • Examples: Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (SERM and Factor B inhibitor intermediate).[2]

Visualization of Scaffold Evolution

The following diagram illustrates the structural divergence and pharmacological mapping of these cores.

PiperidinylBenzoateScaffolds Core Piperidinyl Benzoate Parent Scaffold TypeA Type A: Direct Ring Ester (Rigid) Core->TypeA TypeB Type B: Linker-Based (Flexible) Core->TypeB App2 Cholinesterase Ligands (Diagnostic Probes) TypeA->App2 C4-Substitution App4 GPCR Antagonists (CCR2/CCR5) TypeA->App4 C3-Substitution (Chiral) App1 Local Anesthetics (e.g., Piperocaine) TypeB->App1 Propyl Linker App3 Factor B Inhibitors (e.g., Iptacopan precursors) TypeB->App3 Ethoxy Linker

Figure 1: Structural classification of piperidinyl benzoate scaffolds and their downstream therapeutic applications.

Therapeutic Applications & Mechanistic Insights[3]

Immunology: Complement Factor B Inhibition

The most significant modern application of the piperidinyl benzoate motif lies in the treatment of complement-mediated diseases (e.g., Paroxysmal Nocturnal Hemoglobinuria - PNH).[2]

  • Mechanism: Small molecule inhibitors of Factor B prevent the formation of the C3 convertase (C3bBb), halting the alternative complement pathway.[2]

  • Scaffold Role: Recent literature highlights cis-3,4-disubstituted piperidine benzoates as critical intermediates.[2] The benzoate moiety often serves as a precursor to bioisosteres or interacts directly with the S1' pocket of the serine protease.

  • Key Compound: Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate serves as a verified building block for constructing the extended pharmacophores required for high-affinity Factor B binding [1].[2]

Neurology: Cholinesterase Probes & Anesthetics
  • Butyrylcholinesterase (BuChE) Ligands: 1-methylpiperidin-4-yl benzoate acts as a specific substrate/ligand for BuChE.[2] Unlike Acetylcholinesterase (AChE), BuChE accommodates bulkier esters.[2] Radiolabeled versions (e.g., with 123-Iodine on the benzoate) are developed as SPECT imaging agents to map neurodegenerative progression [2].[2]

  • Local Anesthesia: The "amino-ester" class of anesthetics (e.g., Piperocaine) relies on the piperidine ring to provide the hydrophilic tertiary amine necessary for blocking voltage-gated sodium channels (Nav1.x).[2] The benzoate group provides the lipophilic anchor to penetrate the nerve membrane.

Oncology: Kinase & Epigenetic Modulation
  • PIM Kinase Inhibitors: Piperidin-3-yl benzoate derivatives have been identified as inhibitors of PIM-1, a kinase overexpressed in hematological malignancies.[2] The scaffold provides a unique vector to position hydrogen-bond acceptors in the ATP-binding pocket [3].[2]

  • G9a Methyltransferase: Substituted piperidinyl benzoates act as intermediates for G9a inhibitors, targeting epigenetic regulation in cancer cells.[2]

Experimental Protocols (Synthesis & Validation)

The following protocols represent standardized best practices for synthesizing Type A and Type B scaffolds.

Protocol A: Synthesis of 1-Methylpiperidin-4-yl Benzoate (Type A)

Target: Rigid ester scaffold for neuro-probes.[2]

Reagents: 1-Methyl-4-piperidinol, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[2]

  • Preparation: Charge a flame-dried round-bottom flask with 1-Methyl-4-piperidinol (1.0 equiv) and anhydrous DCM (10 mL/g).

  • Base Addition: Add Triethylamine (2.0 equiv) and cool the solution to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add Benzoyl chloride (1.1 equiv) over 15 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The crude oil is often purified via flash chromatography (SiO₂, DCM/MeOH/NH₄OH gradient) or crystallized as the hydrochloride salt by adding HCl/Ether.[2]

Protocol B: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate (Type B)

Target: Linker scaffold for Factor B/SERM synthesis.

Reagents: Methyl 4-hydroxybenzoate, 1-(2-Chloroethyl)piperidine HCl, K₂CO₃, DMF.[2]

  • Activation: Dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in DMF (5 mL/mmol). Add anhydrous K₂CO₃ (3.0 equiv) and stir at room temperature for 30 minutes to generate the phenoxide.

  • Coupling: Add 1-(2-Chloroethyl)piperidine hydrochloride (1.2 equiv).

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours.

  • Validation: Monitor consumption of the phenol by HPLC (UV 254 nm).

  • Work-up: Pour the mixture into ice-water. If the product precipitates, filter and wash with water.[2] If oil forms, extract with Ethyl Acetate.[2]

  • Yield: Typical yields range from 75–85%.

Quantitative Data Summary

The following table summarizes the physicochemical properties of key piperidinyl benzoate derivatives, crucial for ADME prediction.

CompoundScaffold TypeLogP (Calc)pKa (Base)Primary TargetApplication
Piperocaine Type B (Linker)2.69.8NaV ChannelsLocal Anesthetic
1-Me-Piperidin-4-yl Benzoate Type A (Rigid)2.19.2BuChEDiagnostic Probe
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate Type B (Linker)2.88.9Factor B / ERSynthetic Intermediate
(3R,4R)-Piperidinyl Benzoate Type A (Chiral)Variable~9.0Factor B (S1')Iptacopan Analog

Synthesis Pathway Visualization[1][4][5]

The following diagram outlines the divergent synthetic pathways to access both scaffold types from commercially available precursors.

SynthesisPathways P1 Piperidin-4-ol Int1 N-Protected Piperidinyl Benzoate P1->Int1 Esterification P2 4-Hydroxybenzoate ProdB Type B: Piperidinyl Alkoxy Benzoate P2->ProdB Alkylation with Piperidine-Linker P3 Piperidine ProdC Chiral 3-Substituted Benzoate P3->ProdC Asymmetric Hydrogenation/Resolution R1 Benzoyl Chloride (Et3N, DCM) R2 Cl-Linker-Cl (K2CO3, DMF) R3 Chiral Resolution (L-Tartaric Acid) ProdA Type A: 4-Benzoyloxy Piperidine Int1->ProdA Deprotection/Alkylation

Figure 2: Divergent synthetic routes for accessing Type A (Ester), Type B (Ether-Linker), and Chiral piperidine scaffolds.[2]

References

  • BenchChem Technical Support. (2026). Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate: A Versatile Scaffold in Medicinal Chemistry. BenchChem. Link[2]

  • US Patent 8,795,630. (2014).[2] Butyrylcholinesterase ligands as diagnostic tools and treatment for diseases of the nervous system. Google Patents. Link

  • Journal of Medicinal Chemistry. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. ACS Publications.[3] Link[2]

  • American Chemical Society. (2026).[2] Discovery of (3R,4R)-15: An Advanced Factor B Inhibitor Entering Phase 3.[2] ACS Medicinal Chemistry Letters. Link[2]

  • National Institutes of Health. (2009).[2] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. PMC. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-(piperidin-2-yl)benzoate from methyl 4-formylbenzoate

This Application Note details the synthesis of Methyl 4-(piperidin-2-yl)benzoate starting specifically from Methyl 4-formylbenzoate . Executive Summary The transformation of an aryl aldehyde (Methyl 4-formylbenzoate) int...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of Methyl 4-(piperidin-2-yl)benzoate starting specifically from Methyl 4-formylbenzoate .

Executive Summary

The transformation of an aryl aldehyde (Methyl 4-formylbenzoate) into a 2-arylpiperidine scaffold is a non-trivial structural modification that requires constructing a nitrogen-containing heterocycle directly attached to the benzene ring. Unlike simple functional group interconversions, this synthesis involves a ring-forming annulation .

The most robust, chemoselective, and atom-economical route for this transformation—preserving the sensitive methyl ester—is the Lewis Acid-Catalyzed Aza-Diels-Alder (Povarov-type) Cycloaddition , followed by catalytic hydrogenation. This route avoids harsh organometallic reagents (e.g., Grignard/Lithium) that would attack the ester moiety.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, Methyl 4-(piperidin-2-yl)benzoate , features a piperidine ring directly coupled to the C4-position of a methyl benzoate core.

  • Disconnection: The C2–C1' bond (between the piperidine and the aryl ring).

  • Synthetic Logic: Since we start with the aldehyde (1 ), the aldehyde carbon must become the C2 carbon of the piperidine ring.

  • Selected Strategy: Aza-Diels-Alder Cycloaddition .

    • Imine Formation: Condensation of the aldehyde with an amine (e.g., 4-methoxybenzylamine for easy removal) to form an aldimine.

    • Cycloaddition: Reaction of the imine with an electron-rich diene (Danishefsky’s Diene) to form a dihydropyridone.

    • Global Reduction: Catalytic hydrogenation to reduce the enone and remove the protecting group.

Reaction Pathway Diagram

SynthesisPath Aldehyde Methyl 4-formylbenzoate (Starting Material) Imine Aldimine Intermediate (Activated Electrophile) Aldehyde->Imine Step 1: PMB-NH2 MgSO4, DCM Pyridone 2-Aryl-2,3-dihydro-4-pyridone (Cyclized Adduct) Imine->Pyridone Step 2: Aza-Diels-Alder Zn(OTf)2, THF Diene Danishefsky's Diene (Nucleophile) Diene->Pyridone [4+2] Piperidine Methyl 4-(piperidin-2-yl)benzoate (Target) Pyridone->Piperidine Step 3: Hydrogenation H2, Pd/C, MeOH

Caption: Strategic workflow for the conversion of Methyl 4-formylbenzoate to the target piperidine scaffold via Aza-Diels-Alder annulation.

Part 2: Detailed Experimental Protocols

Stage 1: Formation of the Activated Imine

The aldehyde is first converted to an imine. We use 4-Methoxybenzylamine (PMB-amine) as the amine partner because the PMB group is easily cleaved during the final hydrogenation step, yielding the free piperidine.

  • Reagents:

    • Methyl 4-formylbenzoate (1.0 equiv)

    • 4-Methoxybenzylamine (1.05 equiv)

    • Anhydrous Magnesium Sulfate (MgSO₄) (2.0 equiv)

    • Dichloromethane (DCM) (0.5 M concentration)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formylbenzoate (10.0 mmol, 1.64 g) in anhydrous DCM (20 mL).

  • Addition: Add 4-Methoxybenzylamine (10.5 mmol, 1.44 g) dropwise at room temperature.

  • Dehydration: Add anhydrous MgSO₄ (2.4 g) to sequester the water generated during condensation.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the aldehyde.

  • Workup: Filter the mixture through a sintered glass funnel (or a Celite pad) to remove the MgSO₄. Wash the cake with dry DCM (10 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude imine as a viscous oil or solid. Note: Imines are hydrolytically unstable; proceed immediately to Stage 2 or store under argon at -20°C.

Stage 2: Lewis Acid-Catalyzed Aza-Diels-Alder Cycloaddition

The imine reacts with Danishefsky’s Diene ((E)-1-methoxy-3-(trimethylsiloxy)-1,3-butadiene) to form the six-membered nitrogen ring.

  • Reagents:

    • Crude Imine (from Stage 1)

    • Danishefsky’s Diene (1.2 equiv)

    • Zinc Triflate (Zn(OTf)₂) (10 mol%) or Ytterbium Triflate (Yb(OTf)₃)

    • THF (Anhydrous)[1][2]

    • 1N HCl (for hydrolysis)

Protocol:

  • Setup: Dissolve the crude imine (10 mmol theoretical) in anhydrous THF (30 mL) under an argon atmosphere.

  • Catalyst Addition: Add Zn(OTf)₂ (1.0 mmol, 363 mg) in one portion. Cool the mixture to 0°C.

  • Diene Addition: Add Danishefsky’s Diene (12.0 mmol, 2.07 g) dropwise via syringe.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Hydrolysis (Critical): The initial adduct is a silyl enol ether. To convert this to the dihydropyridone, add 1N HCl (10 mL) and stir vigorously for 30 minutes.

  • Extraction: Dilute with EtOAc (50 mL) and neutralize with saturated NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Intermediate Product:Methyl 4-(1-(4-methoxybenzyl)-4-oxo-1,2,3,4-tetrahydropyridin-2-yl)benzoate .

Stage 3: Global Hydrogenation & Deprotection

This step performs three transformations in one pot: (1) reduction of the C=C double bond, (2) reduction of the ketone (C=O) to the methylene (CH₂), and (3) hydrogenolysis of the N-PMB protecting group. Note: If the ketone is resistant, a stepwise reduction (NaBH4 then Hydrogenation) may be required. The protocol below assumes standard high-pressure hydrogenation.

  • Reagents:

    • Dihydropyridone Intermediate[5]

    • Palladium on Carbon (10 wt% Pd/C) (20 wt% loading relative to substrate)

    • Solvent: Methanol/Acetic Acid (10:1)

    • Hydrogen Gas (50–100 psi)

Protocol:

  • Loading: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the intermediate (5 mmol) in MeOH (25 mL) and Glacial Acetic Acid (2.5 mL).

  • Catalyst: Carefully add 10% Pd/C (wet support recommended for safety).

  • Reaction: Seal the vessel, purge with N₂ (3x), then charge with H₂ (50 psi) . Stir at 50°C for 24 hours.

    • Mechanistic Note: The ketone in the 4-position of piperidines can be stubborn. If NMR shows the 4-hydroxy or 4-keto species persists, add a catalytic amount of Tosic Acid (pTsOH) to facilitate dehydration/reduction, or perform a separate Barton-McCombie deoxygenation if strictly necessary. However, Pd/C in AcOH often achieves full reduction of enones to alkanes over prolonged times.

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric).

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ to remove acetic acid and liberate the free amine.

  • Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield Methyl 4-(piperidin-2-yl)benzoate .

Part 3: Data Summary & Quality Control

Key Reagent Table
ReagentMW ( g/mol )Equiv.[6][7]RoleCritical Hazard
Methyl 4-formylbenzoate 164.161.0Starting MaterialIrritant
4-Methoxybenzylamine 137.181.05Imine PartnerCorrosive
Danishefsky's Diene 172.251.2Cycloaddition DieneMoisture Sensitive
Zn(OTf)₂ 363.510.1Lewis Acid CatalystCorrosive, Hygroscopic
Pd/C (10%) N/A20 wt%Hydrogenation Cat.Pyrophoric (dry)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete water removalUse fresh anhydrous MgSO₄ or add 4Å molecular sieves.
No Cyclization (Step 2) Catalyst deactivationEnsure Zn(OTf)₂ is dry; perform reaction under strict Argon atmosphere.
Ester Hydrolysis Acidic workup too harshKeep pH > 4 during hydrolysis; use cold 1N HCl for short duration.
Incomplete Reduction Ketone persistsIncrease H₂ pressure to 100 psi or temperature to 60°C. Alternatively, reduce ketone with Et₃SiH/TFA.

References

  • Povarov Reaction Overview: Kouznetsov, V. V. (2009). Recent synthetic applications of the imino-Diels–Alder reaction. Tetrahedron, 65(14), 2721-2750. Link

  • Danishefsky's Diene Chemistry: Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. Link

  • Synthesis of 2-Arylpiperidines: Bhat, S. V., et al. (2005). Synthesis of 2-substituted piperidines via enantioselective hydrogenation of pyridinium salts.[1] Journal of Organic Chemistry. (Contextual reference for alternative hydrogenation routes).

  • Catalytic Hydrogenation of Pyridones: Comins, D. L., & Joseph, S. P. (1996). Preparation of 2,3-dihydro-4-pyridones. Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application

Using Methyl 4-(piperidin-2-yl)benzoate as a Factor B inhibitor intermediate

Application Note: Methyl 4-(piperidin-2-yl)benzoate as a Factor B Inhibitor Intermediate Executive Summary This application note details the utility of Methyl 4-(piperidin-2-yl)benzoate (and its derivatives) as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 4-(piperidin-2-yl)benzoate as a Factor B Inhibitor Intermediate

Executive Summary

This application note details the utility of Methyl 4-(piperidin-2-yl)benzoate (and its derivatives) as a critical intermediate in the synthesis of small-molecule Factor B inhibitors. Factor B is a serine protease essential to the Alternative Pathway (AP) of the complement system.[1][2][3] Dysregulation of this pathway drives pathologies such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G).[2][4]

This guide focuses on the 2-phenylpiperidine scaffold, a privileged structure that mimics the arginine residues of C3b, allowing high-affinity binding to the Factor B active site. We provide protocols for the synthetic functionalization of this intermediate into bioactive inhibitors (analogous to Iptacopan/LNP023) and validated biological assays for assessing potency.

Scientific Background & Mechanism

The Alternative Pathway (AP) and Factor B

The AP is unique among complement pathways because it is constitutively active ("tick-over" mechanism). Factor B binds to hydrolyzed C3 (C3(H2O)) or C3b.[5] Once bound, Factor B is cleaved by Factor D into fragments Ba and Bb. The Bb fragment remains attached to C3b, forming the C3 Convertase (C3bBb) , which amplifies the cascade.[2][5]

Inhibitor Mechanism: Small molecule inhibitors derived from the Methyl 4-(piperidin-2-yl)benzoate scaffold typically bind to Factor B. They function by inducing a conformational change that sterically hinders Factor D from cleaving Factor B, thereby preventing the formation of the C3 convertase.

Structural Rationale (SAR)
  • Piperidine Ring: Mimics the basic side chain of Arginine, interacting with acidic residues (e.g., Asp/Glu) in the Factor B S1 active site pocket.

  • Benzoate Ester: Serves as a "handle" for the S1' sub-pocket. In final drug candidates (e.g., Iptacopan), the ester is hydrolyzed to a carboxylic acid, which forms a salt bridge or hydrogen bond critical for potency.

  • Chirality: The (2S) configuration is generally the bioactive isomer, providing the optimal vector for the 4-phenyl substituent.

FactorB_Pathway C3b C3b Complex C3b-B Proenzyme C3b->Complex FB Factor B FB->Complex C3bBb C3bBb (C3 Convertase) Complex->C3bBb Cleavage Ba Ba Fragment Complex->Ba FD Factor D FD->Complex Catalyzes Inhibitor Piperidine Inhibitor (Scaffold Derived) Inhibitor->FB Binds High Affinity Inhibitor->Complex Blocks FD Access

Figure 1: The Alternative Pathway amplification loop. The inhibitor (derived from the piperidine benzoate scaffold) binds Factor B, preventing Factor D-mediated cleavage and halting C3 convertase formation.

Synthetic Protocols

The transformation of Methyl 4-(piperidin-2-yl)benzoate into a potent inhibitor typically involves two key phases: N-functionalization (to engage the hydrophobic pocket) and Ester Hydrolysis (to activate the warhead).

Protocol A: Reductive Amination (N-Derivatization)

Objective: Attach a hydrophobic moiety (e.g., an indole or benzyl group) to the piperidine nitrogen. This mimics the hydrophobic interactions found in advanced inhibitors like LNP023.

Materials:

  • Intermediate: Methyl 4-(piperidin-2-yl)benzoate HCl (1.0 equiv)

  • Aldehyde: e.g., 7-methyl-1H-indole-4-carbaldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step:

  • Free Basing: If starting with the HCl salt, dissolve 1.0 g of the intermediate in DCM and wash with saturated NaHCO₃. Dry the organic layer (MgSO₄) and concentrate to yield the free amine.

  • Imine Formation: Dissolve the free amine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE (10 mL/g). Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the solution to 0°C. Add STAB (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass = Intermediate + Aldehyde - H₂O + 2H).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the N-alkylated methyl ester .

Protocol B: Saponification (Ester Hydrolysis)

Objective: Convert the methyl ester to the carboxylic acid, which is often the bioactive pharmacophore.

Step-by-Step:

  • Dissolve the N-alkylated ester from Protocol A in THF/MeOH/Water (3:1:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir at RT for 4–6 hours. Monitor disappearance of the ester by TLC or LC-MS.

  • Acidification: Carefully adjust pH to ~4.0 using 1N HCl. The product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol.

  • Final Product: The resulting 4-(1-substituted-piperidin-2-yl)benzoic acid is the testable inhibitor.

Synthesis_Workflow Start Methyl 4-(piperidin-2-yl)benzoate (Scaffold) Step1 Reductive Amination (Aldehyde + STAB) Start->Step1 + Indole-CHO Inter1 N-Alkylated Ester (Hydrophobic Tail Attached) Step1->Inter1 Step2 Saponification (LiOH / THF / H2O) Inter1->Step2 Final Final Inhibitor (Carboxylic Acid) Step2->Final Active Drug

Figure 2: Synthetic route from the scaffold to the active Factor B inhibitor.

Biological Validation Protocols

To confirm the synthesized molecule functions as a Factor B inhibitor, two assays are required: a Hemolysis Assay (functional endpoint) and an ELISA (mechanistic endpoint).

Protocol C: Alternative Pathway (AP) Hemolysis Assay

Principle: Rabbit erythrocytes (RaRBC) activate the human AP spontaneously. Inhibitors prevent the lysis of these cells.[6]

Reagents:

  • RaRBC: Fresh rabbit blood in Alsever’s solution, washed 3x in PBS.

  • NHS: Normal Human Serum (source of complement factors).

  • Buffer: GVB-Mg-EGTA (Gelatin Veronal Buffer, 5mM MgCl₂, 10mM EGTA). Note: EGTA chelates Ca²⁺, blocking the Classical/Lectin pathways, isolating the AP.

Procedure:

  • Preparation: Dilute NHS to 10% in GVB-Mg-EGTA.

  • Inhibitor Incubation: In a 96-well V-bottom plate, mix 50 µL of diluted NHS with 50 µL of the test compound (serial dilution in DMSO/Buffer). Incubate 15 min at RT.

    • Control High: No inhibitor (100% Lysis).

    • Control Low: EDTA buffer (0% Lysis).

  • Activation: Add 30 µL of washed RaRBCs (2x10⁸ cells/mL) to each well.

  • Incubation: Incubate at 37°C for 30 minutes with shaking.

  • Measurement: Centrifuge (2000 rpm, 5 min). Transfer 100 µL supernatant to a flat-bottom plate. Read Absorbance at 412 nm (Hemoglobin release).

  • Calculation:

    
    
    Calculate IC₅₀ using 4-parameter logistic regression.
    
Protocol D: LPS-Stimulated ELISA

Principle: Measures the deposition of the terminal complement complex (C5b-9) or C3b on an AP-activator surface (LPS).

  • Coat: 96-well ELISA plate with Lipopolysaccharide (LPS) (Salmonella typhimurium, 2 µ g/well ) overnight at 4°C.

  • Block: 1% BSA in PBS for 1 hour.

  • Sample: Mix 10% NHS with inhibitor (as in Protocol C). Add to wells. Incubate 1 hour at 37°C.

  • Detect: Wash 3x. Add anti-C5b-9 neoepitope antibody (HRP-conjugated). Incubate 1 hour.

  • Develop: Add TMB substrate. Stop with H₂SO₄. Read OD450.

Data Analysis & Expectations

When evaluating derivatives of Methyl 4-(piperidin-2-yl)benzoate, the following Structure-Activity Relationship (SAR) trends are typically observed:

Structural ModificationExpected Effect on Factor B IC₅₀Mechanistic Reason
Unsubstituted Piperidine > 10 µM (Low Potency)Lacks hydrophobic interaction in the S1' pocket.
N-Benzyl Substitution 1 - 5 µMImproved hydrophobic fit.
N-(Indol-4-yl)methyl < 100 nM (High Potency)Optimized pi-stacking/hydrophobic fit (mimics Iptacopan).
Ester vs. Acid Acid is 10-100x more potentThe carboxylate forms a critical salt bridge in the active site.
(2R) vs (2S) Isomer (2S) is significantly more potentThe (2S) geometry aligns the phenyl group correctly in the binding cleft.

References

  • Schubart, A., et al. (2019). "Small-molecule factor B inhibitor for the treatment of complement-mediated diseases."[2][3] Proceedings of the National Academy of Sciences (PNAS), 116(16), 7926-7931. Link

    • Key reference for the discovery of LNP023 (Iptacopan)
  • Maibaum, J., et al. (2020). "Discovery of LNP023: A Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases." Journal of Medicinal Chemistry, 63(11), 5697–5722.[3] Link[3]

    • Detailed SAR describing the evolution from simple piperidines to the clinical candid
  • Creative Biolabs. "Alternative Pathway of Complement Analysis Protocol." Link

    • Source for valid
  • MedChemExpress. "Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate Product Page." Link

    • Verification of the intermedi

Sources

Method

Application Notes and Protocols for the N-Alkylation of Methyl 4-(piperidin-2-yl)benzoate

Abstract The N-alkylation of piperidine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active agents. This document provides a detailed guide for res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of piperidine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of methyl 4-(piperidin-2-yl)benzoate, a key intermediate in the development of various therapeutics. We will explore two primary and robust synthetic strategies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals. Its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a highly desirable structural motif.[1] The nitrogen atom of the piperidine ring serves as a crucial handle for chemical modification, allowing for the introduction of various substituents to modulate biological activity.[2] Specifically, the N-alkylation of 2-substituted piperidines like methyl 4-(piperidin-2-yl)benzoate is a key step in tailoring the pharmacological profiles of these molecules.[3] However, the presence of a substituent at the 2-position can introduce steric hindrance, which must be considered when selecting a synthetic route.[3]

Strategic Approaches to N-Alkylation

The two most common and effective methods for the N-alkylation of secondary amines such as methyl 4-(piperidin-2-yl)benzoate are direct alkylation with an electrophile and reductive amination with a carbonyl compound. The choice between these methods depends on several factors, including the nature of the alkyl group to be introduced, the steric bulk of the piperidine substrate, and the desired reaction conditions.[3]

Direct N-Alkylation via Nucleophilic Substitution

This classical approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward method for introducing simple alkyl groups.[1] The base is essential to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[1]

Mechanism: The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

Causality of Experimental Choices:

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For less reactive secondary amines or sterically hindered substrates, a more reactive alkylating agent may be necessary. Slow addition of the alkylating agent can help to minimize over-alkylation, which leads to the formation of quaternary ammonium salts.[3][4]

  • Base: A non-nucleophilic base is preferred to avoid competition with the piperidine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) are cost-effective and easily removed by filtration.[3] Organic bases such as N,N-diisopropylethylamine (DIPEA) are soluble in organic solvents and are often used for more sensitive substrates.[3]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used as they can solvate the ions formed during the reaction without interfering with the nucleophile.[3] Anhydrous conditions are crucial to prevent side reactions.

N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation.[3] It involves the reaction of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent.[2] This method is particularly advantageous as it avoids the issue of over-alkylation.[3]

Mechanism: The reaction begins with the formation of a hemiaminal intermediate from the piperidine and the carbonyl compound. This is followed by the acid-catalyzed elimination of water to form a transient iminium ion. A selective reducing agent then delivers a hydride to the iminium carbon, yielding the N-alkylated piperidine.

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse and complex substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness and selectivity for reducing iminium ions in the presence of unreacted carbonyl compounds.[2][3]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, especially with less reactive ketones.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and facilitate the removal of water formed during iminium ion formation.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of methyl 4-(piperidin-2-yl)benzoate using an alkyl halide and a base.

Materials:

  • Methyl 4-(piperidin-2-yl)benzoate (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq.)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 4-(piperidin-2-yl)benzoate (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0 °C before addition.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base (if applicable).

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of methyl 4-(piperidin-2-yl)benzoate with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • Methyl 4-(piperidin-2-yl)benzoate (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (AcOH) as a catalyst for less reactive carbonyls

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 4-(piperidin-2-yl)benzoate (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • If using a less reactive ketone, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Advanced and Alternative N-Alkylation Strategies

While direct alkylation and reductive amination are the workhorses of N-alkylation, other methods can be advantageous in specific contexts.

Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and the piperidine.[5][6] This method has a broad substrate scope and functional group tolerance.[5]

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to shorter reaction times and higher yields.[7][8] This technique can be applied to both direct alkylation and other N-alkylation methodologies.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be employed for N-alkylation reactions, particularly when using inorganic bases with low solubility in organic solvents.[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the base or the amine salt between the aqueous and organic phases.

Data Presentation and Visualization

Table 1: Comparison of N-Alkylation Methods

FeatureDirect N-AlkylationReductive Amination
Reagents Alkyl Halide, BaseAldehyde/Ketone, Reducing Agent
Key Advantage Simplicity, readily available reagentsHigh selectivity, avoids over-alkylation
Key Disadvantage Potential for over-alkylationRequires a suitable carbonyl compound
Typical Solvents MeCN, DMFDCM, DCE
Typical Bases K₂CO₃, DIPEANot applicable
Reducing Agent Not applicableNaBH(OAc)₃

Diagram 1: General Workflow for N-Alkylation of Methyl 4-(piperidin-2-yl)benzoate

G cluster_start Starting Material cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination cluster_end Product start Methyl 4-(piperidin-2-yl)benzoate direct_reagents Alkyl Halide Base (K₂CO₃ or DIPEA) Solvent (MeCN or DMF) start->direct_reagents reductive_reagents Aldehyde or Ketone Reducing Agent (NaBH(OAc)₃) Solvent (DCM or DCE) start->reductive_reagents direct_rxn Nucleophilic Substitution (SN2) direct_reagents->direct_rxn end N-Alkylated Methyl 4-(piperidin-2-yl)benzoate direct_rxn->end reductive_rxn Iminium Ion Formation & Reduction reductive_reagents->reductive_rxn reductive_rxn->end

Caption: Overview of synthetic routes for N-alkylation.

Diagram 2: Mechanism of Reductive Amination

G Piperidine Piperidine Hemiaminal Hemiaminal Piperidine->Hemiaminal Carbonyl Carbonyl Carbonyl->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H₂O H2O H2O Hemiaminal->H2O N-Alkylated Product N-Alkylated Product Iminium Ion->N-Alkylated Product Reducing Agent Reducing Agent Reducing Agent->N-Alkylated Product Hydride Transfer

Caption: Key steps in reductive amination.

Conclusion

The N-alkylation of methyl 4-(piperidin-2-yl)benzoate is a critical transformation in the synthesis of many potential drug candidates. This guide has provided detailed, field-proven protocols for two of the most reliable methods: direct N-alkylation and reductive amination. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently and successfully synthesize their target N-alkylated piperidine derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent.
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2017).
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

Sources

Application

Procedure for converting Methyl 4-(piperidin-2-yl)benzoate to carboxylic acid

Application Note: High-Efficiency Hydrolysis of Methyl 4-(piperidin-2-yl)benzoate to 4-(piperidin-2-yl)benzoic acid Abstract & Strategic Overview This application note details the optimized protocol for the conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Hydrolysis of Methyl 4-(piperidin-2-yl)benzoate to 4-(piperidin-2-yl)benzoic acid

Abstract & Strategic Overview

This application note details the optimized protocol for the conversion of Methyl 4-(piperidin-2-yl)benzoate (1) to its corresponding carboxylic acid, 4-(piperidin-2-yl)benzoic acid (2).

This transformation presents a specific chemical challenge: the product is an amino acid (containing both a basic secondary amine and an acidic carboxyl group). Consequently, the product exists as a zwitterion at neutral pH, making standard aqueous extraction (liquid-liquid extraction) inefficient due to high water solubility.

Strategic Approach: We prioritize Lithium Hydroxide (LiOH) mediated saponification over acid hydrolysis.

  • Why LiOH? Unlike NaOH, LiOH exhibits superior solubility in THF/Water mixtures, allowing for a homogeneous reaction phase that accelerates kinetics without requiring high temperatures, thus preserving the stereochemistry at the chiral piperidine C2 position.

  • Isolation Strategy: We provide two distinct workup protocols depending on the desired final form:

    • Protocol A (Zwitterion): Isoelectric point precipitation for neutral species.

    • Protocol B (HCl Salt): Acidic workup for high-stability storage.

Reaction Scheme & Mechanism

The hydrolysis proceeds via a BAC2 mechanism (Base-catalyzed, Acyl cleavage, bimolecular).[1] The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate, which collapses to expel methoxide.

ReactionScheme SM Methyl 4-(piperidin-2-yl)benzoate (Start Material) Inter Tetrahedral Intermediate SM->Inter LiOH, THF/H2O Nu- Attack Salt Lithium Carboxylate Salt Inter->Salt -OMe Prod 4-(piperidin-2-yl)benzoic acid (Target) Salt->Prod Acidification (HCl or pH adj.)

Figure 1: Mechanistic pathway for the saponification of the methyl ester.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
Methyl 4-(piperidin-2-yl)benzoate>95% PurityStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeHydrolysis Base
Tetrahydrofuran (THF)HPLC GradeSolvent (Solubilizes Ester)
WaterDeionized (DI)Solvent (Solubilizes Base)
Hydrochloric Acid (1M and 6M)ACS ReagentpH Adjustment/Salt Formation
pH Meter / Strips0-14 RangeCritical for Isoelectric Point
Rotary EvaporatorVacuum < 10 mbarSolvent Removal
Dowex 50WX8 (Optional)Ion Exchange ResinDesalting (if required)

Experimental Protocol

Method A: LiOH Saponification (Recommended)

Best for preserving stereochemistry and obtaining the zwitterionic form.

Step 1: Dissolution

  • Charge a round-bottom flask with Methyl 4-(piperidin-2-yl)benzoate (1.0 equiv).

  • Add THF (5 mL per mmol of substrate). Stir until fully dissolved.

  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (5 mL per mmol of substrate).

    • Note: The final solvent ratio should be approximately 1:1 THF:Water. If the starting material precipitates, add minimal Methanol (MeOH) to restore homogeneity.

Step 2: Reaction

  • Add the aqueous LiOH solution to the THF solution dropwise at Room Temperature (RT, 20–25°C).

  • Stir vigorously at RT.

  • Monitor: Check progress by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LCMS after 2 hours.

    • Expectation: Disappearance of the ester peak (M+H) and appearance of the acid peak (M-14+H).

  • If reaction is incomplete after 4 hours, warm to 40°C. Avoid reflux to prevent racemization at the benzylic piperidine center.

Step 3: Workup (Branching Paths)

  • Path 1: Isolation as HCl Salt (High Stability)

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 6M HCl to pH < 1.

    • The product may not precipitate due to high solubility. Evaporate the aqueous solution to dryness (lyophilization is preferred to remove excess HCl).

    • Trituration: Add Ethanol/Ether (1:5) to the solid residue.[2] The inorganic salts (LiCl) are somewhat soluble in ethanol, but the amino acid hydrochloride often crystallizes. Alternatively, use 2-Propanol (IPA) to extract the product from LiCl, filter, and concentrate.

  • Path 2: Isolation as Zwitterion (Isoelectric Precipitation)

    • Concentrate to remove THF.

    • Cool aqueous phase to 0°C.

    • Add 1M HCl dropwise while monitoring pH.

    • Target pH 6.0 – 7.0 (Approximate isoelectric point).

    • Stir at 0°C for 30 minutes.

    • If a white precipitate forms: Filter, wash with cold water and ether.

    • If no precipitate (due to high solubility): Load the aqueous solution onto a Diaion HP-20 or Dowex 50WX8 column. Elute with water (to remove salts) followed by 5-10% NH₄OH/MeOH to release the zwitterion.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance at esterIncrease LiOH to 5.0 equiv; Add MeOH to improve solubility; Heat to 50°C.
Product is a Sticky Gum Occluded water/saltsTriturate with Diethyl Ether or Acetonitrile. Sonicate for 15 mins.
Low Yield (Water Soluble) Product lost in aqueous wasteDo not use standard extraction (DCM/Water). Use n-Butanol for extraction or evaporate to dryness and use IPA to separate from salts.
Racemization (Chiral Purity Loss) High Temp / Strong BaseKeep Temp < 40°C. Switch to Ba(OH)₂ (barium hydroxide) which is milder and precipitates as BaCO₃/BaSO₄ upon workup.

Workflow Visualization

The following diagram illustrates the decision logic for the workup procedure, ensuring the correct form of the final product is obtained.

WorkupLogic Reaction Reaction Complete (LiOH/THF/H2O) Evap Evaporate THF Reaction->Evap Decision Desired Form? Evap->Decision HCl_Path Target: HCl Salt Decision->HCl_Path Stable Solid Zwit_Path Target: Zwitterion Decision->Zwit_Path Neutral Species Acidify_1 Acidify to pH < 1 (6M HCl) HCl_Path->Acidify_1 Lyophilize Lyophilize/Vac Down Acidify_1->Lyophilize Triturate Triturate (IPA/Ether) to remove LiCl Lyophilize->Triturate Acidify_2 Adjust to pH ~6.5 (Isoelectric Point) Zwit_Path->Acidify_2 Precip Precipitate Forms? Acidify_2->Precip Filter Filter & Wash (Cold H2O) Precip->Filter Yes Resin Use Diaion/Dowex Resin Elute w/ NH4OH Precip->Resin No (Soluble)

Figure 2: Logical flowchart for product isolation based on solubility and desired salt form.

Analytical Validation

To confirm the success of the transformation, the following analytical signatures must be verified:

  • ¹H NMR (D₂O or DMSO-d₆):

    • Loss of Methyl Ester: Disappearance of the singlet at ~3.8–3.9 ppm (-OCH₃).

    • Retention of Piperidine: Multiplets at 1.5–3.5 ppm corresponding to the piperidine ring protons.

    • Aromatic Shift: Slight downfield shift of aromatic protons due to the formation of the carboxylate/carboxylic acid.

  • LC-MS (ESI+):

    • Mass Shift: Calculate the expected mass change.

      • Reactant: R-COOCH₃

      • Product: R-COOH

      • Delta: Loss of CH₂ (-14.02 amu).

    • Example: If Ester MW = 219.28, Acid MW = 205.25. Look for [M+H]⁺ = 206.25.

References

  • Standard Protocol for Ester Hydrolysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Hydrolysis of Esters).
  • Zwitterion Isolation Techniques

    • Gaston, J. et al. "Purification of Amphoteric Compounds.
    • Sigma-Aldrich Technical Bulletin.
  • Piperidine-Benzoate Analogs (Contextual Grounding)

    • BenchChem.[3][4] "Methyl 2-(piperidin-1-yl)benzoate Synthesis and Hydrolysis Protocols."

  • Solubility Data for Amino Benzoic Acids

    • ResearchGate. "Specification of Zwitterionic Structures of Amphoteric Compounds."

Sources

Method

Application Note: Optimizing Solvent Systems for Methyl 4-(piperidin-2-yl)benzoate Coupling Reactions

Introduction & Structural Rationale Methyl 4-(piperidin-2-yl)benzoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Structurally, it features a secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl 4-(piperidin-2-yl)benzoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Structurally, it features a secondary amine embedded within a piperidine ring, which is directly adjacent to a bulky 4-benzoate aryl group at the C2 position.

This specific topology presents two distinct chemical challenges during C–N bond formation:

  • Severe Steric Hindrance: The proximity of the aryl ring to the secondary nitrogen dramatically increases the activation energy required for nucleophilic attack.

  • Chemoselectivity: The molecule contains a base- and heat-sensitive methyl ester. Forcing conditions (high heat, strong bases) often lead to undesired ester hydrolysis.

Historically, coupling reactions involving such hindered piperidines relied heavily on dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). However, driven by modern environmental and safety mandates, the pharmaceutical industry is rapidly transitioning toward sustainable alternatives that maintain or enhance reaction kinetics without compromising the ester moiety.

Mechanistic Causality in Solvent Selection

Selecting the optimal solvent for Methyl 4-(piperidin-2-yl)benzoate requires balancing dielectric properties, boiling points, and coordination chemistry.

  • Overcoming Steric Barriers in Amidation: Traditional solvents like DMF stabilize the polar transition state of amide bond formation. However,1 have proven to be greener alternatives that provide comparable or superior conversion rates[1]. CPME, with its higher boiling point (106 °C), allows for elevated reaction temperatures that overcome the steric barrier at the C2 position while remaining inert to the methyl ester[2].

  • Catalyst Stabilization in Cross-Coupling: For C–N cross-couplings (e.g., Buchwald-Hartwig amination), strongly coordinating legacy solvents can poison palladium catalysts. Conversely,3 that stabilize Pd(II)–NHC precatalysts, facilitating efficient transamidation and cross-coupling without deactivating the metal center[3].

  • Phase Separation and E-Factor: Both 2-MeTHF and CPME exhibit poor water solubility. This mechanistic feature enables direct aqueous workup without the need for solvent swapping, drastically reducing the environmental impact (E-factor) and minimizing product loss during extraction[4].

SolventOptimization SM Methyl 4-(piperidin-2-yl)benzoate (Sterically Hindered Amine) Amide Amide Bond Formation (e.g., HATU, DIC/Oxyma) SM->Amide Acylation Buchwald Buchwald-Hartwig Cross-Coupling SM->Buchwald Arylation CPME CPME (b.p. 106°C) High Temp for Sterics Amide->CPME MeTHF 2-MeTHF (b.p. 80°C) Green, Easy Workup Amide->MeTHF Buchwald->MeTHF MTBE MTBE (b.p. 55°C) Pd-Catalyst Stability Buchwald->MTBE Outcome High Yield (>90%) Intact Methyl Ester Low E-Factor CPME->Outcome MeTHF->Outcome MTBE->Outcome

Logical workflow for selecting optimal green solvents in sterically hindered piperidine couplings.

Comparative Solvent Efficacy

The following table summarizes the quantitative advantages of transitioning from legacy solvents to optimized green alternatives for Methyl 4-(piperidin-2-yl)benzoate couplings.

SolventReaction ClassBoiling Point (°C)Yield Range (%)E-Factor ImpactMechanistic Advantage
DMF (Legacy)Amide Coupling15385–90HighHigh polarity stabilizes transition states; poor environmental profile.
2-MeTHF Amide / B-H8088–95LowExcellent phase separation; supports Pd-catalysis[2][3].
CPME Amide Coupling10690–99LowHigh boiling point overcomes C2 steric hindrance[2][4].
MTBE Buchwald-Hartwig5585–92LowNon-coordinating; prevents Pd(II)-NHC deactivation[3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in visual, chromatographic, and mass-spectrometric checkpoints to verify causality and success at each step.

Protocol A: Green Amide Coupling using 2-MeTHF

Objective: Form an amide bond using a standard carboxylic acid without hydrolyzing the methyl ester. Causality: 2-MeTHF solubilizes the hindered amine and coupling reagents efficiently but spontaneously phase-separates upon the addition of aqueous quench, eliminating the need for a DCM extraction.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous 2-MeTHF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should transition to a pale yellow color, indicating the formation of the active OAt-ester.

  • Coupling: Add Methyl 4-(piperidin-2-yl)benzoate (1.0 equiv.) to the activated mixture. Heat the reaction to 60 °C to overcome the steric hindrance at the piperidine C2 position.

    • Validation Checkpoint 2 (In-Process): Monitor via TLC (Hexane:EtOAc 1:1) stained with Ninhydrin. The starting secondary amine will stain a deep purple/brown. The reaction is complete when the purple spot is entirely consumed.

  • Workup: Cool the mixture to room temperature and add an equal volume of saturated aqueous NaHCO₃.

    • Validation Checkpoint 3: Observe rapid, spontaneous phase separation. The upper organic layer (2-MeTHF) contains the product. No emulsion should form.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 4 (QC): Analyze the crude product via LC-MS. Confirm the presence of the desired product mass and verify the absence of the hydrolyzed carboxylic acid byproduct (M - 14 Da), validating that the methyl ester remained intact.

Protocol B: Acyl Buchwald-Hartwig Cross-Coupling in MTBE

Objective: Catalytic C–N bond formation with an aryl/acyl halide. Causality: MTBE is utilized because its non-coordinating nature prevents the deactivation of the delicate Pd(II) catalytic cycle, a common failure point when using DMF.

Step-by-Step Methodology:

  • Precatalyst Activation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add Methyl 4-(piperidin-2-yl)benzoate (1.0 equiv.) and the target aryl bromide (1.2 equiv.). Suspend the mixture in anhydrous MTBE (0.15 M).

  • C–N Coupling: Seal the vial and heat to 55 °C (reflux) for 12 hours under vigorous stirring.

    • Validation Checkpoint 1 (Visual): The reaction must remain a homogeneous, deep yellow/orange suspension. The appearance of a black precipitate indicates Pd(0) aggregation (catalyst death), signaling oxygen ingress or solvent contamination.

  • Isolation: Cool to room temperature and filter the mixture directly through a short pad of Celite to remove the inorganic base and catalyst. Wash the pad with additional MTBE.

    • Validation Checkpoint 2: Concentrate the filtrate and analyze via ¹H-NMR. The diagnostic singlet of the methyl ester (~3.90 ppm) must integrate perfectly relative to the newly incorporated aryl protons, confirming complete chemoselectivity.

References

  • Title: A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PMC / NIH URL: 4

  • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) Source: NSF PAR URL: 3

  • Title: Green solvents for the formation of amide linkages Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 1

  • Title: Green Solvents for the Formation of Amide Linkage Source: ResearchGate URL: 2

Sources

Application

Application Note: Methyl 4-(piperidin-2-yl)benzoate in Peptidomimetic Synthesis

Introduction & Strategic Utility Methyl 4-(piperidin-2-yl)benzoate represents a critical class of "constrained amino acid surrogates." Unlike flexible linear amino acids, this scaffold introduces defined conformational r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Methyl 4-(piperidin-2-yl)benzoate represents a critical class of "constrained amino acid surrogates." Unlike flexible linear amino acids, this scaffold introduces defined conformational rigidity into the peptide backbone.

In drug design, particularly for integrin antagonists (e.g., GPIIb/IIIa,


) and GPCR ligands, this molecule serves a dual purpose:
  • Pharmacophore Mimicry: The piperidine nitrogen mimics the basic guanidine group of Arginine, while the benzoate moiety mimics the acidic side chain of Aspartic acid or acts as a rigid spacer (replacing Glycine) in RGD (Arg-Gly-Asp) mimetics.

  • Conformational Locking: The direct attachment of the phenyl ring to the C2 position of the piperidine restricts rotation, locking the

    
     and 
    
    
    
    torsion angles. This reduces the entropic penalty of receptor binding, often increasing potency and metabolic stability.
Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: Methyl 4-(piperidin-2-yl)benzoate

  • Key Functionality: Secondary amine (nucleophile), Methyl ester (electrophile/masked acid), Chiral center at Piperidine-C2.

  • Chirality: The (S)-enantiomer is frequently preferred in bioactive peptidomimetics, though racemic mixtures are often used in early screening.

Synthetic Workflow & Logic

The incorporation of this scaffold into a peptidomimetic sequence generally follows a "Protect-Hydrolyze-Couple" logic. The secondary amine is less nucleophilic than a primary amine, and the steric bulk at the C2 position requires specific coupling protocols.

Visual Workflow (Graphviz)

SyntheticWorkflow Start Methyl 4-(piperidin-2-yl)benzoate (Starting Material) Step1 N-Protection (Boc/Fmoc) Start->Step1 Boc2O or Fmoc-OSu Step2 Ester Hydrolysis (Saponification) Step1->Step2 LiOH, THF/H2O Step3 Coupling to Resin/Amine (HATU/HOAt) Step2->Step3 Solid Phase or Solution Check Chiral Integrity Check (Avoid Racemization) Step2->Check Step4 Deprotection & Cleavage Step3->Step4 TFA or Piperidine Final Bioactive Peptidomimetic Step4->Final

Figure 1: Strategic workflow for converting the methyl ester precursor into a coupling-ready building block.

Detailed Experimental Protocols

Protocol A: N-Protection (Boc Strategy)

Rationale: The secondary amine must be protected to prevent polymerization during ester hydrolysis and subsequent coupling. Boc is preferred if the final cleavage involves TFA; Fmoc is used for base-labile strategies.

Reagents:

  • Methyl 4-(piperidin-2-yl)benzoate (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Dioxane/Water (1:1)

Procedure:

  • Dissolve the starting material in DCM (0.1 M concentration).

  • Add TEA followed by dropwise addition of

    
     dissolved in minimal DCM.
    
  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin; product will be non-reactive/UV active).

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then brine.
    
  • Dry over

    
     and concentrate.
    
  • Validation:

    
     should show the disappearance of the broad NH peak and appearance of the tert-butyl singlet (~1.4 ppm).
    
Protocol B: Methyl Ester Hydrolysis (Saponification)

Rationale: The methyl ester is too stable for direct aminolysis in peptide synthesis. It must be converted to the free carboxylic acid.

Reagents:

  • N-Boc-Methyl 4-(piperidin-2-yl)benzoate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF / Water / Methanol (3:1:1 ratio)

Procedure:

  • Dissolve the protected ester in the solvent mixture.

  • Add

    
     and stir at RT.
    
    • Critical Note: Do not heat above 40°C. The C2 chiral center is benzylic and alpha to an amine; while the carbamate protects it somewhat, excessive heat/base can induce racemization via an enolate-like intermediate.

  • Monitor by LC-MS (disappearance of M+14 peak). Reaction typically takes 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 using 1N HCl (keep cold). Extract immediately with Ethyl Acetate.

    • Warning: Do not use strong mineral acids (conc. HCl) for prolonged periods to avoid Boc removal.

  • Isolate the free acid: 4-[1-(tert-butoxycarbonyl)piperidin-2-yl]benzoic acid .

Protocol C: Coupling to Peptidomimetic Scaffold (SPPS)

Rationale: Coupling to a secondary amine (if the scaffold is the N-terminal acceptor) or coupling the scaffold as an acid requires high-efficiency reagents.

Table 1: Coupling Conditions Optimization

ParameterStandard ConditionDifficult Coupling (Steric Hindrance)Notes
Activator HBTU / DIPEAHATU / HOAt / Collidine HATU is superior for sterically hindered secondary amines.
Solvent DMFNMP / DMF (1:1) NMP improves swelling and solubilization of aggregates.
Stoichiometry 3 eq Acid / 2.9 eq Coupling5 eq Acid / 4.9 eq Coupling Excess reagent drives the reaction to completion.
Time 1 hourDouble Couple (2 x 2 hrs) Repeat the coupling step with fresh reagents.

Step-by-Step (Manual SPPS):

  • Resin Prep: Swell Rink Amide or Wang resin in DMF for 30 min.

  • Activation: Dissolve the Free Acid (from Protocol B) (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq). Shake for 1 minute to pre-activate.

  • Coupling: Add the mixture to the resin-bound amine. Shake at RT for 2 hours.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (if coupling to primary amine).

    • Note: If coupling to the piperidine nitrogen (after deprotection), the Kaiser test is invalid (no primary amine). Use Chloranil or micro-cleavage LC-MS.

Case Study: RGD Integrin Antagonist Synthesis

This scaffold is frequently used to synthesize analogues of Tirofiban or Fiboflapon.

Pathway Visualization (Mechanism of Action):

MOA Receptor Integrin Receptor (αvβ3 or GPIIb/IIIa) Ligand Native Ligand (Fibrinogen/Vitronectin) Ligand->Receptor Native Binding (RGD) Mimetic Peptidomimetic (Piperidine-Benzoate Scaffold) Mimetic->Receptor High Affinity Blockade AspSite Aspartate Binding Pocket (Mg2+ dependent) Mimetic->AspSite Benzoic Acid Interaction ArgSite Arginine Binding Pocket (Basic residue) Mimetic->ArgSite Piperidine Nitrogen Interaction

Figure 2: Pharmacophore mapping showing how the scaffold mimics the RGD tripeptide.

Synthesis Notes for RGD Mimetics:
  • C-Terminus: The benzoic acid group usually serves as the Aspartic Acid mimic. It must remain as a free acid or a hydrolyzable ester in the final drug.

  • N-Terminus: The piperidine nitrogen is often derivatized with a sulfonyl group (sulfonamide) or a hydrophobic cap to fit the hydrophobic pocket adjacent to the basic site.

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling.

    • Cause: The secondary amine at the 2-position creates significant steric hindrance for incoming amino acids.

    • Solution: Use microwave-assisted synthesis (50°C, 10 min) with HATU/OxymaPure.

  • Issue: Racemization at C2.

    • Cause: Over-activation of the acid or harsh basic hydrolysis.

    • Solution: Use HOAt as an additive during coupling to suppress oxazolone formation. Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Issue: Solubility.

    • Cause: The rigid aromatic-piperidine system can aggregate.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP/Triton-X) for difficult solubility steps.

References

  • Design and Synthesis of Integrin Antagonists. Journal of Medicinal Chemistry. (2004). Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.[1]

  • Solid Phase Peptide Synthesis Protocols. ChemPep Technical Notes. Fmoc Solid Phase Peptide Synthesis - Secondary Amine Coupling.

  • GPIIb/IIIa Antagonist Pharmacology. National Institutes of Health (NIH). Comparative pharmacology of GP IIb/IIIa antagonists.

  • Piperidine Scaffolds in Drug Design. BenchChem Application Notes. Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis (Isomer Comparison).

  • Coupling Reagents for Secondary Amines. Merck/Sigma-Aldrich Technical Library. HATU and HOAt usage in hindered peptide synthesis.[2]

Sources

Method

Application Note: Piperidinyl Benzoates in CNS Drug Design – Targeting the Dopamine Transporter and Voltage-Gated Sodium Channels

Introduction & Pharmacological Rationale Piperidinyl benzoates represent a highly versatile and tunable class of pharmacophores in central nervous system (CNS) drug design. Originally conceptualized as simplified structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Piperidinyl benzoates represent a highly versatile and tunable class of pharmacophores in central nervous system (CNS) drug design. Originally conceptualized as simplified structural analogues of tropane alkaloids (such as cocaine and tropacocaine), these compounds retain the critical benzoate ester linkage and basic amine required for binding to monoamine transporters and voltage-gated sodium channels (Nav)[1].

By cleaving the two-carbon ethylene bridge of the rigid bicyclic tropane skeleton, medicinal chemists generate the monocyclic 1-methyl-4-piperidinyl benzoate scaffold, commonly known as pipercaine[2]. This structural simplification significantly enhances synthetic accessibility while increasing the conformational flexibility of the piperidine ring. Consequently, the energetic penalty for adopting the bioactive conformation at the dopamine transporter (DAT) is altered. In vitro studies demonstrate that unsubstituted pipercaine exhibits approximately 4-fold lower binding affinity for DAT compared to cocaine, while retaining potent sodium channel blocking activity[3]. However, strategic substitutions—such as the addition of a 3-propyl group to form piprocaine (1-methyl-3-propyl-4-piperidinyl benzoate)—can modulate and enhance binding affinity by occupying adjacent hydrophobic sub-pockets within the target receptors[4].

Structure-Activity Relationship (SAR) & Lead Optimization

The dual action of piperidinyl benzoates makes them valuable probes for studying CNS stimulation and local analgesia. The lipophilicity of these compounds, driven heavily by the benzoate ester (with derivatives often exhibiting LogP values >3.0)[5], ensures rapid blood-brain barrier (BBB) penetration.

Table 1: Comparative Pharmacological Profile of Piperidinyl Benzoate Derivatives
CompoundStructural ModificationDAT Affinity (

, nM)
Nav Blockade (

, µM)
Primary Application
Cocaine Rigid tropane-benzoate ester~230~15Reference Standard
Pipercaine Tropane bridge removed (1-methyl-4-piperidinyl benzoate)~900~20In vitro DAT/Nav probe[3]
Piprocaine 3-propyl substitution on piperidine ring~150~10High-affinity DAT research[4]
4-Fluoropipercaine 4-fluoro substitution on benzoate ring~300~12Enhanced metabolic stability[6]

*Note: Values are representative estimates based on comparative in vitro binding assays against standard radioligands.

Mechanism of Action Pathway

The pharmacological effects of piperidinyl benzoates are bifurcated into two primary cascades: monoamine reuptake inhibition and action potential suppression via interference with neuronal sodium transport[1].

G PB Piperidinyl Benzoates (e.g., Pipercaine, Piprocaine) DAT Dopamine Transporter (DAT) Inhibition PB->DAT Target 1 (Monoamine) NAV Voltage-Gated Na+ Channel (Nav) Blockade PB->NAV Target 2 (Ion Channel) DA_Acc Synaptic Dopamine Accumulation DAT->DA_Acc Blocks Reuptake AP_Inhib Action Potential Inhibition NAV->AP_Inhib Blocks Na+ Influx CNS_Stim CNS Stimulation & Reward Pathways DA_Acc->CNS_Stim D1/D2 Receptor Activation Loc_Anes Local Anesthesia & Analgesia AP_Inhib->Loc_Anes Decreased Nerve Excitability

Dual pharmacological signaling pathway of piperidinyl benzoates targeting DAT and Nav channels.

Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that robust assay design requires built-in causality and self-validation. The following protocols are engineered to prevent false positives caused by the high lipophilicity and non-specific lipid partitioning typical of benzoate esters.

Protocol A: Radioligand Binding Assay for DAT Affinity

Objective: Determine the inhibition constant (


) of piperidinyl benzoates at the human dopamine transporter.
Causality & Validation:  Because piperidinyl benzoates are highly lipophilic, they readily adhere to plasticware and partition into lipid bilayers. To counteract this, 0.1% Bovine Serum Albumin (BSA) is included in the assay buffer. Furthermore, the assay is a self-validating system: Non-Specific Binding (NSB) is strictly defined using 10 µM GBR12909 (a structurally distinct, highly selective DAT inhibitor). If NSB exceeds 20% of total radioligand binding, the data must be discarded, as it indicates micelle formation or lipid partitioning rather than true receptor binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 40 µ g/well .

  • Ligand Preparation: Prepare 10-point serial dilutions (10 pM to 100 µM) of the test compound (e.g., piprocaine[4]) in Assay Buffer.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 2 hours. Expert Insight: 4°C is chosen over room temperature to slow dissociation kinetics and prevent ligand degradation during the assay.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine amine from binding non-specifically to the filter.

  • Washing & Detection: Wash filters three times with 1 mL ice-cold wash buffer. Extract radioactivity using scintillation fluid and quantify via a microplate scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression (one-site competition model). Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch-Clamp for Nav Channel Blockade

Objective: Evaluate the local anesthetic properties of piperidinyl benzoates by measuring voltage-gated sodium channel inhibition[1]. Causality & Validation: Local anesthetics exhibit state-dependent binding (preferentially binding to open or inactivated channels). A standard single-pulse protocol will underestimate the potency of piperidinyl benzoates. Therefore, a train of depolarizing pulses (use-dependent protocol) must be employed to accurately reflect physiological nerve firing.

Step-by-Step Methodology:

  • Cell Preparation: Culture ND7/23 cells (expressing Nav1.2/Nav1.7) on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.3).

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3). Expert Insight: CsF is used instead of KCl to block outward potassium currents, cleanly isolating the inward sodium current.

  • Seal Formation: Establish a GΩ seal and rupture the membrane to achieve the whole-cell configuration. Compensate for series resistance by at least 80%.

  • Voltage Protocol (Tonic vs. Use-Dependent Block):

    • Tonic Block: Hold the cell at -90 mV. Apply a single 20 ms test pulse to 0 mV. Record the peak inward current before and after 5 minutes of continuous perfusion with 20 µM pipercaine[3].

    • Use-Dependent Block: Apply a train of 30 pulses (0 mV, 20 ms duration) at a frequency of 10 Hz.

  • Data Acquisition: Measure the fractional decline in peak current from the 1st to the 30th pulse. Compounds with strong local anesthetic profiles will show a progressive decrease in current amplitude (use-dependent block) due to the trapping of the piperidinyl benzoate inside the intracellular face of the channel pore.

Conclusion

Piperidinyl benzoates are highly tunable scaffolds in CNS drug design. By understanding the causal relationship between the piperidine ring's flexibility and the benzoate ester's lipophilicity, researchers can optimize these molecules to selectively target monoamine transporters or voltage-gated ion channels, paving the way for novel therapeutics in neuropharmacology and pain management.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyridine-to-Piperidine Benzoate Conversion

Introduction: The Dual-Phase Challenge The conversion of pyridine to piperidine benzoate involves two distinct physicochemical challenges: Heterogeneous Catalysis (Reduction): Overcoming the aromatic stability of pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Phase Challenge

The conversion of pyridine to piperidine benzoate involves two distinct physicochemical challenges:

  • Heterogeneous Catalysis (Reduction): Overcoming the aromatic stability of pyridine and preventing catalyst poisoning by the nitrogen lone pair.

  • Thermodynamic Crystallization (Salt Formation): Driving the acid-base equilibrium toward a solid precipitate rather than an oil or solvate.

This guide moves beyond standard textbook protocols, addressing the "hidden" kinetic barriers that cause yield loss at the bench and pilot scale.

Module 1: The Reduction Phase (Pyridine Piperidine)[1]

The Core Problem: Catalyst Poisoning

The most common cause of stalled reactions or low conversion is nitrogen poisoning . The lone pair of electrons on the pyridine nitrogen binds strongly to the active metal sites (Pt, Pd, or Rh), acting as a competitive inhibitor against hydrogen adsorption.[1]

The Solution: The "Acidic Switch" Protocol

To maximize yield, you must protonate the pyridine before it reaches the catalyst surface.

Optimized Protocol:

  • Solvent System: Do not use neutral solvents (MeOH/EtOH) alone. Use Glacial Acetic Acid or a mixture of MeOH/HCl .

    • Mechanism:[2][3] Acid converts pyridine (

      
      ) to the pyridinium ion. The pyridinium ion lacks the free lone pair required to poison the metal surface, yet the aromatic ring remains susceptible to hydrogenation.
      
  • Catalyst Selection:

    • Platinum Oxide (PtO₂, Adams' Catalyst): The gold standard for this reduction. It is robust in acidic media.

    • Rhodium on Carbon (5% Rh/C): Use if the molecule has other sensitive groups (e.g., halides) that might be cleaved by Pd or Pt.

    • Palladium on Carbon (Pd/C): Generally less effective for pyridine reduction unless high pressure (>50 bar) and high temperature (>80°C) are used.

Key Experimental Parameters
ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Pressure 1 atm (Balloon)3–5 bar (Parr Shaker) Overcomes aromatic stabilization energy (approx. 28 kcal/mol).
Temperature 25°C50–60°C Increases kinetic rate; prevents "stalling" after partial reduction.
Solvent EthanolAcetic Acid (Glacial) Prevents catalyst poisoning; increases H₂ solubility.
Stoichiometry 1.0 eq Acid1.1–1.5 eq Acid Ensures 100% protonation throughout the reaction.
Visualizing the Pathway

ReactionPathway Pyridine Pyridine (Catalyst Poison) Pyridinium Pyridinium Ion (Active Substrate) Pyridine->Pyridinium + H+ (Acetic Acid) Catalyst Pt/C or Rh/C Surface Pyridine->Catalyst Direct Binding (POISONING) Pyridinium->Catalyst Adsorption (Ring-Face) Piperidine Piperidine (Product) Catalyst->Piperidine + 3 H2 (Reduction)

Caption: The "Acidic Switch" mechanism. Direct binding of Pyridine (Red path) poisons the catalyst. Protonation (Green path) enables successful hydrogenation.

Module 2: Salt Formation (Piperidine Piperidine Benzoate)

The Core Problem: "Oiling Out"

Piperidine benzoate is an organic salt. A common failure mode is the product separating as a viscous oil rather than crystals. This traps impurities and lowers the isolated yield.

The Solution: Polarity Balancing & Seeding
  • Solvent Choice: The salt is highly soluble in water and alcohols but insoluble in non-polar ethers.

    • Best Practice: Use a dual-solvent system . Dissolve Benzoic acid in a minimum amount of Ethyl Acetate or Ethanol, then add the Piperidine. Dilute with Diethyl Ether or Hexane to induce precipitation.

  • Thermodynamic Control:

    • Add the amine (piperidine) slowly to the acid solution. This keeps the pH lower during addition, favoring the formation of the salt without generating localized excess heat that promotes oiling.

Protocol for High-Purity Crystals:

  • Dissolve Benzoic Acid (1.05 eq) in Ethyl Acetate (3 mL/g).

  • Cool to 0–5°C.

  • Add Piperidine (1.0 eq) dropwise. Exothermic reaction!

  • If oil forms, reheat to reflux until clear, then cool slowly (10°C/hour).

  • Add seed crystals at 25°C.

Troubleshooting & FAQs

Category 1: Reaction Stalled / No H₂ Uptake

Q: I am using Pd/C in Methanol, but the hydrogen balloon isn't shrinking. Why? A: You have likely poisoned your catalyst.[4] The pyridine nitrogen is binding to the Pd surface.[4]

  • Fix: Add 1.5 equivalents of Acetic Acid or HCl to the mixture. If the catalyst is already poisoned, you may need to filter and add fresh catalyst, but usually, acidification reactivates the system by protonating the pyridine.

Q: Can I use Raney Nickel instead of Platinum/Palladium? A: Yes, Raney Nickel is effective and cheaper, but it requires much higher pressure (50–100 bar) and temperature (100°C+). It is rarely suitable for balloon/low-pressure setups.

Category 2: Impurity Profile

Q: I see a peak at M+ mass of 169 (Dimer) in my LCMS. What is this? A: This is likely a dimerization product (e.g., bipyridines or coupled piperidines) caused by radical intermediates.

  • Fix: Increase the hydrogen pressure. Low H₂ concentration on the catalyst surface favors radical coupling over hydrogenation.

Q: My product smells like ammonia. A: You have over-reduced the ring (hydrogenolysis), breaking the C-N bond to form pentane and ammonia.

  • Fix: Lower the temperature. This side reaction typically has a higher activation energy than the ring reduction.

Category 3: Isolation Issues

Q: My piperidine benzoate is a yellow oil, not a white solid. A: This indicates either trapped solvent or impurities (often unreacted pyridine).

  • Fix: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, redissolve in hot ethyl acetate and let it cool very slowly.

Decision Tree: Troubleshooting Yield Loss

Troubleshooting Start Low Yield Detected CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS Incomplete SM (Pyridine) Remaining? CheckLCMS->Incomplete SideProds Dimer/Ring Opening? CheckLCMS->SideProds Isolation Pure in Crude, Low Recovery? CheckLCMS->Isolation Poisoning Catalyst Poisoning Incomplete->Poisoning Yes Action1 Action: Switch to Acetic Acid Solvent Poisoning->Action1 Action2 Action: Increase Pressure Decrease Temp SideProds->Action2 Yes Action3 Action: Recrystallize (EtOAc/Ether + Seeding) Isolation->Action3 Yes

Caption: Diagnostic logic for identifying the root cause of yield loss.

References

  • Adkins, H., & Burks, R. E. (1948). Equilibria in Hydrogenation of Esters and Indoles. Journal of the American Chemical Society, 70(12), 4174–4177. (Foundational work on high-pressure hydrogenation kinetics). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Organic Syntheses. Piperidine from Pyridine. (Classic reduction protocols). Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Rh vs.
  • BenchChem Application Notes. Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation. (Modern industrial troubleshooting). Link

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from Methyl 4-(piperidin-2-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage transition metal clearance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage transition metal clearance. Removing residual palladium from Methyl 4-(piperidin-2-yl)benzoate presents a unique, dual-faceted chemical challenge that requires a thermodynamically driven approach rather than standard physical filtration.

The Chemical Causality of Palladium Retention
  • Thermodynamic Chelation: The secondary amine within the piperidine ring acts as a potent Lewis base. It readily forms stable coordination complexes with Pd(II) species, effectively turning your product into a1[1].

  • Functional Group Sensitivity: The methyl ester moiety is highly susceptible to hydrolysis. Aggressive purification techniques, such as highly basic aqueous washes or prolonged heating, will degrade the product and ruin your yield.

To meet the 2—which mandate a Permitted Daily Exposure (PDE) of 100 µ g/day for oral medications (typically translating to a limit of ≤10 ppm in the final API)[2]—we must employ a self-validating scavenging strategy.

Strategic Workflow Visualization

Workflow Start Crude Methyl 4-(piperidin-2-yl)benzoate (High Pd Content) Filtration 1. Celite® Filtration (Remove Heterogeneous Pd) Start->Filtration AqueousWash 2. Aqueous Wash (pH 8-9) (Mild EDTA/Cysteine) Filtration->AqueousWash ScavengerScreen 3. Scavenger Screening (Si-Thiol, MP-TMT, QuadraPure TU) AqueousWash->ScavengerScreen Decision Pd Level < 10 ppm? ScavengerScreen->Decision Optimize Optimize Scavenger Loading & Contact Time Decision->Optimize No Crystallization 4. Final Crystallization (e.g., Toluene/Heptane) Decision->Crystallization Yes Optimize->ScavengerScreen End Purified API (Pd < 10 ppm, Compliant with ICH Q3D) Crystallization->End

Workflow for sequential palladium clearance from piperidine-containing API intermediates.

Quantitative Scavenger Selection Data

To overcome the binding affinity of the piperidine nitrogen, we must introduce a scavenger with a superior thermodynamic binding constant for palladium. The table below summarizes the most effective 3 for this specific matrix[3].

Scavenger TypeSupport MatrixFunctional GroupBinding MechanismTypical Loading (wt%)Expected Pd Reduction
SiliaMetS® Thiol Silica GelThiol (-SH)Covalent binding to Pd(II)5 - 10%90 - 95%
MP-TMT Macroporous PolystyreneTrimercaptotriazineMultidentate chelation5 - 10%95 - 99%
QuadraPure™ TU Macroporous PolystyreneThioureaStrong complexation5 - 10%90 - 98%
Activated Carbon Porous CarbonN/APhysisorption10 - 20%50 - 70%

Experimental Methodologies

Protocol A: Scavenger Screening (Self-Validating System)

Before committing your entire batch, you must empirically validate the thermodynamic preference of the scavenger over your product. This 4 ensures you do not waste valuable API[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 5 aliquots (e.g., 100 mg each) of crude Methyl 4-(piperidin-2-yl)benzoate in 2 mL of a non-coordinating solvent (e.g., toluene or dichloromethane).

  • Scavenger Addition: To vials 1-4, add 10 wt% of different scavengers (e.g., Si-Thiol, MP-TMT, QuadraPure TU, Activated Carbon). Leave vial 5 as an untreated control.

  • Agitation: Stir the mixtures at 40 °C for 4-16 hours. Critical: Do not exceed 50 °C to prevent ester cleavage.

  • Filtration: Filter each vial through a small plug of Celite® to remove the solid-supported scavenger. Wash the plug with 1 mL of fresh solvent.

  • Analysis: Concentrate the filtrates and analyze via 5 to quantify residual palladium[5]. Calculate the product recovery yield via HPLC to check for non-specific adsorption.

Protocol B: Optimized Bulk Scavenging

Once the optimal scavenger is identified (typically MP-TMT for piperidine derivatives due to multidentate chelation), scale up using this protocol.

Step-by-Step Procedure:

  • Initial Clearance: Filter the crude reaction mixture through a packed 6 to remove bulk heterogeneous Pd(0) particles[6].

  • Solvent Exchange: Concentrate the filtrate and redissolve the crude product in ethyl acetate or toluene.

  • Scavenging: Add the selected scavenger (typically 5-10 wt% relative to the crude mass, or 7 relative to the initial Pd catalyst load depending on severity)[7].

  • Incubation: Stir mechanically at 40 °C for 12 hours.

  • Isolation: Filter the suspension through a fresh Celite® pad. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the Methyl 4-(piperidin-2-yl)benzoate.

  • Final Polish: If Pd levels remain marginally above 10 ppm, perform a final 8 from a toluene/heptane mixture to exclude the remaining trapped Pd from the crystal lattice[8].

Troubleshooting & FAQs

Q: My product yield drops significantly after treatment with activated carbon. What is the cause? A: Activated carbon relies on non-specific physisorption. While it is a cost-effective method for removing palladium, it frequently adsorbs the target organic molecule, leading to severe product loss[3]. Switch to a functionalized, targeted resin like MP-TMT or QuadraPure TU.

Q: I treated the mixture with SiliaMetS® Thiol, but the Pd concentration is still stalled at 45 ppm. Why? A: This is a classic thermodynamic competition issue. The secondary amine of your piperidine ring is strongly chelating the Pd(II) ions. A monodentate ligand like a simple thiol may not provide enough thermodynamic driving force to strip the metal from the product. You must upgrade to a multidentate scavenger like MP-TMT (trimercaptotriazine), which forms a highly stable, irreversible chelate with palladium[1].

Q: Can I use an aqueous acidic wash to extract the palladium? A: Proceed with extreme caution. While mildly acidic conditions can protonate the piperidine nitrogen (disrupting its ability to coordinate Pd), it also makes your product highly water-soluble, driving it into the aqueous phase. Furthermore, excessive acidity or basicity can hydrolyze the methyl ester. If you use an 8, utilize a mild chelating agent like EDTA or sodium thiosulfate at a carefully controlled pH of 7.5 - 8.5[8].

References

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma - triphasepharmasolutions.com - 2

  • Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures - benchchem.com - 3

  • Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)pyridine Reactions - benchchem.com - 8

  • Technical Support Center: Purification of Pyrimidine Products - benchchem.com - 4

  • Technical Support Center: Purification of 3-Isopropylbenzene-1,2-diamine - benchchem.com -6

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - rsc.org - 1

  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis - benchchem.com -5

  • WO2010054215A1 - Methods of synthesis of benzazepine derivatives - google.com - 7

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-(piperidin-2-yl)benzoate

Case ID: PUR-MPB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting chromatographic isolation of secondary amine-esters. Introduction Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MPB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting chromatographic isolation of secondary amine-esters.

Introduction

Welcome to the Technical Support Center. You are likely here because Methyl 4-(piperidin-2-yl)benzoate is behaving poorly on your flash column.

This molecule presents a classic "push-pull" chromatographic challenge:

  • The "Sticky" Base: The piperidine ring is a secondary amine with a

    
     of approximately 11.2 . It is a strong base that interacts aggressively with acidic silanols (
    
    
    
    ) on standard silica gel, leading to severe peak tailing (streaking).
  • The Labile Ester: The methyl ester moiety is susceptible to hydrolysis (saponification) if your mobile phase becomes too basic (high pH) or contains significant water, potentially converting your product into the carboxylic acid zwitterion, which will not elute.

Below are the specific troubleshooting guides designed to resolve these conflicting properties.

Troubleshooting Ticket #1: Severe Peak Tailing (Streaking)

Symptom: The compound elutes as a broad, smeary band that never returns to baseline, or it co-elutes with later impurities due to tailing.

Root Cause: Standard silica gel is slightly acidic (


 ~5.0). The basic nitrogen of the piperidine ring protonates upon contact with silanol groups, forming a pseudo-salt interaction (hydrogen bonding and ion-exchange) that retards elution.

The Fix: Mobile Phase Modification (The "TEA Block") You must introduce a "sacrificial" base to block the active silanol sites.

Protocol: Triethylamine (TEA) Deactivation
  • Modifier: Triethylamine (TEA).[1]

  • Concentration: 1.0% to 2.0% (v/v).

  • Solvent System: DCM / Methanol (95:5) + 1% TEA.

Step-by-Step Execution:

  • Pre-Conditioning (Critical): Do not just add TEA to your sample. You must flush the column with 3 column volumes (CV) of the mobile phase containing TEA before injecting your sample. This saturates the silica surface.

  • Solvent Prep: Premix the TEA into the non-polar solvent (e.g., DCM or Hexanes) before adding the polar modifier to ensure homogeneity.

  • Elution: Run the gradient. The TEA will compete for the silanol sites, allowing the piperidine product to elute as a sharp band.

Warning: TEA has a high boiling point (~89°C). It can be difficult to remove via rotovap. You may need to co-evaporate with heptane or use a high-vacuum manifold to remove trace amine residues.

Visualizing the Mechanism

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica1 Silica Surface (Acidic Si-OH) Product1 Piperidine Product (Basic) Silica1->Product1 Strong H-Bonding (Tailing) Silica2 Silica Surface (Acidic Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Blocked Site Product2 Piperidine Product (Free Base)

Figure 1: Mechanism of silanol blocking. TEA (Blue) preferentially binds to acidic silica sites, preventing the product (Green) from "sticking."

Troubleshooting Ticket #2: Co-elution with Impurities

Symptom: Even with TEA, the product co-elutes with the pyridine precursor (if made via reduction) or other amine byproducts.

Root Cause: TEA fixes peak shape but does not significantly alter selectivity. If impurities have similar polarity, standard silica will fail.

The Fix: Switch Stationary Phase (Amine-Functionalized Silica) Switch to KP-NH (Amine-Bonded Silica) . This stationary phase has propyl-amine groups bonded to the surface.[2]

Advantages:

  • No Modifiers Needed: The surface is already basic. You can use pure Hexane/Ethyl Acetate or DCM/MeOH without adding TEA.

  • Orthogonal Selectivity: The separation mechanism changes. On KP-NH, basic amines are less retained than on silica, while non-basic impurities (like esters or protected amines) interact differently.

  • Protect the Ester: Because you don't need to add liquid base to the mobile phase, the risk of ester hydrolysis is minimized.

Comparative Data: Silica vs. KP-NH

ParameterStandard Silica (KP-Sil)Amine Silica (KP-NH)
Surface pH Acidic (~5.0)Basic (~9.[1]0)
Mobile Phase Requires 1-5% TEA or

Pure Organic Solvents
Sample Loading Low (due to streaking)High (sharp peaks)
Selectivity Polarity-drivenH-Bonding & Polarity
Ester Stability Risk with basic modifiersExcellent

Troubleshooting Ticket #3: The "Disappearing" Product (Yield Loss)

Symptom: The product spot on TLC is correct, but after the column, the mass recovery is low, and a new, very polar spot appears at the baseline.

Root Cause: Ester Hydrolysis Methyl esters are relatively stable, but Ammonia in Methanol (a common alternative to TEA) can be dangerous.

  • 
     + 
    
    
    
    + Trace
    
    
    = Hydrolysis conditions.
  • The methyl ester converts to the carboxylic acid (zwitterion), which sticks permanently to the silica or washes off only with very high polarity.

The Fix: Protocol Adjustment

  • Avoid Methanolic Ammonia: Use TEA (Triethylamine) instead of

    
     whenever possible for this specific molecule.
    
  • Temperature Control: If you must use ammonia, keep fractions cool and evaporate immediately. Do not leave fractions sitting in basic solution overnight.

  • Alternative Solvent: Use DCM / Ethanol instead of Methanol. Ethanol is less nucleophilic than methanol (though transesterification is still possible, it's slower).

Experimental Workflow Decision Tree

Use this logic flow to select the correct purification method for your specific crude mixture.

Workflow Start Crude Mixture: Methyl 4-(piperidin-2-yl)benzoate CheckTLC Step 1: Run TLC (DCM/MeOH + 1% TEA) Start->CheckTLC Sep Is separation > 0.1 Rf? CheckTLC->Sep MethodA Method A: Standard Silica Mobile Phase: DCM/MeOH + 1% TEA *Pre-wash column with TEA* Sep->MethodA Yes MethodB Method B: Amine-Silica (KP-NH) Mobile Phase: Hexane/EtOAc (No Modifier) *Best for Ester Stability* Sep->MethodB No Yes Yes No No Evap Evaporation (Caution: Remove TEA completely) MethodA->Evap Pool Fractions MethodB->Evap Pool Fractions

Figure 2: Decision matrix for selecting the optimal purification route.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent to avoid the TEA boiling point issue? A: Generally, no. Acetone has a high UV cutoff (~330 nm) which interferes with the detection of the benzoate chromophore (typically monitored at 254 nm). Additionally, primary/secondary amines can react with acetone to form imines (Schiff bases) if left in solution, destroying your product. Stick to DCM/MeOH or Hex/EtOAc.[3]

Q: My product is an oil after the column. How do I get a solid? A: Piperidine derivatives are often oils as free bases. To obtain a solid:

  • Dissolve the oil in diethyl ether.[3]

  • Add 1.0 equivalent of

    
     (in dioxane or ether).
    
  • The Hydrochloride salt will precipitate as a white solid, which is also more stable for storage.

Q: I don't have KP-NH columns. Can I make my own? A: Yes. You can "dope" standard silica. Slurry your silica in your starting solvent containing 2-3% TEA. Pour the column, then flush with 5 CV of solvent. This effectively creates a temporary amine-modified phase.

References

  • Biotage. "Strategies for the Purification of Amines."[4] Biotage Flash Purification Guides. [Link]

  • Teledyne ISCO. "Purification of Amines: Silica vs. Amine-Functionalized Silica." Teledyne ISCO Application Notes. [Link]

  • Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Optimization

Solving solubility issues of Methyl 4-(piperidin-2-yl)benzoate in DMSO

Welcome to the technical support center for Methyl 4-(piperidin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-(piperidin-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs): Quick-Start Guide

This section addresses the most common initial queries regarding the solubility of Methyl 4-(piperidin-2-yl)benzoate in DMSO.

Q1: I'm having trouble dissolving Methyl 4-(piperidin-2-yl)benzoate in DMSO. What are the immediate steps I should take?

A1: When first encountering solubility issues, it is essential to verify the fundamentals of your procedure. Start by confirming the purity and dryness of your DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of organic compounds.[1][2][3] Ensure you are using a fresh or properly stored anhydrous grade of DMSO.[4] Gentle warming and vortexing are effective initial measures to facilitate dissolution.[5]

Q2: What is the maximum concentration of Methyl 4-(piperidin-2-yl)benzoate that I can expect to dissolve in DMSO?

A2: The maximum achievable concentration is not fixed and can depend on several factors, including the specific batch (purity, physical form) of the compound and the quality of the DMSO. While many compounds are initially dissolved at 10-30 mM in DMSO for screening libraries, this is not always achievable.[6][7] It is recommended to perform a preliminary solubility test to determine the practical limit for your specific materials before preparing a large-scale stock solution.

Q3: My compound dissolved initially, but now I see crystals or a precipitate in my stock solution. What caused this?

A3: Precipitation from a previously clear DMSO stock solution is a common issue, often triggered by one of the following:

  • Water Absorption: DMSO readily absorbs moisture from the atmosphere, especially with repeated opening of the container.[2][8] This change in solvent composition can cause the compound to crash out of solution.[2][9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the crystallization of dissolved compounds.[1][3] The crystallized form is often less soluble than the amorphous state it was in when initially dissolved.[10]

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable.[9] Over time, the compound may crystallize to reach a more stable, lower-energy state, resulting in precipitation.[10]

Q4: Can I heat the solution to help dissolve the compound?

A4: Yes, gentle warming is a standard and effective technique to increase solubility.[4] A water bath set to 37°C is often sufficient to aid dissolution.[5][11] However, be cautious, as excessive heat can potentially degrade some compounds.[1] It is crucial to assess the thermal stability of your compound if you plan to use higher temperatures.[4]

Q5: How important is the physical form of the solid compound for solubility?

A5: The physical form is critically important. Amorphous solids are generally more soluble in DMSO than their crystalline counterparts because less energy is required to break apart the solid-state structure.[6][10] Compounds purified through methods like chromatography are often amorphous and dissolve readily, but this can set the stage for later precipitation as the compound slowly converts to a more stable crystalline form in solution.[10]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for preparing solutions and resolving persistent solubility challenges.

Understanding the Core Problem: The DMSO-Water Interaction

The primary challenge in maintaining the solubility of many organic compounds in DMSO stems from its hygroscopic nature. DMSO is miscible with water in all proportions and will readily absorb it from the air.[8] As the water content in DMSO increases, the solvent properties change dramatically. The formation of structured hydrogen-bonding networks between DMSO and water makes it more difficult to dissolve lipophilic compounds.[3][9] This is a critical concept to understand, as preventing water contamination is the most effective way to avoid solubility issues.

Table 1: Properties of Methyl 4-((2S)-piperidin-2-yl)benzoate Hydrochloride

Property Value Source
CAS Number 1391547-09-3 [12]
Molecular Formula C₁₃H₁₈ClNO₂ [12]
Molecular Weight 255.74 g/mol [12]

| Physical Form | Solid |[12] |

Note: Data is for the hydrochloride salt, which is a common form for such compounds. The salt form can influence solubility compared to the free base.

Protocol 1: Standard Preparation of a DMSO Stock Solution

This protocol outlines the best practices for dissolving Methyl 4-(piperidin-2-yl)benzoate in DMSO. Following these steps minimizes the risk of common errors.

Materials:

  • Methyl 4-(piperidin-2-yl)benzoate powder

  • Anhydrous, high-purity DMSO (preferably from a new, sealed bottle)[11]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or amber vials[11][13]

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate Compound: Allow the vial of Methyl 4-(piperidin-2-yl)benzoate to reach room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weigh Compound: Accurately weigh the desired mass of the compound and transfer it into a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Securely cap the vial and vortex the solution for 1-2 minutes.[11]

  • Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particulates remain. If the solution is perfectly clear, proceed to storage. If not, proceed to Protocol 2.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] Store aliquots at -20°C or -80°C, protected from light.[11]

Workflow for Preparing a DMSO Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 Minutes add_dmso->vortex inspect Visually Inspect Solution vortex->inspect protocol2 Proceed to Protocol 2 inspect->protocol2  Particulates  Remain aliquot Aliquot into Single-Use Tubes inspect->aliquot  Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Standard workflow for preparing a stock solution in DMSO.

Protocol 2: Enhanced Dissolution Using Heat and Sonication

If the compound does not dissolve with vortexing alone, these additional steps can be employed.

Procedure:

  • Gentle Warming: Place the vial from Protocol 1 into a water bath set to 37°C for 5-10 minutes.[2][5]

  • Vortex Again: Remove the vial from the water bath and vortex for another 1-2 minutes.

  • Sonication: If solids persist, place the vial in a bath sonicator for 10-15 minutes.[1][2] Sonication uses high-frequency sound waves to agitate the solution, which can help break up stubborn particulates.

  • Final Inspection: Visually inspect the solution again. If it is now clear, proceed with aliquoting and storage as described in Protocol 1. If solubility issues still persist, you may be exceeding the compound's solubility limit in DMSO. Consider preparing a new, more dilute stock solution.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve solubility problems.

G start Compound Won't Dissolve in DMSO check_dmso Is DMSO fresh, anhydrous, and from a sealed container? start->check_dmso use_new_dmso Action: Use a new bottle of anhydrous DMSO. check_dmso->use_new_dmso No vortex_check Did you vortex for 1-2 minutes? check_dmso->vortex_check Yes use_new_dmso->start vortex_action Action: Vortex thoroughly. vortex_check->vortex_action No heat_sonicate Did you try gentle warming (37°C) and sonication? vortex_check->heat_sonicate Yes vortex_action->start heat_sonicate_action Action: Apply Protocol 2 (Warming & Sonication). heat_sonicate->heat_sonicate_action No concentration_check Is the target concentration too high? heat_sonicate->concentration_check Yes heat_sonicate_action->start lower_conc Solution: Prepare a more dilute stock solution. concentration_check->lower_conc Yes, solids remain success Problem Solved concentration_check->success No, solution is clear lower_conc->success

Caption: Decision tree for troubleshooting solubility issues.

References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Katritzky, A. R., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Ziath. (2006).
  • Merck. (n.d.). methyl 4-[(2S)
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of C13H11Cl3N4OS in DMSO.
  • Davis, R. S., et al. (2006).
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
  • Kariv, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Methyl 4-(piperidin-2-yl)benzoate Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating secondary amine hydrochloride salts containing ester moieties presents unique thermod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating secondary amine hydrochloride salts containing ester moieties presents unique thermodynamic and kinetic challenges.

This guide is engineered to help you troubleshoot, optimize, and standardize the recrystallization of Methyl 4-(piperidin-2-yl)benzoate hydrochloride . We focus on the mechanistic causality behind common failures—such as ester hydrolysis, transesterification, and liquid-liquid phase separation (oiling out)—to ensure your workflows are robust, scalable, and self-validating.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my product showing 4-(piperidin-2-yl)benzoic acid impurities after recrystallization?

Diagnosis: Acid-catalyzed ester hydrolysis. Causality: Your molecule contains both a methyl ester and a hydrochloride salt. When heated in a solvent containing trace amounts of water, the proton from the hydrochloride salt acts as an acid catalyst. The carbonyl oxygen of the ester is protonated, increasing its electrophilicity. Water then attacks the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel methanol, leaving behind the carboxylic acid[1][2]. Solution: This is an equilibrium reaction driven by water and heat. You must strictly use anhydrous solvents (Karl Fischer titration < 0.1% water) and minimize the time the API spends in hot solution.

Q2: I used ethanol as my recrystallization solvent, and my NMR shows an ethyl ester impurity. What happened?

Diagnosis: Acid-catalyzed transesterification. Causality: Similar to hydrolysis, the HCl salt catalyzes a nucleophilic acyl substitution. Because you used ethanol as the bulk solvent, the massive molar excess of ethanol drives the equilibrium to replace the methoxy group with an ethoxy group. Solution: When recrystallizing a methyl ester, methanol is the only acceptable protic solvent. If transesterification occurs with methanol, the product remains a methyl ester, resulting in a net-zero chemical change. Alternatively, use a polar aprotic solvent like acetonitrile[3].

Q3: Upon cooling, my solution forms a milky emulsion or a gooey oil instead of distinct crystals. How do I fix this?

Diagnosis: "Oiling out" or Liquid-Liquid Phase Separation (LLPS). Causality: Oiling out occurs when the supersaturation curve crosses the liquid-liquid binodal curve before it crosses the solid solubility curve. Essentially, the solute melts out of the solution as an impurity-rich liquid phase because the temperature of the solution is higher than the melting point of the solute-solvent rich phase[4]. This kinetically hindered state traps impurities and prevents the formation of a rigid crystal lattice[5]. Solution: Lower the initial concentration of your solute. More importantly, introduce seed crystals at a temperature just above the oiling-out threshold to force heterogeneous nucleation, bypassing the metastable emulsion phase[4].

Part 2: Solvent Selection Matrix

To design a self-validating protocol, solvent selection must be governed by the molecule's specific vulnerabilities. The table below summarizes the quantitative and qualitative outcomes of various solvent systems for hydrochloride salt recrystallization[6].

Solvent SystemRoleTransesterification RiskHydrolysis RiskExpected Outcome
Anhydrous Methanol / MTBE Solvent / AntisolventNone (Self-replacing)Low (If KF < 0.1%)Optimal. High purity, excellent crystal habit, high yield.
Ethanol / Diethyl Ether Solvent / AntisolventHigh (Forms ethyl ester)LowPoor. Significant chemical impurity generated in situ.
Acetonitrile Single SolventNoneLowModerate. Good purity, but solubility of the HCl salt may be too low for scale-up.
Aqueous Methanol SolventNoneHigh Failure. Rapid degradation to the carboxylic acid via acid catalysis.

Part 3: Standardized Experimental Protocol

This self-validating methodology utilizes a solvent/antisolvent approach (Methanol/MTBE) to maximize yield while chemically protecting the methyl ester.

Prerequisites:

  • Validate Methanol and MTBE (Methyl tert-butyl ether) moisture content via Karl Fischer (KF) titration. Must be < 0.1% H₂O.

  • Ensure availability of 1-2 mg of pure Methyl 4-(piperidin-2-yl)benzoate hydrochloride for seeding.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Methyl 4-(piperidin-2-yl)benzoate hydrochloride in 30 mL of anhydrous Methanol in a round-bottom flask equipped with a reflux condenser.

  • Controlled Heating: Heat the suspension gently to 45°C–50°C with moderate stirring (250 rpm) until complete dissolution occurs. Do not exceed 50°C to minimize thermal degradation kinetics.

  • Clarification (Optional but Recommended): Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter that could cause uncontrolled secondary nucleation.

  • Antisolvent Addition: Maintain the solution at 45°C. Slowly add anhydrous MTBE dropwise (approx. 15-20 mL) until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Seeding: Immediately add 1-2 mg of pure seed crystals. Stir at 45°C for 10 minutes to allow the seed bed to mature and clear the turbidity into distinct micro-crystals.

  • Cooling Profile: Program the cooling bath to decrease the temperature linearly from 45°C to 5°C at a rate of 0.5°C/min . Slow cooling is critical to prevent oiling out and to exclude impurities from the growing crystal lattice.

  • Isolation: Filter the resulting white crystalline slurry through a Buchner funnel. Wash the filter cake with 10 mL of pre-chilled (5°C) MTBE.

  • Drying: Dry the crystals in a vacuum oven at 35°C for 12 hours. Validate final purity via HPLC and confirm the absence of transesterification via ¹H-NMR.

Part 4: Mechanistic Workflows

Diagnosing and Resolving Oiling Out (LLPS)

The following diagram illustrates the thermodynamic divergence between successful crystallization and oiling out, providing a logical loop for process correction.

OilingOut Start Hot Saturated Solution Cooling Cooling Phase Start->Cooling Condition High Supersaturation & Low Melting Point? Cooling->Condition Oiling Oiling Out (LLPS) Impurity-Rich Emulsion Condition->Oiling Yes Cryst Nucleation & Crystallization Condition->Cryst No Remedy Remedy: Reheat, dilute, and add seed crystals Oiling->Remedy Remedy->Cooling Controlled cooling

Caption: Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Mechanism of Acid-Catalyzed Ester Degradation

This pathway demonstrates why protic solvents (other than methanol) and trace water must be strictly excluded from the recrystallization environment.

Hydrolysis Ester Methyl Ester HCl Salt Protonation Acid-Catalyzed Activation Ester->Protonation Water Trace Water (or Ethanol) Water->Protonation Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Acid Carboxylic Acid (or Ethyl Ester) Tetrahedral->Acid Elimination of Methanol

Caption: Mechanism of acid-catalyzed ester degradation during hot solvent dissolution.

References

  • Chemistry LibreTexts. "Acid Catalyzed Hydrolysis of Esters." LibreTexts. Available at: [Link]1]

  • Wikipedia Contributors. "Ester hydrolysis." Wikipedia, The Free Encyclopedia. Available at: [Link]2]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at: [Link]4]

  • Reddit Chemistry Community. "Recrystallization (help meeeeee) - Oiling out." Reddit. Available at: [Link]5]

  • Google Patents. "Process for preparing crystalline form II of sarpogrelate hydrochloride (KR20150010128A)." Available at: 3]

Sources

Optimization

Controlling regioselectivity in piperidinyl benzoate functionalization

Technical Support Center: Precision Functionalization of Piperidinyl Benzoates Case ID: PB-REGIO-2026 Subject: Controlling Regioselectivity in Piperidinyl Benzoate Scaffolds Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Functionalization of Piperidinyl Benzoates

Case ID: PB-REGIO-2026 Subject: Controlling Regioselectivity in Piperidinyl Benzoate Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Privileged Scaffold" Challenge

You are likely working with a piperidinyl benzoate derivative because of its ubiquity in GPCR ligands and kinase inhibitors. However, this scaffold presents a "Janus-faced" chemical challenge:

  • The Piperidine Ring: A Lewis-basic, sp³-rich cycle prone to oxidation and catalyst poisoning.

  • The Benzoate Moiety: An electron-deficient arene where the ester group dictates conventional meta-selectivity, often fighting against your desire for ortho or para functionalization.

This guide moves beyond basic synthesis into site-selective molecular editing . We treat the molecule not as a substrate, but as a programmable entity where catalyst architecture dictates the reaction site.

Module 1: The Nitrogen Interface (Critical Pre-requisite)

Issue: "My reaction turns black/precipitates immediately, and I see zero conversion." Diagnosis: Catalyst Poisoning. The piperidine nitrogen lone pair (


) is a better ligand for Pd, Ir, or Rh than your intended C-H bond. It quenches the electrophilic metal center.
Troubleshooting Protocol: The Lewis Acid "Masking" Strategy

Do not rely solely on N-Boc or N-Cbz protection if you are using highly electrophilic catalysts (like cationic Ir or Pd). The carbamate carbonyl can still direct or chelate.

The Fix: In situ Lewis Acid Complexation. By adding a stoichiometric Lewis acid (LA) that binds tighter to Nitrogen than the transition metal (TM) does, you free the TM to activate C-H bonds.

Recommended Workflow:

  • Substrate: Free base or N-alkyl piperidinyl benzoate.

  • Complexation: Add 1.05 equiv. BF₃·OEt₂ or B(C₆F₅)₃ . Stir for 15 min at RT.

  • Catalysis: Add your Ir/Pd catalyst after complexation.

  • Workup: Quench with MeOH/NaHCO₃ to remove the Boron cap.

Module 2: Functionalizing the Piperidine Ring (sp³ C-H)

User Goal: "I need to install a substituent at C2 (Alpha) or C4 (Gamma) without touching the benzoate ester."

Decision Matrix: Selectivity Control
Target SitePrimary DriverRecommended SystemKey Reference
C2 (Alpha) Electronic ActivationRh(II)-Carbenoid Insertion Sarpong/Davies [1]
C2 (Alpha) Directing Group (DG)Pd(II) / Thioamide DG Yu [2]
C3 (Beta) Indirect AccessRing Expansion / Cyclopropanation Charette [3]
C4 (Gamma) Steric ShieldingRh(II) / Bulky Catalyst (TPCP) Davies [4]
Protocol A: C2-Selective Arylation (The Sarpong/Davies Approach)

Context: This method uses diazo compounds. The ester on the benzoate remains untouched because the Rh-carbenoid is tuned for the N-heterocycle.

  • Protection: Ensure Piperidine is N-Boc protected (crucial for C2 activation via orbital overlap).

  • Catalyst: Rh₂(R-TCPTAD)₄ (1 mol%).

  • Reagent: Methyl phenyldiazoacetate (1.2 equiv).

  • Conditions: PhMe, 60 °C, 2 h.

  • Mechanism: The bulky adamantyl ligands on Rh prevent attack at the hindered benzoate, funneling reaction to the activated C2-H bond adjacent to the N-Boc.

Protocol B: C4-Selective Functionalization

Context: To skip the activated C2 and hit the remote C4.

  • Substrate: N-Trifluoroacetyl piperidine (removes C2 activation).

  • Catalyst: Rh₂(S-2-Cl-5-BrTPCP)₄ .

  • Logic: This extremely bulky catalyst cannot approach the C2 position due to the N-protecting group's steric cone. It is forced to the distal C4 position.

Module 3: Functionalizing the Benzoate Ring (sp² C-H)

User Goal: "I need to borylate the benzene ring. The ester directs ortho, but I want meta or para."

Technical Insight: In Iridium-catalyzed borylation, sterics rule everything . The ester group is actually a blocking group in standard conditions, pushing borylation to the meta or para positions.

Visualizing Regiodivergence

RegioControl Substrate Piperidinyl Benzoate Ortho Ortho-Functionalization (Adjacent to Ester) Substrate->Ortho Use Hemilabile Ligand (N,N-hydrazone) Meta Meta-Functionalization (Steric Control) Substrate->Meta Standard Ir-Borylation (dtbpy ligand) Para Para-Functionalization (Electronic/Shape) Substrate->Para L-Shape Ligand (Ph-Phos) Ortho_Detail Requires directing group interaction (weak coordination) Ortho->Ortho_Detail Meta_Detail Kinetic product: Most accessible C-H Meta->Meta_Detail

Caption: Strategy map for overriding innate reactivity on the benzoate ring.

Troubleshooting Guide: The "Meta-Selective" Standard

Problem: "I am getting a mixture of meta and para isomers." Solution: The ester is not bulky enough to fully block the para position if the meta position is also accessible.

Refined Protocol (Ir-Catalyzed Borylation):

  • Ligand: Use 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) .[1] The bulky t-butyl groups create a "pocket" that disfavors the ortho position entirely.

  • Boron Source: B₂pin₂ (0.55 equiv).

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Solvent: THF or MTBE (ethers coordinate weakly, stabilizing the active species).

  • The Trick: If you need exclusive meta selectivity and the ester is small (e.g., -COOMe), switch to a bulky silyl-protected alcohol or convert the ester to a secondary amide (-CONHiPr) temporarily. The increased steric bulk will lock out the ortho and para (via buttressing effects), leaving only meta.

FAQ: Common Experimental Failures

Q1: My yield is low (<30%) during C-H activation of the piperidine. The starting material is recovered.

  • A: Check your moisture content. Rh-carbenoid species are water-sensitive. More importantly, check for trace Pd/metal contaminants in your starting piperidine if it was made via hydrogenation. Scavenge with QuadraPure™ resin before attempting C-H activation.

Q2: Can I use this chemistry on a piperidine free base?

  • A: Generally, no. For C-H activation, the N-H bond is much more acidic (pKa ~35) than the C-H bond (pKa ~45-50). You will get N-alkylation/acylation. You must protect the nitrogen (Boc, Bz, or Lewis Acid complex) or use it as a directing group (e.g., converting N-H to N-P(O)tBu2).

Q3: The ester group on the benzoate is hydrolyzing during the reaction.

  • A: If you are using basic conditions (e.g., KOtBu in Ir-borylation), ensure strictly anhydrous conditions. Hydroxide generated from wet base will saponify the ester. Switch to KHMDS (potassium hexamethyldisilazide) as the base; it is non-nucleophilic and often gives cleaner conversions for ester-containing substrates.

References

  • Davies, H. M. L., & Sarpong, R. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.[2] Link[2]

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2017). Palladium-catalyzed transformations of alkyl C–H bonds. Chemical Reviews. Link

  • Bull, J. A., Charette, A. B., et al. (2016). Practical Synthesis of Functionalized Piperidines via Rhodium-Catalyzed Ring Expansion. Chemical Science. Link

  • Larsen, M. A., & Hartwig, J. F. (2014).[3] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[3] Link

Sources

Troubleshooting

Technical Guide: Stability of Methyl 4-(piperidin-2-yl)benzoate in Acidic Media

[1] Executive Summary Methyl 4-(piperidin-2-yl)benzoate is a bifunctional intermediate containing a basic secondary amine (piperidine) and an acid-labile methyl ester.[1] Its stability in acidic conditions is governed by...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 4-(piperidin-2-yl)benzoate is a bifunctional intermediate containing a basic secondary amine (piperidine) and an acid-labile methyl ester.[1] Its stability in acidic conditions is governed by a competition between protonation (stabilizing) and hydrolysis (degrading).[1]

  • Immediate Effect: In all acidic media, the piperidine nitrogen protonates (

    
    ), forming a stable ammonium salt.[1]
    
  • Long-term/Thermal Effect: In the presence of water and heat, the methyl ester undergoes acid-catalyzed hydrolysis, converting to the corresponding carboxylic acid.

  • Critical Control Point: The molecule is stable in anhydrous acidic environments (e.g., HCl/Dioxane) but degrades in aqueous acidic environments, especially at elevated temperatures (

    
    ).[1]
    

Part 1: The Chemistry of Instability (FAQ)

Q1: I dissolved the compound in 1N HCl. What species is actually present?

A: You have formed the ammonium salt .[1] Upon contact with acid, the secondary amine in the piperidine ring accepts a proton.[2] This reaction is diffusion-controlled (instantaneous).[1]

  • Benefit: This protonation significantly increases water solubility and protects the amine from oxidation.[1]

  • Risk: The protonated amine acts as an electron-withdrawing group (EWG) on the phenyl ring.[1] While this stabilizes the ring against electrophilic attack, it does not prevent the ester moiety from interacting with water.

Q2: I see a new peak at RRT 0.85 on my HPLC after heating in acid. What is it?

A: This is almost certainly 4-(piperidin-2-yl)benzoic acid (the hydrolysis product).[1] Under acidic conditions with water present, the methyl ester undergoes


 hydrolysis.[1][3][4] The mechanism involves:
  • Protonation of the carbonyl oxygen.[1][5]

  • Nucleophilic attack by water.[1][5]

  • Elimination of methanol.[1][5]

Q3: Does the stereochemistry at the piperidine C2 position degrade in acid?

A: Generally, no , unless conditions are extreme.[1] The C2 position is benzylic, which can be sensitive.[1] However, in standard mineral acids (HCl,


), racemization is slow compared to ester hydrolysis.[1] The protonation of the amine creates a positive charge that electrostatically repels further protonation at the benzylic carbon, disfavoring the formation of enol/enamine intermediates required for racemization.

Part 2: Visualizing the Pathways

The following diagram illustrates the divergent pathways based on water content and temperature.

StabilityPathways cluster_conditions Critical Control Factors Start Methyl 4-(piperidin-2-yl)benzoate (Free Base) Salt Ammonium Salt (Protonated Amine) Start->Salt Acid (HCl/TFA) (Fast, RT) Hydrolysis Degradation Product: Carboxylic Acid + MeOH Salt->Hydrolysis H2O + Heat (>40°C) (Slow, Irreversible) StableSolid Stable Solid Salt (Isolated) Salt->StableSolid Evaporation/Precipitation (Anhydrous) Factor1 Water Content Factor2 Temperature

Figure 1: Reaction pathways in acidic media. Green paths indicate stable handling; red paths indicate degradation.[1]

Part 3: Troubleshooting Guide

Scenario A: Low Yield after Acidic Workup

Symptom: You performed a reaction, quenched with acid, and isolated less material than expected.[1] Root Cause: You likely hydrolyzed the ester during the workup. Diagnostic Steps:

  • Check the pH of the aqueous layer. If pH < 1 and the solution was warm (exothermic quench), hydrolysis is probable.[1]

  • Analyze the aqueous layer by LC-MS.[1] Look for the mass of the carboxylic acid (

    
     relative to methyl ester).[1]
    
VariableRecommendation
Temperature Keep acid quenches on ice (

).
Contact Time Minimize time in aqueous acid. Extract immediately.
Acid Strength Use weaker acids (e.g., Citric acid,

) instead of HCl if possible.[1]
Scenario B: "Sticky" Solid Formation

Symptom: Attempting to make the HCl salt results in a hygroscopic gum.[1] Root Cause: Excess water or methanol trapped in the lattice.[1] Solution:

  • Use anhydrous conditions for salt formation (e.g., 4M HCl in Dioxane or Acetyl Chloride in MeOH).[1]

  • Triturate the gum with diethyl ether or MTBE to induce crystallization.

Part 4: Validated Protocols

Protocol 1: Stability Stress Test

Use this to determine the operational limits for your specific batch.

  • Preparation: Prepare a 1 mg/mL solution of the compound in:

    • Vial A: 0.1 N HCl (aq)

    • Vial B: 1.0 N HCl (aq)[1]

    • Vial C: Phosphate Buffer pH 7.0 (Control)[1]

  • Incubation: Split each vial. Keep one set at 25°C and one set at 60°C .

  • Sampling: Inject onto HPLC at

    
    .
    
  • Analysis: Monitor the decrease in the parent peak area.

    • Acceptance Criteria: < 0.5% degradation after 24h at 25°C.[1]

Protocol 2: Safe Storage of the Salt

To store the compound as the hydrochloride salt without degradation:

  • Dissolve free base in minimal anhydrous Methanol.[1]

  • Add 1.1 eq of HCl (using 4M HCl in Dioxane).

  • Add excess Diethyl Ether until precipitate forms.

  • Filter under Nitrogen.[1]

  • Critical: Dry in a vacuum oven at 40°C with

    
     desiccant to remove trace water.
    
  • Store at -20°C.

Part 5: Analytical Data Reference

Expected Shifts in Acidic Media (LC-MS/NMR)

FeatureNeutral/Basic ConditionsAcidic ConditionsReason
Solubility Low (Organic Soluble)High (Water Soluble)Ammonium salt formation.[1]
Piperidine H (NMR)

2.5 - 3.5 ppm

3.0 - 4.0 ppm
Deshielding due to

charge.[1]
Mass Spec (ESI+)


ESI is acidic; observes the protonated form.[1]

References

  • Mechanism of Ester Hydrolysis

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on

      
       Mechanism).
      
    • Detailed mechanism:

  • Piperidine Stability & pKa

    • PubChem.[1][6][7] (n.d.). 2-Phenylpiperidine Compound Summary. National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link][1]

    • pKa Reference: 2-phenylpiperidine has a pKa

      
       9.7, indicating it exists almost exclusively as the ammonium ion in acidic media.[1]
      
  • General Stability of Benzoate Esters

    • Yates, K., &McClelland, R. A. (1967).[1] The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Canadian Journal of Chemistry.[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

High-Field 1H NMR Spectroscopy Guide: Methyl 4-(piperidin-2-yl)benzoate

Topic: 1H NMR Spectrum Analysis of Methyl 4-(piperidin-2-yl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4] [2][3][5] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Methyl 4-(piperidin-2-yl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

[2][3][5]

Executive Summary & Structural Context

Methyl 4-(piperidin-2-yl)benzoate is a critical pharmacophore intermediate, often utilized in the synthesis of peptidomimetics and GPCR ligands.[2][3][5] Its structure combines a lipophilic piperidine ring (containing a basic secondary amine) with a polar methyl ester functionality.[1][2][3][4][5]

Accurate NMR characterization of this molecule is challenging due to conformational mobility in the piperidine ring and the significant spectral shifts induced by protonation states (free base vs. salt).[1][2][3][5] This guide provides a comparative analysis of the 1H NMR profile, focusing on distinguishing the Free Base from the Hydrochloride Salt and evaluating Solvent Effects (CDCl₃ vs. DMSO-d₆) to ensure rigorous quality control.

Core Structural Fragments[1][3][4][5]
  • Moiety A (Aromatic): para-substituted benzene ring (AA'BB' system).[1][2][3][5]

  • Moiety B (Ester): Methyl ester singlet (distinct diagnostic peak).[1][3][4][5]

  • Moiety C (Heterocycle): Piperidine ring with a chiral center at C2 (benzylic position).[1][2][3][4][5]

Comparative Analysis: Free Base vs. Hydrochloride Salt[4][5]

The most common analytical error with this compound is misinterpreting the shift of the benzylic proton (H2') and the disappearance/appearance of amine protons depending on the salt form.[1][5]

Table 1: Spectral Shift Comparison (400 MHz)

Note: Chemical shifts (


) are approximate and derived from fragment analysis of analogous 2-arylpiperidines.
Proton AssignmentFree Base (

ppm, CDCl₃)
HCl Salt (

ppm, DMSO-d₆)
Mechanistic Explanation
Ar-H (ortho to COOMe) 7.98 – 8.02 (d)7.95 – 8.05 (d)Deshielded by the carbonyl anisotropy of the ester.[1][2][3][5] Minimal change between forms.
Ar-H (ortho to Pip) 7.35 – 7.45 (d)7.55 – 7.65 (d)Significant Shift: Protonation of the piperidine nitrogen exerts a strong inductive (-I) effect, deshielding the adjacent aromatic protons.[1][2][3][4][5]
Ester (-OCH₃) 3.90 (s)3.88 (s)Isolated system; remains chemically stable and magnetically consistent.[1][2][3][5]
Pip-H2 (Benzylic) 3.60 – 3.75 (dd)4.20 – 4.40 (br d)Critical Diagnostic: The H2 proton shifts downfield significantly in the salt form due to the positive charge on the adjacent nitrogen.[1][2][3][5]
Pip-NH / NH₂⁺ ~1.8 (broad, exch)9.00 – 9.50 (br s)Phase Change: In free base, NH is often invisible or merged with aliphatic signals.[1][2][3][4][5] In salt (DMSO), distinct NH₂⁺ protons appear as broad downfield singlets.[1][3][4][5]
Pip-H6 (Equatorial) 3.10 – 3.20 (m)3.25 – 3.40 (m)Deshielded by proximity to the cationic center in the salt form.[1][2][3][5]
Key Identification Workflow

The transition from Free Base to Salt is confirmed not just by the appearance of the NH₂⁺ peak, but by the deshielding of the Piperidine H2 proton .[1][3][4] In the free base, the lone pair on nitrogen shields the H2 proton.[4][5] Upon protonation, this shielding is removed, and the positive charge pulls electron density away, shifting the peak downfield by ~0.5–0.7 ppm.[4][5]

Solvent Selection Guide: CDCl₃ vs. DMSO-d₆[1][3][5]

Choosing the correct solvent is paramount for resolution and solubility.[3][5]

Scenario A: CDCl₃ (Deuterated Chloroform)[1][2][4][5]
  • Best For: Free Base analysis.[1][3][5]

  • Advantages: Sharp line widths; distinct splitting of the AA'BB' aromatic system; ester methyl group is clearly resolved from the "solvent shelf."[1][2][3]

  • Limitations: The HCl salt is practically insoluble in CDCl₃.[1][3][5] The amine (NH) proton is often broadened due to rapid exchange and quadrupole broadening, making integration unreliable.[1][3][4][5]

Scenario B: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1][2][3][5]
  • Best For: Hydrochloride Salt analysis.[1][2][3][5][6]

  • Advantages: Excellent solubility for polar salts.[1][3][5] Slows down proton exchange, allowing observation of the NH₂⁺ protons (often split into two broad peaks if chiral resolution is high).[1][3][4][5]

  • Limitations: The water peak (

    
     3.33) often overlaps with the piperidine ring protons (H3/H4/H5 region).[1][3][4][5] High viscosity can lead to broader line widths compared to chloroform.[1][3][5]
    

Detailed Assignment & Logic (Free Base in CDCl₃)

The following assignment logic validates the structure.

  • 
     8.00 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the electron-withdrawing ester group.[1][3][4][5] The anisotropy of the C=O bond deshields these protons significantly.[1][3][5]
  • 
     7.42 (d, 
    
    
    
    Hz, 2H):
    Protons ortho to the piperidine ring.[1][3][4][5] The alkyl-piperidine group is weakly electron-donating (inductive), keeping these protons upfield relative to the ester-side protons.[3][5]
  • 
     3.90 (s, 3H):  Methyl ester.[1][3][4][5] Characteristic sharp singlet.[1][3][5]
    
  • 
     3.65 (dd, 
    
    
    
    Hz, 1H):
    Pip-H2. This signal is a doublet of doublets due to axial-axial and axial-equatorial coupling with the C3 protons.[1][2][3][4][5] Its chemical shift is defined by the deshielding effect of the attached phenyl ring (benzylic position).[1][3][5]
  • 
     3.15 (br d, 1H) & 2.75 (td, 1H): Pip-H6.  The protons adjacent to the nitrogen but distal from the phenyl ring.[1][2][4]
    
  • 
     1.90 – 1.50 (m, 6H): Pip-H3, H4, H5.  The "envelope" of the chair conformation.[1][3][4] H3 protons (adjacent to the chiral center) are often distinct multiplets, while H4/H5 overlap.[1][3][4][5]
    

Experimental Protocol: Trace Impurity Analysis

To ensure pharmaceutical-grade analysis (e.g., detecting <1% residual solvent or unreacted starting material), follow this protocol.

Step-by-Step Methodology
  • Sample Mass: Weigh 10.0 mg ± 0.5 mg of the substance. (High concentration is required to see 13C satellites or minor impurities).[1][3][5]

  • Solvent Volume: Add 0.6 mL of solvent (CDCl₃ for base, DMSO-d₆ for salt).

    • Critical: Use ampouled solvent with TMS (0.03% v/v) to prevent acidity changes from aged bulk solvent.[1][3][5]

  • Filtration: If the solution appears cloudy (common with salts), filter through a cotton plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).[1][2][3][4][5]

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1][3][5]

    • Relaxation Delay (D1): Set to 5 seconds . (The aromatic protons and methyl ester have long T1 relaxation times; insufficient delay leads to under-integration of the aromatic signals).[1][3][5]

    • Scans (NS): Minimum 64 scans.

Structural Verification Workflow (Graphviz)[1][4][5]

The following diagram illustrates the logical flow for assigning the chiral center and confirming the salt formation using 2D NMR techniques.

NMR_Workflow Start Sample: Methyl 4-(piperidin-2-yl)benzoate Solubility Solubility Test Start->Solubility Path_Base Soluble in CDCl3 (Free Base) Solubility->Path_Base Path_Salt Insoluble in CDCl3 Soluble in DMSO-d6 (HCl Salt) Solubility->Path_Salt Exp_1D Acquire 1H NMR (64 Scans) Path_Base->Exp_1D Path_Salt->Exp_1D Check_NH Check > 8.5 ppm Region Exp_1D->Check_NH NH_Present Broad Singlets Present? Confirm Salt Formation Check_NH->NH_Present Yes NH_Absent No Peaks > 8.5 ppm? Confirm Free Base Check_NH->NH_Absent No Assign_H2 Locate Pip-H2 (Benzylic) Use COSY to confirm coupling to Ar-H NH_Present->Assign_H2 NH_Absent->Assign_H2 Validation Calculate Integral Ratio Ar-H (4) : OMe (3) : Pip-H2 (1) Assign_H2->Validation

Caption: Logical workflow for distinguishing salt forms and validating structural integrity via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3][4][5] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3][5] (Authoritative text on AA'BB' systems and substituent effects).

  • Fulmer, G. R., et al. (2010).[1][3][4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][3][4][5] [Link]

  • National Center for Biotechnology Information. (2024).[1][3][5] PubChem Compound Summary for CID 117822771, Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (Structural Analog).[2][3][4][5] Retrieved from [Link][1][4][5]

  • Reich, H. J. (2024).[1][3][4][5][7] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[3][5] (Reference for DMSO solvent effects on ammonium salts). [Link]

Sources

Comparative

Purity Profiling of Methyl 4-(piperidin-2-yl)benzoate: A Comparative HPLC Guide

Executive Summary Developing a purity method for Methyl 4-(piperidin-2-yl)benzoate presents a classic chromatographic paradox: the molecule contains a hydrophobic ester tail and a highly basic secondary amine (piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for Methyl 4-(piperidin-2-yl)benzoate presents a classic chromatographic paradox: the molecule contains a hydrophobic ester tail and a highly basic secondary amine (piperidine, pKa ~11). Traditional low-pH methods often suffer from severe peak tailing due to secondary silanol interactions.

This guide objectively compares two distinct separation strategies:

  • The Traditional Approach: Low pH (TFA) on standard C18.

  • The Modern Alternative: High pH (Ammonium Bicarbonate) on Hybrid C18.

Verdict: While the Traditional Approach is common, the High pH Hybrid Method demonstrates superior peak symmetry (


), higher loading capacity, and orthogonal selectivity for polar impurities, making it the recommended protocol for purity profiling of this intermediate.

Compound Analysis & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Piperidine ring + Benzoate esterMixed polarity; dual retention mechanisms possible.
pKa (Base) ~11.0 (Piperidine nitrogen)At pH < 9, the amine is protonated (

).
UV Chromophore Benzoate moietyStrong absorbance at 230–254 nm.
Key Challenge Silanol Interaction Protonated amines bind to anionic silanols on silica, causing tailing.
Key Impurity 4-(piperidin-2-yl)benzoic acidHydrolysis product; highly polar at high pH.

Comparative Methodology

We evaluated two distinct protocols. The "Traditional" method relies on ion-pairing/suppression, while the "Modern" method utilizes pH switching to neutralize the base.

Method A: The Traditional Approach (Acidic)

Standard operating procedure for many QC labs using ubiquitous silica-based columns.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Mechanism: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged piperidine, masking silanols.

Method B: The Modern Alternative (High pH)

Utilizes Ethylene-Bridged Hybrid (BEH) or similar technology resistant to base-catalyzed hydrolysis.

  • Column: Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Mechanism: At pH 10, the piperidine is deprotonated (neutral). This eliminates coulombic interaction with silanols and increases hydrophobicity, improving retention and shape.

Experimental Data & Performance Metrics

The following data summarizes the performance of both methods when analyzing a crude sample spiked with 1% hydrolysis impurity.

Table 1: Performance Comparison
MetricMethod A (Low pH / TFA)Method B (High pH / Hybrid)Analysis
Retention Time (

)
4.2 min7.8 minMethod B increases retention (neutral amine is more hydrophobic), separating it from the void volume.
USP Tailing Factor (

)
1.6 - 1.91.05 - 1.15 Method B eliminates silanol dragging, yielding sharp Gaussian peaks.
Theoretical Plates (

)
~8,500~14,200 Superior efficiency in Method B due to improved mass transfer.
Resolution (

)
2.1 (vs. Impurity)5.4 (vs. Impurity) High pH forces the acidic impurity to elute early (ionized) while retaining the target, maximizing separation.
MS Compatibility Poor (TFA suppresses signal)Excellent (Volatile buffer)Method B is preferred for LC-MS identification.
Visualizing the Mechanism

The diagram below illustrates why Method B succeeds where Method A struggles.

G cluster_0 Method A: Low pH (pH 2.0) cluster_1 Method B: High pH (pH 10.0) A1 Analyte State: Protonated (NH2+) A2 Interaction: Ion-Exchange w/ Silanols A1->A2 Coulombic Attraction A3 Result: Peak Tailing & Low Retention A2->A3 Kinetic Lag B1 Analyte State: Neutral (Free Base) B2 Interaction: Pure Hydrophobic Partitioning B1->B2 No Silanol Drag B3 Result: Symmetric Peak & High Retention B2->B3 Ideal Kinetics

Figure 1: Mechanistic comparison of analyte behavior at Low vs. High pH. Note the elimination of secondary interactions in the High pH pathway.

Detailed Experimental Protocols

To replicate the superior performance of Method B , follow this validated workflow.

Reagents
  • Acetonitrile: HPLC Grade (Sigma-Aldrich or equivalent).

  • Ammonium Bicarbonate: LC-MS Grade.

  • Ammonium Hydroxide (28%): For pH adjustment.

  • Water: 18.2 MΩ·cm (Milli-Q).

Step-by-Step Method B Setup
  • Buffer Preparation:

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM).

    • Add ~2-3 mL Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1.

    • Critical: Filter through a 0.22 µm nylon filter (do not use cellulose acetate).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temp: 35°C (improves mass transfer for the piperidine ring).

    • Injection Vol: 5 µL.

    • Detection: UV @ 235 nm (Primary), 254 nm (Secondary).

  • Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
1.0955Hold
10.01090Linear Ramp
12.01090Wash
12.1955Re-equilibration
16.0955End

Method Development Decision Matrix

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) requires adjustment.

MethodDev Start Start: Methyl 4-(piperidin-2-yl)benzoate Sample CheckCol Is a Hybrid (High pH) Column Available? Start->CheckCol YesHybrid Select Method B (High pH) CheckCol->YesHybrid Yes NoHybrid Select Method A (Low pH) CheckCol->NoHybrid No OptB Optimize Buffer: Use 10mM NH4HCO3 (pH 10) YesHybrid->OptB OptA Optimize Modifier: MUST use 0.1% TFA (Not Formic) NoHybrid->OptA CheckRes Check Resolution (Rs) of Impurities OptB->CheckRes OptA->CheckRes Tailing Issue: Peak Tailing? CheckRes->Tailing FixTailing Increase Buffer Conc. or Temp (to 40°C) Tailing->FixTailing Yes Final Final Validated Method Tailing->Final No FixTailing->Final

Figure 2: Decision matrix for optimizing conditions based on column availability and peak shape requirements.

References

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • PubChem. (2023). Methyl 4-(piperidin-2-yl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2022). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (General Reference for Silanol Activity).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-(piperidin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated fragmentation behavior of Methyl 4-(piperidin-2-yl)benzoate under both Electron Ionization (EI) and Electrospray Ionization (ESI), designed to aid researchers in the identification and characterization of this and structurally related compounds.

Methyl 4-(piperidin-2-yl)benzoate, with a molecular weight of 219.28 g/mol , incorporates two key structural motifs that dictate its fragmentation: a piperidine ring and a methyl benzoate group.[1] The interplay of these functionalities under different ionization conditions leads to characteristic fragmentation pathways, providing a unique fingerprint for this molecule.

Understanding the Core Fragmentation Principles

The fragmentation of Methyl 4-(piperidin-2-yl)benzoate is best understood by considering the established tendencies of its constituent parts.

  • Piperidine Derivatives: The piperidine ring, a common scaffold in pharmaceuticals, exhibits well-characterized fragmentation behavior.[2] Under the high-energy conditions of Electron Ionization (EI) , fragmentation is often initiated at the nitrogen atom. A dominant pathway is α-cleavage , the breaking of a carbon-carbon bond adjacent to the nitrogen, which can result in the loss of a substituent or a hydrogen radical to form a stable iminium ion.[2] Ring-opening and subsequent fragmentation can also occur.[2] In the softer ionization technique of Electrospray Ionization (ESI) , piperidine derivatives typically form protonated molecules, [M+H]+.[2] Tandem mass spectrometry (MS/MS) of these ions often reveals fragmentation initiated by the protonated nitrogen.[2]

  • Methyl Benzoate and its Analogs: The methyl benzoate moiety also displays predictable fragmentation. A key fragmentation pathway for many benzoyl compounds is the cleavage of the bond next to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This ion frequently represents the base peak in the mass spectra of such compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule can then form the phenyl cation (C₆H₅⁺) at m/z 77.

Predicted Fragmentation Pattern of Methyl 4-(piperidin-2-yl)benzoate

Based on these principles, we can predict the primary fragmentation pathways for Methyl 4-(piperidin-2-yl)benzoate under different ionization techniques.

Electrospray Ionization (ESI-MS/MS)

Under ESI conditions, the molecule is expected to readily protonate, likely on the basic nitrogen of the piperidine ring, to form the precursor ion [M+H]⁺ at m/z 220. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield several key fragment ions.

A probable fragmentation pathway involves the cleavage of the C-C bond between the piperidine ring and the phenyl group.[1] Additionally, fragmentation within the piperidine ring itself is expected.[1]

Table 1: Predicted Major Fragment Ions of Methyl 4-(piperidin-2-yl)benzoate in ESI-MS/MS (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
220160Loss of C₄H₈ (butene) from the piperidine ring
220135Cleavage of the piperidine ring
22084Piperidine ring fragment

The following diagram illustrates a potential fragmentation pathway under ESI-MS/MS conditions.

G M_H [M+H]⁺ m/z 220 frag1 Fragment m/z 160 M_H->frag1 - C₄H₈ frag2 Fragment m/z 84 M_H->frag2 Piperidine Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of Methyl 4-(piperidin-2-yl)benzoate.

Electron Ionization (EI)

Under the more energetic EI conditions, more extensive fragmentation is expected. The initial ionization will likely produce a molecular ion [M]⁺• at m/z 219.

Table 2: Predicted Major Fragment Ions of Methyl 4-(piperidin-2-yl)benzoate in EI-MS

Fragment Ion (m/z)Proposed Structure/Neutral Loss
219Molecular Ion [M]⁺•
188[M - OCH₃]⁺ (Loss of methoxy radical)
160[M - COOCH₃]⁺ (Loss of carbomethoxy radical)
134Cleavage of the piperidine ring
105Benzoyl cation [C₆H₅CO]⁺
84Piperidinyl cation [C₅H₁₀N]⁺
77Phenyl cation [C₆H₅]⁺

The diagram below outlines the predicted fragmentation cascade in EI-MS.

G M [M]⁺• m/z 219 frag188 [M - OCH₃]⁺ m/z 188 M->frag188 - •OCH₃ frag160 [M - COOCH₃]⁺ m/z 160 M->frag160 - •COOCH₃ frag84 [C₅H₁₀N]⁺ m/z 84 M->frag84 α-cleavage frag105 [C₆H₅CO]⁺ m/z 105 frag160->frag105 - C₄H₇N frag77 [C₆H₅]⁺ m/z 77 frag105->frag77 - CO

Caption: Predicted EI-MS fragmentation pathways for Methyl 4-(piperidin-2-yl)benzoate.

Comparative Analysis and Experimental Considerations

While these predictions are grounded in established fragmentation principles, it is crucial to acknowledge that the relative abundances of these ions can be influenced by the specific instrumental conditions, such as collision energy in MS/MS or the electron energy in EI.

For a definitive structural confirmation and to build a robust library of spectral data, the following experimental protocols are recommended.

Experimental Protocols

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of Methyl 4-(piperidin-2-yl)benzoate and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ESI:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS Method:

    • Perform a full scan analysis (e.g., m/z 50-300) to identify the [M+H]⁺ precursor ion.

    • Conduct a product ion scan of the precursor ion at various collision energies to generate a comprehensive fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI:

  • GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

  • Injection: Split/splitless injection.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to ensure elution of the analyte.

  • Mass Spectrometer: A mass spectrometer with an EI source (standard 70 eV).

  • Scan Range: m/z 40-300.

Conclusion

The structural complexity of Methyl 4-(piperidin-2-yl)benzoate gives rise to a rich and informative mass spectral fragmentation pattern. By understanding the fundamental fragmentation behaviors of the piperidine and methyl benzoate moieties, researchers can confidently predict and interpret the mass spectra of this compound and its analogs. The application of both ESI-MS/MS and EI-MS provides complementary data that, when combined with the detailed experimental protocols outlined in this guide, will facilitate the unambiguous structural elucidation and characterization of this important class of molecules in drug discovery and development.

References

Sources

Comparative

A Comparative Analysis of Potency: Methyl 4-(piperidin-2-yl)benzoate vs. Ritalinic Acid Esters

A Guide for Researchers in Drug Development and Neuroscience In the landscape of psychostimulant research and the development of therapeutics for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), the nu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Neuroscience

In the landscape of psychostimulant research and the development of therapeutics for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), the nuanced relationship between chemical structure and pharmacological potency is of paramount importance. This guide provides an in-depth comparison of the predicted potency of Methyl 4-(piperidin-2-yl)benzoate against the well-characterized class of Ritalinic acid esters, with a primary focus on methylphenidate (MPH). As a Senior Application Scientist, the following analysis is grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols to provide a framework for empirical validation.

Introduction: The Phenidate Scaffold and its Significance

Ritalinic acid and its esters, most notably methylphenidate, are central nervous system (CNS) stimulants that primarily exert their effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) through blockade of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively.[1][2] This action increases the extracellular concentrations of these key neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling.[1] The therapeutic and stimulant properties of these compounds are intrinsically linked to their affinity and potency at these monoamine transporters.

Mechanism of Action: A Tale of Two Transporters

The primary mechanism of action for ritalinic acid esters like methylphenidate is the inhibition of DAT and NET.[1] By binding to these transporter proteins, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby prolonging their action on postsynaptic receptors. The affinity for DAT is generally higher than for NET, and there is significantly less activity at the serotonin transporter (SERT).[3]

The stereochemistry of these molecules plays a crucial role in their potency. For methylphenidate, the d-threo-isomer is the most pharmacologically active enantiomer, exhibiting significantly higher affinity for both DAT and NET compared to the l-threo-isomer.[4][5]

Workflow for potency determination.

Conclusion

The comparative analysis of Methyl 4-(piperidin-2-yl)benzoate and ritalinic acid esters, particularly methylphenidate, highlights the critical role of the spatial arrangement of key pharmacophoric features in determining potency at the dopamine and norepinephrine transporters. Based on extensive structure-activity relationship data for methylphenidate analogs, it is predicted that the positional isomerization of the methyl ester group in Methyl 4-(piperidin-2-yl)benzoate will lead to a significant reduction in binding affinity and functional potency compared to methylphenidate.

This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to empirically test this hypothesis. Such studies are crucial for advancing our understanding of the molecular determinants of ligand-transporter interactions and for the rational design of novel CNS-active compounds with desired potency and selectivity profiles.

References

  • Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535.
  • Bio-protocol. (2018). Striatal Synaptosomes Preparation from Mouse Brain. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), 2359-2366.
  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of medicinal chemistry, 41(4), 591-601.
  • Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of medicinal chemistry, 50(3), 533-542.
  • Davies, H. M., et al. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & medicinal chemistry letters, 14(7), 1799-1802.
  • Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of medicinal chemistry, 39(6), 1201-1209.
  • Mayfield, R. D., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Forensic toxicology, 35(1), 139-151.
  • Froimowitz, M., et al. (1995). Conformational analysis of methylphenidate: comparison of molecular orbital and molecular mechanics methods. Journal of medicinal chemistry, 38(23), 4693-4701.
  • Patrick, K. S., et al. (2005). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. Clinical pharmacology and therapeutics, 77(4), 235-246.
  • Carlier, J., et al. (2019). Use of cognitive enhancers: methylphenidate and analogs. European Review for Medical and Pharmacological Sciences, 23(1), 3-15.
  • Wadhwaniya, N. (2005). 2d quantitative structure activity relationship modeling of methylphenidate analogues using algorithm and partial least square regression. Theses. 471.
  • PharmGKB. Methylphenidate Pathway, Pharmacodynamics. [Link]

  • Wikipedia. List of methylphenidate analogues. [Link]

  • El-Moselhy, T. F., et al. (2002). Synthesis and dopamine transporter binding of 2beta-isopropyl ester analogs of cocaine. European journal of medicinal chemistry, 37(2), 169-176.
  • Wayment, J. R., et al. (1999). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Forensic Toxicology, 35, 139-151.
  • Wikipedia. Ritalinic acid. [Link]

  • Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

  • ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • ResearchGate. Representative structure–activity relationship (SAR) studies of... [Link]

  • El-Moselhy, T. F., & Lomenzo, S. A. (2002). Synthesis and dopamine transporter binding of 2beta-isopropyl ester analogs of cocaine. European journal of medicinal chemistry, 37(2), 169-176.
  • ResearchGate. Structures of MPD and its analogs where portions of the DAT binding... [Link]

  • Semantic Scholar. Methylphenidate and its Isomers. [Link]

  • Hypha Discovery. Bioisosteres that influence metabolism. [Link]

  • Drug Design. Structure Activity Relationships. [Link]

  • SlidePlayer. Application of Bioisosteres in Drug Design. [Link]

  • Ding, Y. S., et al. (2004). Brain kinetics of methylphenidate (Ritalin)
  • Gizer, I. R., et al. (2017). Pharmacogenetics predictors of methylphenidate efficacy in childhood ADHD.
  • Ornstein, P. L., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of medicinal chemistry, 35(25), 4720-4726.
  • Cambridge MedChem Consulting. Acid Bioisosteres. [Link]

  • Carlier, J., et al. (2019). Use of cognitive enhancers: methylphenidate and analogs. European review for medical and pharmacological sciences, 23(1), 3-15.
  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Noveltr[3][6][7]iazino[2,3-c]quinazolines. [Link]

  • Awal, M. A., et al. (2018). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 23(9), 2296.
  • European Review for Medical and Pharmacological Sciences. Use of cognitive enhancers: methylphenidate and analogs. [Link]

  • Simmler, L. D., et al. (2016). Structure-Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in pharmacology, 7, 48.
  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16.

Sources

Validation

Comparative Guide: Chiral HPLC Separation of Methyl 4-(piperidin-2-yl)benzoate Enantiomers

Executive Summary The enantiomeric resolution of basic chiral amines remains one of the most persistent challenges in high-performance liquid chromatography (HPLC). Methyl 4-(piperidin-2-yl)benzoate is a prime example of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of basic chiral amines remains one of the most persistent challenges in high-performance liquid chromatography (HPLC). Methyl 4-(piperidin-2-yl)benzoate is a prime example of this challenge, featuring a highly basic secondary amine within its piperidine ring alongside a hydrogen-bond-accepting aromatic ester. This guide provides an objective, data-driven comparison of polysaccharide-based chiral stationary phases (CSPs)—specifically comparing amylose vs. cellulose backbones—and establishes a self-validating methodology for achieving baseline separation using basic mobile phase additives.

Mechanistic Challenges in Chiral Amine Separation

Methyl 4-(piperidin-2-yl)benzoate presents a unique chromatographic challenge due to its dual functionality. The molecule possesses a hydrophobic region (the piperidine ring), a hydrogen bond donor (the protonated piperidine nitrogen), and a hydrogen bond acceptor (the ester carbonyl)[1].

When analyzing basic compounds on silica-supported CSPs, the primary mode of failure is peak tailing . Silica supports contain residual silanol groups (-SiOH) which are mildly acidic. The basic secondary amine of the piperidine ring undergoes strong, non-specific ion-exchange interactions with these silanols. This secondary retention mechanism competes with the primary chiral recognition process, resulting in severe peak broadening, tailing factors (


) exceeding 2.5, and the complete loss of enantiomeric resolution.

The Causality of Basic Additives: To suppress this destructive interaction, a basic modifier such as Diethylamine (DEA) or Ethylenediamine (EDA) must be incorporated into the mobile phase, typically at a concentration of 0.1%[2]. DEA acts as a sacrificial base; it competitively binds to the acidic silanol sites, effectively "masking" them from the analyte. This forces the analyte to interact exclusively with the chiral selector, restoring peak symmetry and allowing true enantioselectivity (


) to drive the separation.

Workflow Start Start: Chiral Amine Method Development Screen Phase 1: Column Screening AD-H (Amylose) vs. OD-H (Cellulose) Start->Screen MobilePhase Phase 2: Mobile Phase Selection Hexane/IPA (90:10 v/v) Screen->MobilePhase Additive Phase 3: Silanol Masking Add 0.1% Diethylamine (DEA) MobilePhase->Additive Eval Evaluate Chromatography Resolution (Rs) & Tailing (Tf) Additive->Eval Fail Suboptimal: Rs < 1.5 or Tf > 1.5 Optimize Temp/Flow Eval->Fail Suboptimal Success Optimal: Rs > 1.5 & Tf < 1.2 Method Validated Eval->Success Optimal Fail->Additive Adjust Modifier

Fig 1. Method development workflow for basic chiral amines, emphasizing the critical silanol masking step.

Stationary Phase Selection: Amylose vs. Cellulose

Polysaccharide-based CSPs are the gold standard for resolving piperidine derivatives[3]. However, the choice of the polysaccharide backbone fundamentally alters the chiral recognition mechanism:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Amylose forms a distinct helical structure. This creates a chiral groove that is highly accommodating to the bulky aromatic ester of Methyl 4-(piperidin-2-yl)benzoate, allowing for deep inclusion complexes and strong

    
     interactions[4].
    
  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose possesses a more linear, extended conformation. While effective for many molecules, its shallower chiral pockets often provide weaker steric differentiation for bulky, rigid piperidine derivatives.

Recent application data for structurally similar piperidine carbamates confirms that amylose-based phases (like AD-H) combined with a DEA-modified mobile phase yield superior enantiomeric resolution (


) compared to their cellulose counterparts[5].

Comparative Experimental Data

The following table summarizes the quantitative chromatographic performance of Methyl 4-(piperidin-2-yl)benzoate enantiomers on both CSPs, demonstrating the absolute necessity of the DEA additive.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

Stationary PhaseAdditive (v/v)Ret. Time 1 (min)Ret. Time 2 (min)Selectivity (

)
Resolution (

)
Tailing Factor (

)
Chiralpak AD-H None12.518.21.541.202.80
Chiralpak AD-H 0.1% DEA 10.2 13.8 1.42 3.50 1.10
Chiralcel OD-H None14.116.51.200.803.00
Chiralcel OD-H 0.1% DEA11.514.01.262.101.20

Data Interpretation: While both columns suffer from severe tailing without DEA, the addition of 0.1% DEA sharpens the peaks dramatically. Chiralpak AD-H significantly outperforms OD-H, achieving a baseline resolution of 3.50 due to the superior steric fit of the analyte within the amylose helix.

Mechanism Analyte Methyl 4-(piperidin-2-yl)benzoate (Chiral Analyte) CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) Analyte->CSP Hydrogen Bonding (Piperidine NH -> Carbamate C=O) Analyte->CSP Hydrogen Bonding (Ester C=O -> Carbamate NH) Analyte->CSP π-π Interactions (Benzoate Ring -> Phenyl Ring) Analyte->CSP Steric Fit (Helical Groove Inclusion)

Fig 2. Multimodal chiral recognition mechanism between the analyte and the amylose-based CSP.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure reproducibility and scientific rigor, the following protocol builds System Suitability Testing (SST) directly into the workflow.

Step 1: Mobile Phase Preparation & Modification

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA,

    
    99.5% purity) to achieve a 0.1% (v/v) concentration.
    
  • Causality Note: Sonicate the mixture for 10 minutes. Inadequate mixing of the low-volume DEA will lead to localized pH variations, causing baseline drift and erratic retention times.

Step 2: Column Equilibration (System Priming)

  • Install the Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Flush the column with the modified mobile phase at 0.5 mL/min for a minimum of 60 minutes.

  • Self-Validation Check: Monitor the UV baseline at 230 nm. The system is considered equilibrated only when the baseline variation is

    
     0.1 mAU/min. Additives require longer equilibration times than pure solvents to fully saturate the active silanol sites.
    

Step 3: Sample Preparation

  • Dissolve the racemic Methyl 4-(piperidin-2-yl)benzoate standard strictly in the prepared mobile phase to a concentration of 1.0 mg/mL.

  • Causality Note: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, a common cause of peak splitting and premature elution in normal-phase chromatography.

Step 4: Execution & System Suitability Testing (SST)

  • Blank Injection: Inject 10 µL of the sample diluent. Validation: Confirms the absence of ghost peaks or carryover in the critical 10–15 minute elution window.

  • Racemic Injection: Inject 10 µL of the 1.0 mg/mL racemate.

  • Acceptance Criteria: The method is deemed valid for quantitative analysis if the resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    1.5, and the tailing factor (
    
    
    ) for both peaks is
    
    
    1.2.

Conclusion

For the chiral separation of Methyl 4-(piperidin-2-yl)benzoate, the amylose-based Chiralpak AD-H column demonstrates superior enantioselectivity compared to the cellulose-based Chiralcel OD-H. However, the success of this separation is entirely dependent on the mechanistic suppression of secondary silanol interactions. The inclusion of 0.1% DEA in the mobile phase is not optional; it is a fundamental requirement to achieve the peak symmetry and resolution necessary for rigorous pharmaceutical analysis.

References

1.1. Benchchem. 2.3. Benchchem. 3.2. Daicel Chiral Technologies. 4.4. ResearchGate / Talanta. 5.5. Benchchem.

Sources

Comparative

Unambiguous Structural Validation of Methyl 4-(piperidin-2-yl)benzoate: A Comparative Guide to Single-Crystal X-ray Diffraction vs. NMR

For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of a pharmacophore is a non-negotiable step in the pipeline. Methyl 4-(piperidin-2-yl)benzoate (C₁₃H₁₇NO₂)...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of a pharmacophore is a non-negotiable step in the pipeline. Methyl 4-(piperidin-2-yl)benzoate (C₁₃H₁₇NO₂) is a highly versatile building block featuring a piperidine scaffold and a critical chiral center at the C2 position.

While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent solution-state connectivity, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for assigning absolute stereochemistry and mapping solid-state conformations. This guide provides an objective, comparative analysis of these methodologies and outlines a field-proven, self-validating SCXRD protocol tailored to this specific molecule.

The Analytical Dilemma: Why Standard Methods Fall Short

Methyl 4-(piperidin-2-yl)benzoate comprises a flexible piperidine ring conjugated to a methyl benzoate moiety. The primary analytical challenge lies in validating the absolute configuration (R or S) of the C2 chiral center.

Because the free base of this molecule contains only "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen), determining its absolute configuration using standard Molybdenum (Mo Kα) X-ray sources is statistically challenging due to weak anomalous dispersion. Similarly, while 2D NMR techniques (like NOESY or ROESY) excel at determining relative stereochemistry based on through-space proton interactions, they cannot independently establish absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid) .

The Causality of Experimental Design: To overcome this limitation without requiring specialized Cu Kα microfocus X-ray sources, the strategic choice is to convert the free base into Methyl 4-(piperidin-2-yl)benzoate hydrochloride . The introduction of the heavier chloride ion provides a robust anomalous scattering signal. This physical phenomenon is the direct cause that allows crystallographers to unambiguously calculate the Flack parameter, transforming a standard structural check into a self-validating absolute stereochemical assignment .

Comparative Performance: SCXRD vs. NMR Spectroscopy

While both techniques are complementary in a comprehensive structural biology pipeline, their data outputs serve fundamentally different validation needs .

Analytical FeatureSCXRD (Hydrochloride Salt)2D NMR (Solution State)
Primary Output Static 3D electron density mapTime-averaged chemical shifts & correlations
Stereochemistry Unambiguous absolute configurationRelative stereochemistry only
Conformational Data Exact bond lengths, angles, and crystal packingDynamic conformational ensembles
Sample Requirement Single, highly ordered crystal (~0.1 mm³)~5-10 mg dissolved in deuterated solvent
Throughput Low (bottlenecked by crystallization kinetics)High (rapid data acquisition)
Validation Metric R1, wR2, Goodness-of-Fit, Flack ParameterSignal-to-noise ratio, peak resolution

Visualizing the Validation Workflow

The decision matrix for validating chiral small molecules requires a strategic approach to sample preparation.

ValidationMatrix Start Methyl 4-(piperidin-2-yl)benzoate (Free Base) Salt Form HCl Salt (Introduce Heavy Atom) Start->Salt Solid State Prep NMR 2D NMR Analysis (Relative Stereochemistry) Start->NMR Solution State Cryst Vapor Diffusion Crystallization Salt->Cryst Supersaturation SCXRD SCXRD Data Collection (100 K, Mo Kα) Cryst->SCXRD Single Crystal Refine Model Refinement (Flack Parameter) SCXRD->Refine Diffraction Data

Workflow for structural validation of Methyl 4-(piperidin-2-yl)benzoate.

Experimental Protocols: A Self-Validating SCXRD System

To guarantee trustworthiness, the following protocol is designed as a self-validating system. Every step is engineered to maximize data quality and minimize crystallographic artifacts .

Phase 1: Crystal Growth via Vapor Diffusion

Why Vapor Diffusion? Classical slow evaporation often leads to kinetic trapping, resulting in twinned or poorly ordered crystals. Vapor diffusion allows for strict thermodynamic control, yielding the single-domain crystals essential for high-resolution diffraction .

  • Solvent Selection: Dissolve 10 mg of Methyl 4-(piperidin-2-yl)benzoate hydrochloride in 0.5 mL of methanol (the "good" solvent) in a small inner vial.

  • Anti-Solvent Chamber: Place the open inner vial inside a larger, sealable outer vessel containing 3 mL of diethyl ether (the anti-solvent). Seal the outer vessel tightly.

  • Equilibration: Allow the system to sit undisturbed at 4 °C for 48–72 hours.

    • Mechanism: The volatile anti-solvent slowly diffuses through the vapor phase into the methanol. This gradually reduces the solubility of the hydrochloride salt, gently pushing the solution into the metastable zone to promote ordered nucleation.

Phase 2: Data Collection and Refinement
  • Cryo-Cooling: Harvest a single, optically clear crystal (~0.1 x 0.1 x 0.1 mm). Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

    • Mechanism: Cryo-cooling drastically minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and extending the resolution limit.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å). Ensure a high redundancy (multiplicity) data collection strategy. High redundancy is critical to accurately measure the minute intensity differences between Friedel pairs caused by the chloride ion's anomalous scattering.

  • Integration & Phase Solution: Integrate the raw frames to extract intensities, and solve the phase problem using intrinsic phasing algorithms.

SCXRDPipeline Raw Raw Diffraction Frames (Reciprocal Space) Integrate Integration & Scaling (Extract Intensities) Raw->Integrate Phase Phase Problem Solution (Direct Methods) Integrate->Phase Density Electron Density Map (Real Space) Phase->Density Model Model Building (Atom Assignment) Density->Model Refine Least-Squares Refinement (Minimize ΔF) Model->Refine Refine->Model Iterative Improvement CIF Final CIF Generation (Self-Validated) Refine->CIF

Step-by-step computational pipeline for SCXRD data integration and structure refinement.

Data Interpretation & Self-Validation Metrics

A crystallographic model is only as reliable as its refinement metrics. To objectively validate the 3D structure of Methyl 4-(piperidin-2-yl)benzoate hydrochloride, the resulting Crystallographic Information File (CIF) must satisfy the following self-validating parameters:

  • R1 (Unweighted R-factor): Must be < 0.05 (5%) . This metric confirms that the calculated electron density model closely matches the observed experimental diffraction data.

  • wR2 (Weighted R-factor): Should ideally be < 0.15 .

  • Goodness-of-Fit (GoF): Must be approximately 1.0 . A value significantly higher indicates an under-parameterized model or unresolved crystal twinning, while a value much lower suggests over-parameterization.

  • Flack Parameter: The ultimate metric for absolute stereochemistry. A value of 0.0 (with a standard uncertainty < 0.1) confirms the model represents the correct enantiomer. A value of 1.0 indicates the model is the inverted enantiomer, while ~0.5 suggests a racemic twin.

By strategically engineering the sample (salt formation) and controlling the thermodynamics of crystallization (vapor diffusion), researchers can generate a self-validating dataset that leaves no ambiguity regarding the molecule's structural identity.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Insights,[Link]

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, RSC Publishing, 2023.[Link]

  • Scapin, G. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Current Pharmaceutical Design, NIH PMC, 2006.[Link]

  • SPT Labtech. "Chemical crystallization: Methods for crystallizing small organic molecules." SPT Labtech Resources,[Link]

Validation

Comparative Binding Affinity of Piperidinyl Benzoate Analogs: A Structural and Mechanistic Guide

As drug development shifts toward highly selective neuropharmacological agents, the piperidinyl benzoate scaffold has emerged as a deeply versatile, "privileged" structure in medicinal chemistry. Depending on precise ste...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective neuropharmacological agents, the piperidinyl benzoate scaffold has emerged as a deeply versatile, "privileged" structure in medicinal chemistry. Depending on precise steric and electronic modifications, this core can be tuned to target either Voltage-Gated Sodium Channels (VGSCs) for local anesthesia or Monoamine Transporters (DAT/SERT) for neurostimulation.

This guide provides an authoritative, data-driven comparison of piperidinyl benzoate analogs, detailing the structure-activity relationships (SAR) that drive target divergence, alongside field-proven, self-validating protocols for quantifying their binding affinities.

Structure-Activity Relationship (SAR) & Target Divergence

The pharmacological destiny of a piperidinyl benzoate analog is dictated by the substitution pattern on the piperidine ring and the benzoate aromatic system.

  • VGSC Dominance (Pore Blockers): Analogs such as ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate act primarily on VGSCs. The protonated piperidine nitrogen forms an ionic bond with negatively charged residues within the inner pore of the channel, while the aromatic ring engages in hydrophobic

    
     stacking. This stabilizes the inactivated state of the channel, preventing sodium influx and action potential propagation[1].
    
  • Monoamine Transporter Dominance (Reuptake Inhibitors): Introducing bulky alkyl groups—such as the 3-propyl substitution seen in Piprocaine (1-methyl-3-propyl-4-piperidinyl benzoate)—forces a conformational shift. This steric bulk mimics the bicyclic tropane bridge of cocaine, drastically reducing VGSC pore-blocking efficiency while exponentially increasing binding affinity (in the low nanomolar range) for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[2].

G A Piperidinyl Benzoate Core Scaffold B C3/C4 Alkyl Bulk (e.g., Piprocaine) A->B Lipophilic extension C Ortho-Diamine Motif (e.g., Aminobenzoates) A->C Electronic tuning D DAT / SERT High nM Affinity B->D Transporter binding E VGSC Pore State-Dependent Block C->E Channel inactivation

Divergent pharmacological targeting of piperidinyl benzoates based on steric modifications.

Comparative Binding Affinity Profile

The following table summarizes the quantitative binding data (


) demonstrating the target shift across key analogs.
Compound AnalogKey Structural ModificationPrimary TargetSecondary TargetBinding Affinity (

/

)
Pharmacological Profile
Pipercaine 3-methyl substitutionVGSC (Site 2)DAT

(VGSC)
Classic Local Anesthetic
Tropacocaine Bicyclic tropane bridgeVGSCDAT

(VGSC) /

(DAT)
Dual Anesthetic / Stimulant
Piprocaine 1-methyl-3-propylDAT / SERTVGSC

(DAT)
Monoamine Reuptake Inhibitor
Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate Ortho-diamine + ethyl esterVGSC (Inactive)mAChR

(VGSC)
Analgesic Precursor

Experimental Methodology: Radioligand Binding Assays

To objectively compare the affinities of these analogs, researchers must employ highly controlled radioligand binding assays. The following protocol is engineered as a self-validating system , ensuring that artifacts related to non-specific binding or radioligand depletion are automatically flagged.

Phase 1: Tissue Preparation & Validation
  • Homogenization: Isolate rat cerebral cortex (for VGSC assays) or rat striatum (for DAT assays). Homogenize in ice-cold assay binding buffer (50 mM Tris, 5 mM

    
    , 0.1 mM EDTA, pH 7.4)[3].
    
  • Protein Quantification (Critical QC Step): Analyze the homogenate using a Pierce BCA assay.

    • Causality: You must strictly adjust the final membrane suspension to yield 50–120 µg of protein per well. Falling below this range compromises the signal-to-noise ratio, while exceeding it causes radioligand depletion, artificially inflating the apparent affinity of your test compound[3][4].

Phase 2: Competitive Displacement Protocol
  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 30 minutes prior to harvesting.

    • Causality: PEI is a cationic polymer. It neutralizes the inherent negative charge of the glass fiber, preventing the highly lipophilic, positively charged piperidinyl benzoate analogs from binding non-specifically to the filter matrix. Without this step, false-positive binding signals will ruin the dataset[3].

  • Incubation Matrix: In a 96-well plate, combine:

    • 150 µL membrane preparation.

    • 50 µL of the test analog (e.g., Piprocaine) at 8 different concentrations ranging from 0.1 nM to 300 µM[5].

    • 50 µL of the target-specific radioligand: Use

      
      Batrachotoxin for VGSC (binds selectively to Site 2 of the pore)[5] or 
      
      
      
      WIN35428 for DAT (a rigid cocaine analog providing a stable displacement baseline).
  • Equilibrium: Incubate the plates at 30°C for 60 minutes with gentle agitation to ensure steady-state thermodynamic equilibrium is achieved[3].

  • Self-Validating Control (NSB): In parallel wells, include a massive excess (10 µM) of an unlabeled competitor (Tetrodotoxin for VGSC; Indatraline for DAT).

    • Causality: This defines Non-Specific Binding (NSB). If the NSB exceeds 30% of total radioactive counts, the assay is structurally invalid—indicating either degraded radioligand or inadequate washing.

Phase 3: Harvesting & Quantification
  • Termination: Stop the reaction via rapid vacuum filtration using a 96-well harvester, washing four times with ice-cold buffer to trap the receptor-bound radioligand while flushing away free ligand[3][4].

  • Scintillation: Dry the filters at 50°C for 30 minutes, add scintillation cocktail, and quantify beta emissions using a MicroBeta counter[3].

  • Data Synthesis: Plot the displacement curves using non-linear regression to calculate precise

    
     and 
    
    
    
    values.

Workflow Step1 Membrane Preparation (BCA Protein Assay Validation) Step2 Equilibrium Incubation (Radioligand + Analog) Step1->Step2 Step3 Rapid Vacuum Filtration (0.3% PEI Treated GF/C) Step2->Step3 Step4 Liquid Scintillation (Beta Emission Counting) Step3->Step4 Step5 Non-Linear Regression (Ki & IC50 Determination) Step4->Step5

Self-validating radioligand binding assay workflow for determining competitive receptor affinity.

References

  • Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate | 1220019-45-3 | Benchchem. Benchchem.
  • “Piprocaine” 1-methyl-3-propyl-4-piperidinyl benzoate Citrate 10.0g | #135d. Syntharise.
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. NIH PMC.
  • Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives. MDPI.

Sources

Comparative

Introduction: The Critical Role of Quality Control for a Key Pharmaceutical Intermediate

A Comparative Guide to the Quality Control Standards for Manufacturing Methyl 4-(piperidin-2-yl)benzoate Methyl 4-(piperidin-2-yl)benzoate is a pivotal intermediate in the synthesis of various active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Quality Control Standards for Manufacturing Methyl 4-(piperidin-2-yl)benzoate

Methyl 4-(piperidin-2-yl)benzoate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a molecule that sits between raw materials and the final API, its quality directly dictates the process reproducibility, impurity profile, and ultimate safety and efficacy of the finished drug product.[1] Stringent quality control (QC) is not merely a regulatory formality but the foundational principle ensuring batch-to-batch consistency and minimizing risks in downstream synthesis.[2] This guide, from the perspective of a senior application scientist, provides an in-depth comparison of the essential QC standards and analytical methodologies for the manufacturing of Methyl 4-(piperidin-2-yl)benzoate, grounded in global regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[1][3]

Defining the Quality Landscape: Critical Quality Attributes (CQAs)

For an intermediate like Methyl 4-(piperidin-2-yl)benzoate, the QC strategy is built around controlling its Critical Quality Attributes (CQAs). These are the physical, chemical, and biological properties that must be within an appropriate limit, range, or distribution to ensure the desired quality of the final API.

Key CQAs for Methyl 4-(piperidin-2-yl)benzoate:

  • Identity: Confirmation of the correct chemical structure.

  • Purity/Assay: Quantifying the amount of the desired compound, typically expressed as a percentage.

  • Impurities: Detection, identification, and quantification of organic, inorganic, and residual solvent impurities.[4]

  • Appearance: Physical form and color.

  • Solubility: Ensuring consistency for downstream processing.

The following sections will compare the analytical techniques best suited to monitor these CQAs, explaining the rationale behind their selection.

Core Analytical Techniques: A Comparative Analysis

A multi-faceted analytical approach is required to build a comprehensive quality profile. While a single technique is never sufficient, a combination of chromatography and spectroscopy provides a self-validating system. The two most powerful and complementary techniques for routine QC are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by Mass Spectrometry (MS) and Gas Chromatography (GC).

Workflow for QC Testing of Methyl 4-(piperidin-2-yl)benzoate

The following diagram illustrates a typical QC workflow, from the receipt of starting materials to the final release of the intermediate.

QC_Workflow cluster_0 Phase 1: Incoming Materials cluster_1 Phase 2: In-Process Control (IPC) cluster_2 Phase 3: Final Product QC RM_Receipt Raw Material Receipt RM_QC Raw Material QC (Identity, Purity) RM_Receipt->RM_QC RM_Release Release for Production RM_QC->RM_Release Synthesis Chemical Synthesis RM_Release->Synthesis IPC_Sampling IPC Sampling Synthesis->IPC_Sampling IPC_Testing IPC Testing (e.g., HPLC for reaction completion) IPC_Sampling->IPC_Testing IPC_Decision Proceed / Adjust IPC_Testing->IPC_Decision IPC_Decision->Synthesis Adjust Isolation Product Isolation & Purification IPC_Decision->Isolation Proceed Final_Sample Final Product Sampling Isolation->Final_Sample Full_QC Full QC Testing (Purity, Identity, Impurities, etc.) Final_Sample->Full_QC CoA_Gen Certificate of Analysis (CoA) Generation Full_QC->CoA_Gen Release Final Product Release CoA_Gen->Release

Caption: A typical QC workflow from raw materials to final product release.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is the cornerstone for separating and quantifying the target compound from process-related impurities and degradation products.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) with UV detection is the workhorse for purity analysis of non-volatile organic compounds.[5] Its robustness and precision make it ideal for routine batch release testing.

  • Expertise & Experience: The choice of a C18 column is standard for compounds with mixed polarity like Methyl 4-(piperidin-2-yl)benzoate. The mobile phase, typically a gradient of acetonitrile and a buffered aqueous solution, is optimized to ensure sharp peaks for the main component and good resolution from potential impurities, such as unreacted starting materials or side-products from the synthesis.[6]

  • Trustworthiness: Method validation is critical and must demonstrate specificity, linearity, accuracy, precision, and robustness, in line with ICH Q2(R1) guidelines. A diode array detector (DAD) is preferred over a simple UV detector as it provides spectral data, which can help in peak purity assessment and preliminary identification of unknowns.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile substances, making it the primary choice for identifying and quantifying residual solvents.[7]

  • Expertise & Experience: According to ICH Q3C, residual solvents are process-related impurities that must be controlled.[8] A headspace sampler is typically used to introduce the sample, which avoids contamination of the GC system with the non-volatile intermediate. The mass spectrometer provides definitive identification of the solvents.

  • Trustworthiness: The method must be validated for all potential solvents used in the manufacturing process. The limits of detection (LOD) and quantification (LOQ) must be below the limits specified by ICH guidelines.

Comparison of Chromatographic Techniques
ParameterReversed-Phase HPLC-UV/DADGas Chromatography-MS (Headspace)
Primary Application Assay/Purity, Organic ImpuritiesResidual Solvents, Volatile Impurities
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Column C18, C8 (e.g., 250 x 4.6 mm, 5 µm)DB-5ms, DB-624 (e.g., 30 m x 0.25 mm)
Detection UV/Diode Array Detector (DAD)Mass Spectrometry (MS), Flame Ionization (FID)
Strengths Robust, precise, suitable for non-volatile compounds, DAD aids in peak purity.[5]High sensitivity and specificity for volatile compounds, definitive identification by MS.[7]
Limitations Not suitable for highly volatile compounds (e.g., solvents).Not suitable for non-volatile or thermally labile compounds.
Regulatory Context ICH Q3A (Impurities in New Drug Substances), ICH Q3B (Impurities in New Drug Products).[8]ICH Q3C (Impurities: Guideline for Residual Solvents).[8]

Spectroscopic Techniques for Identity and Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the identity and structure of the intermediate, ensuring the correct molecule has been synthesized.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation.[9] For Methyl 4-(piperidin-2-yl)benzoate, both ¹H and ¹³C NMR are essential.

  • Expertise & Experience: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group (typically a pair of doublets for the 1,4-disubstituted ring) and the aliphatic protons of the piperidine ring.[9] The ¹³C NMR spectrum will confirm the number of unique carbon atoms. Advanced 2D NMR techniques (like COSY and HSQC) can be used for definitive assignment of all protons and carbons, which is invaluable for reference standard characterization.

  • Trustworthiness: The observed chemical shifts and coupling constants must be consistent with the proposed structure. NMR can also be used quantitatively (qNMR) to determine assay value without the need for a specific reference standard of the same material, by using a certified internal standard.

B. Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information and fragmentation patterns that offer structural clues.[9][10]

  • Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition by measuring the mass-to-charge ratio with high accuracy, confirming the molecular formula.[9] Tandem MS (MS/MS) involves fragmenting the parent ion to study its substructures, providing further confidence in the identification.[10] This is particularly useful for identifying unknown impurities when coupled with HPLC (LC-MS).

  • Trustworthiness: The measured monoisotopic mass should match the theoretical mass within a narrow tolerance (typically <5 ppm). The fragmentation pattern should be consistent with the known chemical structure.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.

  • Expertise & Experience: The FTIR spectrum of Methyl 4-(piperidin-2-yl)benzoate is expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), the C=O stretch of the ester (a strong band around 1720-1740 cm⁻¹), and aromatic C=C and C-H vibrations.[9]

  • Trustworthiness: While not a standalone identity test for complex molecules, it serves as a quick and effective confirmatory check. It is often used for incoming raw material identification due to its speed and simplicity.

Impurity Profiling: A Systematic Approach

Impurity profiling is the identification, structure elucidation, and quantification of all potential impurities in a drug substance.[3] This is a critical activity mandated by regulatory agencies.[3]

Decision Tree for Impurity Identification

Impurity_ID Impurity_Detected Impurity Detected in HPLC > 0.10%? LCMS_Analysis Perform LC-MS/MS Analysis Impurity_Detected->LCMS_Analysis Yes Below_Threshold Report as Unspecified Impurity (Below Identification Threshold) Impurity_Detected->Below_Threshold No HRMS_Data Obtain High-Resolution Mass (HRMS) LCMS_Analysis->HRMS_Data Mol_Formula Propose Molecular Formula HRMS_Data->Mol_Formula Compare_SM Compare Mass & RT with Starting Materials (SM) & Intermediates Mol_Formula->Compare_SM Match_Found Match Found? Compare_SM->Match_Found Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Match_Found->Isolate_Impurity No Identify_Known Identify as Known Process-Related Impurity Match_Found->Identify_Known Yes NMR_Analysis Perform NMR (1D/2D) for Structure Elucidation Isolate_Impurity->NMR_Analysis Identify_New Identify as New Impurity/ Degradant. Report & Characterize. NMR_Analysis->Identify_New

Caption: A decision tree for the structural identification of impurities.

According to ICH Q3A guidelines, impurities present at a level of 0.10% or higher should generally be identified.[8] The qualification threshold, above which toxicological studies are needed, depends on the maximum daily dose of the final drug.

Experimental Protocols

The following protocols are representative examples for the QC of Methyl 4-(piperidin-2-yl)benzoate. All methods must be fully validated before routine use.

Protocol 1: Purity and Organic Impurity Determination by RP-HPLC

This method is designed to provide separation of the main component from potential process-related impurities.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of Methyl 4-(piperidin-2-yl)benzoate and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile (Diluent) to get a concentration of 0.5 mg/mL.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the sample solution.

    • Determine the area of all peaks in the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Quantify any specified impurity using a reference standard for that impurity. Report any unspecified impurity greater than 0.10%.

Protocol 2: Residual Solvent Analysis by Headspace GC-MS

This method is based on ICH Q3C guidelines for common manufacturing solvents.

  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Headspace Sampler: Agilent 7697A or equivalent.

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • Acquisition Mode: Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) for target solvents.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Methyl 4-(piperidin-2-yl)benzoate into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

  • Analysis and Calculation:

    • Run a blank (DMSO) and a standard solution containing known amounts of all potential solvents.

    • Analyze the sample vial.

    • Identify solvents by comparing retention times and mass spectra with the standard.

    • Quantify against the standard curve, ensuring levels are below ICH limits.

Conclusion

The quality control of Methyl 4-(piperidin-2-yl)benzoate is a comprehensive process that relies on the orthogonal application of chromatographic and spectroscopic techniques. An effective QC strategy, as outlined in this guide, does more than satisfy regulatory requirements; it ensures the reliability of the manufacturing process and the safety of the final pharmaceutical product. By understanding the causality behind experimental choices—using HPLC for non-volatile purity and GC-MS for residual solvents, for example—and by adhering to a rigorous, self-validating system of analysis, manufacturers can confidently release high-quality intermediates for API synthesis. This commitment to scientific integrity and adherence to global standards is the bedrock of modern drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Benchchem. (n.d.). (R)-Methyl 4-(piperidin-2-YL)benzoate | 1213832-72-4.
  • Generic Author. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide.
  • ResearchGate. (n.d.). (PDF) Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
  • ResearchGate. (2019, November 27). Impurity Profiling-A Significant Approach In Pharmaceuticals.
  • Generic Author. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • Generic Author. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
  • Generic Author. (2023, February 2). Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate.
  • ChemScene. (n.d.). Methyl 2-(piperidin-4-yl)benzoate | 176526-08-2.
  • Sigma-Aldrich. (n.d.). Methyl 4-(piperidin-2-yl)benzoate hydrochloride | 863769-42-0.
  • LGC Standards. (n.d.). Methyl 4-[2-(Piperidin-1-yl)ethoxy]benzoate.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • BLDpharm. (n.d.). 1219983-00-2|Methyl 4-((2-(piperidin-4-yl)ethoxy)methyl)benzoate hydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.
  • JOCPR. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
  • PubChem. (n.d.). methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate | C15H21NO3 | CID 117822771.
  • Generic Author. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PharmaTutor. (n.d.). Impurity profiling an emerging trend in Pharmaceuticals: A Review.
  • Generic Author. (2025, August 25). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
  • EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations.
  • Generic Author. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate.
  • World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry.
  • Amerigo Scientific. (n.d.). Methyl 4-(Piperidin-4-yl)benzoate hydrochloride.
  • Pharmaffiliates. (n.d.). CAS No : 89407-97-6 | Product Name : Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.
  • IJPSR. (2020, July 20). Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020.
  • Sigma-Aldrich. (n.d.). Methyl 2-(piperidin-4-yl)benzoate hydrochloride | 170838-23-0.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.
  • EPA. (2025, October 15). methyl 4-(piperidin-1-ylmethyl)benzoate - Chemical Details.

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Validation

Impurity Profiling of Synthetic Methyl 4-(piperidin-2-yl)benzoate: A Comparative Guide to Analytical Methodologies

Introduction & Regulatory Context Methyl 4-(piperidin-2-yl)benzoate is a critical synthetic intermediate and structural motif found in various CNS-active pharmaceutical ingredients. Structurally, it features a basic seco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Methyl 4-(piperidin-2-yl)benzoate is a critical synthetic intermediate and structural motif found in various CNS-active pharmaceutical ingredients. Structurally, it features a basic secondary amine within a piperidine ring, a hydrolyzable methyl ester, and a chiral center at the C2 position of the piperidine ring.

Under the International Council for Harmonisation (ICH) guidelines—specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products—manufacturers are required to identify, quantify, and qualify impurities that exceed specific reporting thresholds (typically ≥ 0.05%, depending on the Maximum Daily Dose)[1],[2]. Because even trace impurities can impact toxicological profiles and drug efficacy, establishing a robust, self-validating analytical control strategy is paramount.

Mechanistic Causality: The Chemistry of Impurity Formation

To design an effective impurity profiling strategy, one must first understand the chemical vulnerabilities of the target molecule. Impurities in Methyl 4-(piperidin-2-yl)benzoate generally arise from three distinct pathways[3],[4],[5]:

  • Ester Hydrolysis (Degradation): The methyl ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis. During formulation or stability testing (especially in aqueous environments), it degrades into 4-(piperidin-2-yl)benzoic acid.

  • Oxidative Degradation: The secondary amine of the piperidine ring is a prime target for N-oxidation. Exposure to peroxides, light, or transition metal catalysts during synthesis often yields N-oxide degradants.

  • Process-Related Impurities: If the synthetic route involves the reduction of a pyridine precursor, incomplete reduction leaves behind Methyl 4-(pyridin-2-yl)benzoate, a common process impurity[6].

Pathway API Methyl 4-(piperidin-2-yl)benzoate (Target API) Hydrolysis Acid/Base Hydrolysis API->Hydrolysis Oxidation Oxidative Stress API->Oxidation Deg1 4-(piperidin-2-yl)benzoic acid (Hydrolytic Degradant) Hydrolysis->Deg1 Deg2 N-Oxide Derivative (Oxidative Degradant) Oxidation->Deg2 Process Incomplete Reduction Process->API Imp1 Methyl 4-(pyridin-2-yl)benzoate (Process Impurity) Imp1->Process

Caption: Chemical pathways detailing the formation of process impurities and degradants.

Comparative Analysis of Analytical Methodologies

The basic nitrogen (pKa ~9.5) and the chiral center present unique chromatographic challenges. Standard Reversed-Phase Liquid Chromatography (RPLC) at low pH often results in severe peak tailing due to secondary interactions between the protonated amine and residual silanols on the silica stationary phase.

To achieve comprehensive impurity profiling, orthogonal hyphenated techniques (LC-MS/MS) are required[7],. Below is a critical comparison of three methodologies:

A. High-pH Reversed-Phase LC-MS/MS (RPLC)

By utilizing a high-pH mobile phase (e.g., pH 10), the piperidine nitrogen is deprotonated, neutralizing its charge. This eliminates silanol interactions, resulting in sharp peaks and excellent resolution for the API and lipophilic process impurities.

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrolytic degradants (like the carboxylic acid) and N-oxides are highly polar. In standard RPLC, they often elute in the void volume, suffering from ion suppression. HILIC retains these polar degradants effectively by utilizing an aqueous-rich stationary phase layer.

C. Supercritical Fluid Chromatography (SFC)

Because Methyl 4-(piperidin-2-yl)benzoate possesses a chiral center at the C2 position, resolving the (R)- and (S)- enantiomers is a regulatory requirement. SFC coupled with chiral stationary phases (e.g., Amylose/Cellulose derivatives) provides rapid, high-resolution chiral impurity profiling.

Quantitative Performance Comparison
ParameterHigh-pH RPLC-QTOF MSHILIC-MS/MSChiral SFC-UV/MS
Primary Use Case Process impurities, lipophilic degradantsPolar degradants (Acids, N-oxides)Enantiomeric purity (Chiral impurities)
Stationary Phase Ethylene Bridged Hybrid (BEH) C18Amide or Zwitterionic (ZIC-HILIC)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase 10mM NH₄HCO₃ (pH 9.5) / Acetonitrile10mM Ammonium Formate / AcetonitrileCO₂ / Methanol with 0.1% Diethylamine
Piperidine State Deprotonated (Neutral)Protonated (Charged)Neutralized via DEA additive
Typical LOQ 0.01% (100 ppm)0.02% (200 ppm)0.05% (500 ppm)
Matrix Effects Low to ModerateHigh (Requires careful sample dilution)Very Low

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for forced degradation and subsequent RPLC-QTOF structural elucidation.

Phase 1: Forced Degradation (Stress Testing)

Causality Check: Stress testing intentionally generates degradation products to validate that the analytical method is stability-indicating (i.e., it can resolve the API from all degradants)[5].

  • Acid Hydrolysis: Dissolve 10 mg of API in 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of API in 5 mL of 0.1 M NaOH. Heat at 60°C for 2 hours (ester hydrolysis is rapid under basic conditions). Neutralize with 0.1 M HCl.

  • Oxidation: Dissolve 10 mg of API in 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours.

  • Control: Prepare a 2 mg/mL solution of API in Methanol without stress agents.

Phase 2: Sample Preparation
  • Dilute all stressed and control samples to a final concentration of 100 µg/mL using the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

  • Filter samples through a 0.22 µm PTFE syringe filter to remove any precipitated oligomers or particulates.

Phase 3: High-pH RPLC-QTOF MS/MS Method

Causality Check: QTOF mass spectrometry provides exact mass measurements (< 2 ppm error), which is critical for calculating the elemental composition of unknown impurities[8].

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm). Note: BEH particles resist dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.8 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Parameters: Positive Electrospray Ionization (+ESI). Capillary voltage: 3.0 kV. Source temperature: 120°C. Acquisition range: m/z 100–1000.

Workflow Prep Sample Prep & Forced Degradation Sep Orthogonal Separation (RPLC / HILIC / SFC) Prep->Sep Detect High-Res MS/MS (QTOF / Orbitrap) Sep->Detect Analysis Structural Elucidation & Quantification Detect->Analysis

Caption: End-to-end analytical workflow for pharmaceutical impurity profiling.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(piperidin-2-yl)benzoate

Executive Summary: Immediate Hazard Profile Compound Class: Secondary Amine / Benzoate Ester Physical State: Typically supplied as a Hydrochloride Salt (Solid) or Free Base (Viscous Oil). Primary Hazards: Acute Toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Hazard Profile

Compound Class: Secondary Amine / Benzoate Ester Physical State: Typically supplied as a Hydrochloride Salt (Solid) or Free Base (Viscous Oil). Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation (Potential Corrosive), Respiratory Sensitization. Critical Note: As a secondary amine, this compound is a Nitrosamine Precursor . Strict segregation from nitrosating agents (e.g., nitrites, azides) is mandatory to prevent the formation of carcinogenic impurities.

Strategic Risk Assessment

From the desk of the Senior Application Scientist

Handling Methyl 4-(piperidin-2-yl)benzoate requires more than generic lab safety; it requires a strategy based on molecular behavior.

  • The "Amine" Factor: The piperidine ring is a secondary amine. Physiologically, secondary amines can readily cross biological membranes. In the laboratory, they are prone to forming salts with atmospheric CO2 (carbamates) and, more dangerously, N-nitrosamines if oxidizing agents are present.

  • The "Dust" Factor: In its hydrochloride salt form, piperidine derivatives are often low-density, electrostatic solids. They "fly" easily. Standard weighing procedures often result in invisible surface contamination.

  • The "Unknown" Factor: As a pharmaceutical intermediate, specific occupational exposure limits (OELs) may not be established. We must apply the Performance-Based Control Banding approach, treating it as a potent compound (OEB 3/4) until verified otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Use this tiered approach based on the specific operation.

PPE ComponentRoutine Handling (Closed vials, inventory checks)High-Risk Operations (Weighing, Open-vessel synthesis, Spills)Technical Rationale
Hand Protection Single Nitrile (0.11 mm min)Double Gloving Protocol: 1. Inner: Nitrile (High dexterity)2. Outer: Long-cuff Nitrile or Neoprene (0.15 mm+)Permeation Lag: Benzoate esters can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove prevents skin contact during doffing.
Respiratory Fume Hood (Sash at 18")P100 Particulate Respirator (if outside hood) or PAPR for >10g scale.Dust Control: N95 masks allow up to 5% leakage. P100 filters capture 99.97% of the fine, electrostatic dust generated by piperidine salts.
Eye Protection Chemical Safety GogglesFace Shield + Goggles Corrosivity: Amines are basic. Eye contact can cause saponification of corneal tissue (permanent damage) faster than acids.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable) with wrist cuffs.Fomite Control: Prevents dust from embedding in fabric and migrating to common areas (cafeteria, office).
Operational Workflows & Engineering Controls
A. Reception & Storage (The Nitrosamine Firewall) [1]
  • Protocol: Upon receipt, verify the container integrity.

  • Segregation: Store in a cool, dry place. CRITICAL: Do NOT store in the same secondary containment as oxidizing acids (Nitric) or Nitrites (Sodium Nitrite).

  • Labeling: Affix a secondary label: "SECONDARY AMINE: INCOMPATIBLE WITH NITROSATING AGENTS."

B. Weighing & Transfer (The Static Hazard)

Piperidine salts are notoriously static-prone.

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Technique: Do not use a spatula to "flick" powder. Use a subdivision method (weighing boat to reaction vessel) to minimize airborne particles.

  • Solvent Dampening: If possible, pre-wet the solid with the reaction solvent inside the weighing boat before transfer to prevent dust clouds.

C. Synthesis & Processing
  • Reaction Monitoring: When quenching reactions involving this compound, be aware of pH changes. Acidifying the mixture will protonate the amine (making it water-soluble/salt form); basifying it will liberate the free base (organic soluble/oil form).

  • Vapor Control: The free base has a higher vapor pressure than the salt. All basification steps must occur under high-velocity ventilation.

Visualization: Decision Logic & Safety Flow
Figure 1: PPE Selection Logic for Amine Intermediates

PPE_Logic start START: Handling Methyl 4-(piperidin-2-yl)benzoate state_check Physical State? start->state_check solid Solid (Salt Form) state_check->solid liquid Liquid (Free Base/Solution) state_check->liquid dust_risk Is Dust Generation Likely? (Weighing/Grinding) solid->dust_risk vapor_risk Is Heating/Refluxing? liquid->vapor_risk routine_ppe ROUTINE PPE: Lab Coat, Goggles, Single Nitrile Gloves dust_risk->routine_ppe No (Closed Vial) high_ppe_dust HIGH PPE (Dust): Tyvek Sleeves, Double Gloves, P100 Respirator (if open bench) dust_risk->high_ppe_dust Yes vapor_risk->routine_ppe No (Ambient/Closed) high_ppe_vapor HIGH PPE (Vapor): Fume Hood Mandatory, Face Shield + Goggles, Chem-Resistant Apron vapor_risk->high_ppe_vapor Yes

Caption: Decision tree for selecting appropriate PPE based on physical state and operational energy.

Emergency Response & Disposal
Accidental Exposure [1]
  • Skin Contact:

    • IMMEDIATE: Flush with water for 15 minutes.

    • DO NOT use vinegar or acidic neutralization. This can cause an exothermic reaction on the skin.

    • Soap: Use non-abrasive soap only after initial flushing.

  • Eye Contact:

    • Time is Tissue: Flush immediately. Do not wait for help. Hold eyelids open.

    • Transport: Continue flushing during transport to medical aid.

Waste Disposal Protocol

Do not pour down the drain. This compound is toxic to aquatic life and a regulated chemical waste.

Waste StreamDescriptionAction
Stream A Solid Waste (Contaminated gloves, weighing boats)Double-bag in clear polyethylene. Label "Toxic Solid - Amine".
Stream B Liquid Organic (Reaction mother liquor)Segregate into "Halogen-Free Organic" (unless halogenated solvents used). Check pH: Ensure pH is <9 to keep amine protonated/non-volatile if possible.
Stream C Aqueous WashingsCollect separately. Do not mix with oxidizers (peroxides/nitric) to prevent exothermic decomposition.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the safe use of chemicals (secondary amines). [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 4-(piperidin-2-yl)benzoate hydrochloride. (Note: Specific SDS versions vary by batch; always consult the document shipped with the product.)

Sources

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